molecular formula C9H10BrN B1377266 3-Bromo-5-cyclopropyl-4-methylpyridine CAS No. 1404367-13-0

3-Bromo-5-cyclopropyl-4-methylpyridine

Cat. No.: B1377266
CAS No.: 1404367-13-0
M. Wt: 212.09 g/mol
InChI Key: AJVONRWPXIZBMA-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclopropyl-4-methylpyridine is a useful research compound. Its molecular formula is C9H10BrN and its molecular weight is 212.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-cyclopropyl-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-cyclopropyl-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-5-cyclopropyl-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c1-6-8(7-2-3-7)4-11-5-9(6)10/h4-5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVONRWPXIZBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C2CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-cyclopropyl-4-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3-Bromo-5-cyclopropyl-4-methylpyridine, a key building block for the synthesis of novel chemical entities with potential applications in medicinal chemistry. This document delves into its chemical properties, proposes a detailed synthetic pathway, explores its reactivity, and discusses its potential in the landscape of drug discovery, all while grounding the information in established chemical principles and data from analogous structures.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The strategic functionalization of the pyridine ring with substituents like halogens, alkyl, and cycloalkyl groups allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. 3-Bromo-5-cyclopropyl-4-methylpyridine represents a trifecta of valuable functionalities: a bromine atom for versatile cross-coupling reactions, a metabolically robust cyclopropyl group, and a methyl group to modulate steric and electronic properties.

Chemical Identity and Physicochemical Properties

PropertyPredicted/Inferred ValueSource/Basis
Molecular Formula C₉H₁₀BrNAppchem[2]
Molecular Weight 212.09 g/mol Appchem[2]
CAS Number 1404367-13-0Appchem[2]
Appearance Likely a colorless to yellow liquid or low-melting solidAnalogy to 3-bromo-4-methylpyridine[3]
Boiling Point Predicted to be >200 °CAnalogy to 3-bromo-4-methylpyridine (199-200 °C)[3]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)General principle for similar organic molecules
LogP ~2.8PubChem (Computed for 3-bromo-4-cyclopropyl-5-methylpyridine)[4]

Proposed Synthesis Pathway

A plausible and efficient synthesis of 3-Bromo-5-cyclopropyl-4-methylpyridine can be conceptualized based on established methodologies for the synthesis of substituted pyridines. A retro-synthetic analysis suggests that the target molecule can be constructed from a suitably substituted pyridine precursor.

Synthesis_Pathway Start 4-Methyl-3-nitropyridine Intermediate1 3-Amino-4-methylpyridine Start->Intermediate1 Reduction (e.g., H₂, Pd/C) Intermediate2 3-Bromo-4-methylpyridine Intermediate1->Intermediate2 Sandmeyer Reaction (NaNO₂, HBr) Intermediate3 3-Bromo-5-iodo-4-methylpyridine Intermediate2->Intermediate3 Directed Ortho-metalation & Iodination Target 3-Bromo-5-cyclopropyl-4-methylpyridine Intermediate3->Target Suzuki Coupling (Cyclopropylboronic acid, Pd catalyst, base)

Caption: Proposed synthetic route for 3-Bromo-5-cyclopropyl-4-methylpyridine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Amino-4-methylpyridine

  • To a solution of 4-methyl-3-nitropyridine in ethanol, add a catalytic amount of 10% Palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-amino-4-methylpyridine.

Step 2: Synthesis of 3-Bromo-4-methylpyridine

Rationale: The Sandmeyer reaction is a classic and reliable method for converting an amino group on an aromatic ring to a bromide.

  • Suspend 3-amino-4-methylpyridine in an aqueous solution of hydrobromic acid (48%).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture, basify with a sodium hydroxide solution, and extract with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3-bromo-4-methylpyridine.[3]

Step 3: Synthesis of 3-Bromo-5-iodo-4-methylpyridine

Rationale: Directed ortho-metalation allows for the regioselective introduction of an electrophile. The bromine at the 3-position can direct lithiation to the 2- or 4-position. However, the 4-methyl group will sterically hinder the 4-position, favoring lithiation at the 5-position.

  • Dissolve 3-bromo-4-methylpyridine in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add a solution of lithium diisopropylamide (LDA) in THF.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add a solution of iodine in THF dropwise.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield 3-bromo-5-iodo-4-methylpyridine.

Step 4: Synthesis of 3-Bromo-5-cyclopropyl-4-methylpyridine

Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. The C-I bond is more reactive towards oxidative addition than the C-Br bond, allowing for selective coupling at the 5-position.

  • To a degassed mixture of a suitable solvent (e.g., 1,4-dioxane and water), add 3-bromo-5-iodo-4-methylpyridine, cyclopropylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography.

Spectroscopic Characterization (Predicted)

Based on the proposed structure and data from analogous compounds, the following spectroscopic characteristics are anticipated:

  • ¹H NMR:

    • Two singlets in the aromatic region corresponding to the protons at the 2- and 6-positions of the pyridine ring.

    • A singlet for the methyl group protons.

    • A multiplet for the methine proton of the cyclopropyl group.

    • Two multiplets for the methylene protons of the cyclopropyl group.

  • ¹³C NMR:

    • Signals for the five carbons of the pyridine ring, with the carbon bearing the bromine atom shifted downfield.

    • A signal for the methyl carbon.

    • Signals for the methine and methylene carbons of the cyclopropyl group.

  • IR Spectroscopy:

    • Characteristic C-H stretching vibrations for the aromatic, methyl, and cyclopropyl groups.

    • C=C and C=N stretching vibrations for the pyridine ring.

    • C-Br stretching vibration in the fingerprint region.

  • Mass Spectrometry (EI):

    • A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

    • Fragmentation patterns involving the loss of the bromine atom, methyl group, and cleavage of the cyclopropyl ring.

Chemical Reactivity and Synthetic Utility

The bromine atom at the 3-position of 3-Bromo-5-cyclopropyl-4-methylpyridine is the primary site of reactivity, making it a versatile intermediate for further functionalization.

Suzuki-Miyaura Cross-Coupling

The C-Br bond can readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a wide range of boronic acids and esters. This allows for the introduction of various aryl, heteroaryl, and alkyl groups at the 3-position, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Suzuki_Coupling Reactant 3-Bromo-5-cyclopropyl-4-methylpyridine Product 3-R-5-cyclopropyl-4-methylpyridine Reactant->Product Pd Catalyst, Base Boronic_Acid R-B(OH)₂ Boronic_Acid->Product

Caption: Suzuki-Miyaura cross-coupling of 3-Bromo-5-cyclopropyl-4-methylpyridine.

Other Cross-Coupling Reactions

Beyond Suzuki coupling, the C-Br bond can be utilized in other important transformations, including:

  • Buchwald-Hartwig Amination: For the introduction of primary and secondary amines.

  • Sonogashira Coupling: For the installation of alkyne moieties.

  • Stille Coupling: For coupling with organostannanes.

  • Heck Reaction: For the formation of carbon-carbon bonds with alkenes.

Role in Drug Discovery and Medicinal Chemistry

The structural features of 3-Bromo-5-cyclopropyl-4-methylpyridine make it an attractive starting material for the design of novel therapeutic agents.

  • The Cyclopropyl Moiety: The cyclopropyl group is increasingly utilized in drug design to improve a compound's metabolic stability by blocking potential sites of oxidation. Its rigid nature can also help to lock in a bioactive conformation, potentially increasing potency and reducing off-target effects.[5]

  • The Pyridine Core: As a bioisostere for a phenyl ring, the pyridine nitrogen can act as a hydrogen bond acceptor, leading to improved interactions with biological targets.[1]

  • Versatility for Library Synthesis: The reactivity of the bromine atom allows for the creation of large and diverse libraries of compounds, which is essential for hit-to-lead optimization in drug discovery programs.

Derivatives of substituted pyridines have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6] The unique combination of substituents in 3-Bromo-5-cyclopropyl-4-methylpyridine provides a promising starting point for the exploration of new chemical space in the search for novel therapeutics.

Safety and Handling

While a specific safety data sheet (SDS) for 3-Bromo-5-cyclopropyl-4-methylpyridine is not widely available, based on related brominated pyridines, the following precautions should be taken:

  • Hazard Statements (Predicted): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Bromo-5-cyclopropyl-4-methylpyridine is a strategically designed chemical building block with significant potential for the synthesis of novel compounds in the field of drug discovery. Its combination of a versatile reactive handle (the bromine atom), a metabolically robust and conformationally restricting cyclopropyl group, and a modulating methyl group on a privileged pyridine scaffold makes it a valuable tool for medicinal chemists. While further experimental validation of its properties and reactivity is warranted, the information presented in this guide, based on established chemical principles and data from analogous structures, provides a solid foundation for its application in research and development.

References

  • (No author provided). 3,5-Dibromo-4-methylpyridine. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70977600, 3-Bromo-4-cyclopropyl-5-methylpyridine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68784318, 3-Bromo-5-chloro-4-methylpyridine. [Link]

  • Appchem. 3-Bromo-5-cyclopropyl-4-methylpyridine. [Link]

  • Zhang, Y., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • (No author provided). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

  • (No author provided). Supporting Information. The Royal Society of Chemistry. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • (No author provided). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • (No author provided). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • (No author provided). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. ACS Publications. [Link]

  • (No author provided). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. The Royal Society of Chemistry. [Link]

  • (No author provided). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • (No author provided). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. ResearchGate. [Link]

  • (No author provided). Infrared Spectroscopy. CDN. [Link]

  • (No author provided). database IR spectra INFRARED SPECTROSCOPY. Doc Brown's Chemistry. [Link]

  • Pipzine Chemicals. 3-Bromo-5-cyclopropylpyridine. [Link]

  • (No author provided). Synthesis method of 3-bromo-5-methylpyridine. Patsnap. [Link]

  • Sharma, V., et al. (2007). Pharmacological evaluation of some new 2-substituted pyridine derivatives. PubMed. [Link]

  • (No author provided). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • (No author provided). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

Sources

A-Z Guide to 3-Bromo-5-cyclopropyl-4-methylpyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-cyclopropyl-4-methylpyridine, a key heterocyclic building block in modern medicinal chemistry. The document details the compound's critical physicochemical properties, offers an in-depth analysis of its synthetic pathways, and explores its applications in the development of novel therapeutic agents. This guide is intended to serve as a vital resource for researchers, chemists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights into the utilization of this versatile chemical intermediate.

Introduction and Significance

3-Bromo-5-cyclopropyl-4-methylpyridine is a substituted pyridine derivative that has garnered significant interest within the pharmaceutical and agrochemical industries. Its unique structural combination, featuring a reactive bromine atom, a lipophilic cyclopropyl group, and a methyl group on the pyridine core, makes it an invaluable synthon for creating complex molecular architectures.

The bromine atom at the 3-position serves as a versatile handle for a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in modern drug discovery, allowing for the efficient and modular construction of compound libraries to explore structure-activity relationships (SAR).[1][2] The cyclopropyl moiety is a well-regarded feature in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and fine-tune the physicochemical properties of a lead compound.

This guide will systematically detail the known information about this compound, providing a solid foundation for its use in research and development.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical and chemical properties are paramount for its effective use in synthesis and formulation.

CAS Number: The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number. However, the search results indicate that the CAS number 1404367-11-8 is associated with 3-Bromo-4-cyclopropyl-5-methylpyridine , a structural isomer of the requested compound.[3] It is crucial for researchers to verify the exact isomer required for their specific synthetic route. For the purpose of this guide, we will refer to the properties associated with the isomer found in the search results.

Table 1: Key Physicochemical Properties and Identifiers

PropertyValueSource
IUPAC Name 3-bromo-4-cyclopropyl-5-methylpyridinePubChem[3]
Molecular Formula C₉H₁₀BrNPubChem[3]
Molecular Weight 212.09 g/mol PubChem[3]
Canonical SMILES CC1=CN=CC(=C1C2CC2)BrPubChem[3]
InChIKey YWTMGPHEZSJWBN-UHFFFAOYSA-NPubChem[3]
Monoisotopic Mass 210.99966 DaPubChem[3]
XLogP3 2.8PubChem[3]
Appearance Predicted: SolidPipzine Chemicals[4]
Boiling Point Predicted: 262.7°C at 760 mmHgPipzine Chemicals[4]
Density Predicted: 1.52 g/cm³Pipzine Chemicals[4]
Flash Point Predicted: 112.7°CPipzine Chemicals[4]

Note: Some physical properties are predicted and should be confirmed experimentally.

Synthesis and Manufacturing Insights

The synthesis of substituted pyridines is a well-established field, yet the specific arrangement of substituents in 3-Bromo-5-cyclopropyl-4-methylpyridine requires a carefully planned synthetic strategy. While a direct, one-pot synthesis is unlikely, multi-step sequences starting from simpler pyridine precursors are common.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the late-stage introduction of either the bromine or the cyclopropyl group onto a pre-functionalized pyridine ring. Key disconnections could involve:

  • Bromination of a 5-cyclopropyl-4-methylpyridine intermediate.

  • Cyclopropanation of a 3-bromo-5-H-4-methylpyridine or a related precursor.

  • Suzuki or other cross-coupling reactions to introduce the cyclopropyl group.

Illustrative Synthetic Pathway

While specific patented syntheses for this exact molecule were not found, a plausible route can be constructed based on established pyridine chemistry. A common strategy involves the modification of commercially available pyridine derivatives. For example, a synthetic route could begin with a bromination reaction on a suitable methylpyridine precursor, followed by the introduction of the cyclopropyl group.[5][6]

Workflow: General Synthetic Approach

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclopropanation Start 4-Methyl-5-Substituted Pyridine Step1 Selective Bromination (e.g., NBS, HBr/Br₂) Start->Step1 Intermediate1 3-Bromo-4-methyl-5-Substituted Pyridine Step1->Intermediate1 Intermediate1_ref 3-Bromo-4-methyl-5-Substituted Pyridine Step2 Suzuki Coupling (Cyclopropylboronic acid, Pd catalyst) Intermediate1_ref->Step2 Product 3-Bromo-5-cyclopropyl-4-methylpyridine Step2->Product

Caption: A generalized two-step synthetic workflow.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on known chemical transformations for similar structures.[7] This is an illustrative procedure and must be adapted and optimized under controlled laboratory conditions.

Step 1: Diazotization and Bromination of an Aminopyridine Precursor

  • Rationale: The Sandmeyer reaction or a related diazotization-bromination sequence is a classic and reliable method for introducing a bromine atom onto an aromatic ring starting from an amino group.[5]

  • Procedure: a. To a cooled solution (-5 °C) of 48% hydrobromic acid, add the starting material, 3-amino-5-cyclopropyl-4-methylpyridine. b. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 0 °C. c. Stir the reaction mixture for 30-60 minutes at 0 °C. d. The reaction is then carefully quenched and neutralized with a base (e.g., NaOH solution) to a pH of ~9. e. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). f. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. g. The crude product is purified by column chromatography to yield 3-Bromo-5-cyclopropyl-4-methylpyridine.

Self-Validation: Progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material. The final product's identity and purity should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).

Applications in Research and Drug Development

Substituted pyridines are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[1] The title compound serves as a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications.

4.1 Role as a Key Building Block

The primary application of 3-Bromo-5-cyclopropyl-4-methylpyridine is as an intermediate in multi-step syntheses. The bromine atom is primed for participation in palladium-catalyzed cross-coupling reactions. This allows for the strategic attachment of various aryl, heteroaryl, or alkyl groups, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

4.2 Potential Therapeutic Areas

While specific drugs derived directly from this compound are not publicly detailed, its structural motifs are present in molecules targeting a range of diseases:

  • Oncology: Many kinase inhibitors and other anti-cancer agents feature substituted pyridine cores. Bromodomain-containing protein 4 (BRD4) is one such target in cancer therapy where pyridine-based inhibitors have shown promise.[8]

  • Neuroscience: The blood-brain barrier permeability and metabolic stability offered by the cyclopropyl group make this scaffold attractive for developing agents targeting the central nervous system (CNS). For instance, related structures have been investigated as γ-secretase inhibitors for Alzheimer's disease.[9]

  • Inflammatory Diseases: The pyridine scaffold is integral to various anti-inflammatory drugs.

Diagram: Application in Drug Discovery Workflow

G Start 3-Bromo-5-cyclopropyl- 4-methylpyridine Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Library Diverse Compound Library Coupling->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Preclinical Drug Candidate Optimization->Candidate

Caption: Role as a starting material in a typical drug discovery pipeline.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

5.1 Hazard Identification

Based on safety data for structurally similar compounds like 3-Bromo-4-methylpyridine and 3-Bromopyridine, the following hazards can be anticipated:[10][11][12]

  • Harmful if swallowed. [12]

  • Causes skin irritation. [12]

  • Causes serious eye irritation. [12]

  • May cause respiratory irritation. [12]

  • May be a combustible liquid.[11]

Table 2: GHS Hazard Statements for Similar Compounds

Hazard CodeStatement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
H226/H227Flammable/Combustible liquid and vapor

5.2 Recommended Handling Procedures

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][13]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

  • Wash hands and any exposed skin thoroughly after handling.[10]

  • Keep away from heat, sparks, open flames, and other ignition sources.[10][11]

5.3 Storage Conditions

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11]

  • Keep away from strong oxidizing agents.[10]

  • Some related compounds are noted as being light-sensitive; storage in an amber vial or dark location is recommended.[13]

Conclusion

3-Bromo-5-cyclopropyl-4-methylpyridine stands out as a highly valuable and versatile building block for chemical synthesis. Its well-defined reactive sites allow for predictable and efficient elaboration into more complex molecular targets. While its primary utility lies in serving as a foundational intermediate, the structural features it possesses are directly relevant to the core principles of modern medicinal chemistry—enhancing metabolic stability, potency, and synthetic accessibility. This guide has provided a consolidated resource covering its properties, synthesis, and applications, empowering researchers to leverage this compound effectively in their drug discovery and development endeavors.

References

  • PubChem. 3-Bromo-4-cyclopropyl-5-methylpyridine. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Bromo-5-chloro-4-methylpyridine. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Synthesis of 3-Bromo-5-methylpyridine. [Link]

  • Pipzine Chemicals. 3-Bromo-5-cyclopropylpyridine. [Link]

  • Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • PubMed. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][3][14] triazolo [4, 3-d][3] diazepin-8-amine derivatives as potential BRD4 inhibitors. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: 3-BROMO-4-METHYLPYRIDINE. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. [Link]

  • ResearchGate. 4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2 H -pyrazolo[4,3- c ]quinoline (ELND007): Metabolically Stable γ-Secretase Inhibitors. [Link]

  • PubMed. Recent applications of click chemistry in drug discovery. [Link]

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An In-depth Technical Guide to 3-Bromo-5-cyclopropyl-4-methylpyridine: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 3-Bromo-5-cyclopropyl-4-methylpyridine (CAS No. 1404367-13-0). This substituted pyridine derivative is a valuable building block in medicinal chemistry, offering a unique combination of steric and electronic properties that are attractive for the design of novel therapeutic agents. This document delves into the rationale behind its synthesis, provides a plausible experimental protocol based on established chemical transformations, and discusses its potential in the development of kinase inhibitors and other targeted therapies.

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of approved drugs and clinical candidates.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and protein-ligand interactions. The substitution pattern on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.

3-Bromo-5-cyclopropyl-4-methylpyridine is a particularly interesting scaffold for several reasons. The bromine atom at the 3-position provides a versatile handle for further functionalization, most notably through transition metal-catalyzed cross-coupling reactions.[3][4] The cyclopropyl group at the 5-position is a bioisostere for larger, more flexible alkyl groups and can impart conformational rigidity, enhance metabolic stability, and improve binding affinity by filling hydrophobic pockets in target proteins.[5] The methyl group at the 4-position can provide a steric anchor and influence the overall electronic nature of the pyridine ring.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-Bromo-5-cyclopropyl-4-methylpyridine is characterized by a pyridine ring substituted with a bromine atom, a cyclopropyl group, and a methyl group at positions 3, 5, and 4, respectively.

Structural Formula

Target 3-Bromo-5-cyclopropyl-4-methylpyridine Intermediate1 3,5-Dibromo-4-methylpyridine Target->Intermediate1 Suzuki-Miyaura Coupling StartingMaterial 4-Methylpyridine Intermediate1->StartingMaterial Bromination

Caption: Retrosynthetic analysis for 3-Bromo-5-cyclopropyl-4-methylpyridine.

Synthesis of the Key Intermediate: 3,5-Dibromo-4-methylpyridine

Reaction Scheme:

reactant 4-Methylpyridine product 3,5-Dibromo-4-methylpyridine reactant->product reagents Br2, Oleum

Caption: Synthesis of 3,5-Dibromo-4-methylpyridine.

Experimental Protocol:

  • Materials: 4-Methylpyridine, Oleum (20% SO₃), Bromine, Sodium hydroxide, Dichloromethane.

  • Procedure:

    • To a stirred solution of oleum at 0 °C, slowly add 4-methylpyridine while maintaining the temperature below 10 °C.

    • After the addition is complete, warm the mixture to room temperature and then heat to 80 °C.

    • Slowly add bromine to the reaction mixture at 80 °C.

    • After the addition of bromine, continue heating the mixture at 120 °C for 24 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a concentrated sodium hydroxide solution while cooling in an ice bath.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3,5-dibromo-4-methylpyridine.

Causality of Experimental Choices:

  • Oleum: The use of fuming sulfuric acid (oleum) as a solvent and catalyst is crucial for the bromination of the electron-deficient pyridine ring. The highly acidic medium protonates the pyridine nitrogen, further deactivating the ring towards electrophilic substitution. However, it also facilitates the formation of the highly electrophilic brominating species.

  • Temperature Control: The initial cooling is necessary to control the exothermic reaction between 4-methylpyridine and oleum. The subsequent heating is required to overcome the activation energy for the bromination of the deactivated pyridine ring.

Final Step: Suzuki-Miyaura Cross-Coupling

Reaction Scheme:

reactant1 3,5-Dibromo-4-methylpyridine product 3-Bromo-5-cyclopropyl-4-methylpyridine reactant1->product reactant2 Cyclopropylboronic acid reactant2->product reagents Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O Start 3-Bromo-5-cyclopropyl-4-methylpyridine Step1 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Step1 Intermediate Functionalized Pyridine Core Step1->Intermediate Step2 Further Synthetic Modifications Intermediate->Step2 FinalProduct Biologically Active Compound (e.g., Kinase Inhibitor) Step2->FinalProduct

Sources

Spectroscopic Data for 3-Bromo-5-cyclopropyl-4-methylpyridine: A Case of Undisclosed Characterization

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search for the spectroscopic data (NMR, IR, and MS) of 3-Bromo-5-cyclopropyl-4-methylpyridine across scientific literature, chemical databases, and supplier technical sheets has revealed that this information is not publicly available. While the compound is listed in some chemical databases and by suppliers, the detailed experimental data required for an in-depth technical guide—including nuclear magnetic resonance (NMR) spectra, infrared (IR) absorption data, and mass spectrometry (MS) fragmentation analysis—is not provided.

The investigation included targeted searches for the synthesis and characterization of 3-Bromo-5-cyclopropyl-4-methylpyridine. Typically, publications detailing the synthesis of a novel compound will include its full spectroscopic characterization as primary evidence of its identity and purity. However, no such publication with the necessary experimental details for this specific molecule could be located.

Information on structurally similar compounds, such as 3-Bromo-5-chloro-4-methylpyridine and 3-Bromo-4-cyclopropyl-5-methylpyridine, is available in databases like PubChem. These entries, however, are limited to computed properties and do not contain experimentally determined spectra. Similarly, commercial suppliers of related pyridine derivatives do not offer public access to the spectroscopic data for this particular compound.

Without access to the primary NMR, IR, and MS data for 3-Bromo-5-cyclopropyl-4-methylpyridine, it is not possible to construct the requested in-depth technical guide. The core of such a guide would be the analysis and interpretation of these spectra to elucidate the compound's molecular structure and properties. As this foundational information is not in the public domain, any attempt to create a guide would be speculative and lack the scientific integrity required for the target audience of researchers and drug development professionals.

Therefore, the request to create a detailed technical guide on the spectroscopic data of 3-Bromo-5-cyclopropyl-4-methylpyridine cannot be fulfilled at this time due to the unavailability of the necessary experimental data.

3-Bromo-5-cyclopropyl-4-methylpyridine solubility and stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-Bromo-5-cyclopropyl-4-methylpyridine

Executive Summary

3-Bromo-5-cyclopropyl-4-methylpyridine is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. The strategic placement of a bromine atom, a cyclopropyl group, and a methyl group on the pyridine scaffold presents a unique combination of electronic and steric properties. A thorough understanding of its solubility and stability is paramount for its effective use in drug development, process chemistry, and formulation. This guide provides a comprehensive framework for characterizing these critical physicochemical properties. Due to the limited availability of specific experimental data for this compound in public literature, this document emphasizes the foundational principles and robust experimental protocols necessary for researchers to determine its solubility and stability profiles in a scientifically rigorous manner. We will delve into the theoretical underpinnings of its expected behavior, provide detailed, self-validating experimental workflows, and discuss the interpretation of the resulting data in line with established regulatory standards.

Molecular Profile and Predicted Physicochemical Properties

The chemical behavior of 3-Bromo-5-cyclopropyl-4-methylpyridine is dictated by the interplay of its constituent functional groups.

  • Pyridine Ring: The nitrogen heteroatom makes the ring electron-deficient and imparts basicity (pKa of the conjugate acid is typically in the low single digits). This nitrogen atom is a hydrogen bond acceptor, which can influence solubility in protic solvents.[1]

  • Bromo Group: As an electron-withdrawing group, the bromine atom further reduces the electron density of the pyridine ring and can influence the molecule's pKa. Its presence increases the molecular weight and lipophilicity, generally leading to lower aqueous solubility. The carbon-bromine bond can be susceptible to nucleophilic substitution or photolytic cleavage under certain conditions.[2][3]

  • Cyclopropyl Group: This small, strained aliphatic ring adds steric bulk and significantly increases the molecule's lipophilicity (hydrophobicity), which is expected to decrease its solubility in aqueous media.

  • Methyl Group: This small alkyl group is electron-donating and can slightly modulate the basicity of the pyridine nitrogen. It also contributes to the overall lipophilicity of the molecule.

Based on this structure, we can predict a set of physicochemical properties that will govern its solubility and stability.

PropertyPredicted CharacteristicRationale
Appearance Likely a solid or high-boiling liquid at room temperature.Substituted pyridines often have elevated melting/boiling points compared to pyridine itself.[1]
Aqueous Solubility Low.The combined lipophilic contributions of the bromo, cyclopropyl, and methyl groups are expected to outweigh the hydrophilic nature of the pyridine nitrogen.
Organic Solvent Solubility High in a range of non-polar and polar aprotic solvents.The "like dissolves like" principle suggests good solubility in solvents such as dichloromethane, ethyl acetate, acetone, and acetonitrile.[4]
logP (Octanol-Water Partition Coefficient) Moderately high.The presence of three lipophilic substituents points towards a preference for the octanol phase over the aqueous phase.
pKa Weakly basic.The pyridine nitrogen can be protonated. The exact pKa will be influenced by the electronic effects of the substituents.

Comprehensive Solubility Profiling

Determining the solubility of 3-Bromo-5-cyclopropyl-4-methylpyridine is a critical first step for any application, from reaction solvent selection to formulation development. The internationally recognized "shake-flask" method is the gold standard for determining equilibrium solubility.[5]

Causality Behind Experimental Design

The choice of solvents and conditions is dictated by the need to understand the molecule's behavior in various relevant environments. Aqueous buffers are used to determine how solubility changes with pH, which is crucial for predicting absorption in the gastrointestinal tract. Organic solvents are chosen to represent a range of polarities encountered in synthesis, purification, and formulation processes. Temperature is maintained at 37 °C for physiological relevance in early-stage drug development.[5]

Experimental Workflow for Solubility Determination

The following diagram outlines a robust workflow for determining the equilibrium solubility of the target compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis Prep1 Weigh excess solid compound into vials Prep2 Add selected solvents (e.g., pH buffers, organic solvents) Prep1->Prep2 Equil Agitate at constant temperature (e.g., 37°C) for 24-48 hours Prep2->Equil Sample1 Allow solid to settle Equil->Sample1 Sample2 Withdraw supernatant and filter (e.g., 0.45 µm PTFE) Sample1->Sample2 Sample3 Dilute filtrate with appropriate mobile phase Sample2->Sample3 Analysis Quantify concentration using a validated HPLC-UV method Sample3->Analysis G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Interpretation Prep Prepare solutions of the compound in relevant solvents Stress1 Hydrolysis (Acidic, Basic, Neutral) Prep->Stress1 Stress2 Oxidation (e.g., H₂O₂) Prep->Stress2 Stress3 Photolysis (ICH Q1B Light Source) Prep->Stress3 Stress4 Thermal (Elevated Temperature) Prep->Stress4 Timepoints Sample at multiple time points Stress1->Timepoints Stress2->Timepoints Stress3->Timepoints Stress4->Timepoints Quench Quench reaction (if necessary) Timepoints->Quench HPLC Analyze by Stability-Indicating HPLC-UV/MS Quench->HPLC Interpret Calculate % Degradation Identify Degradants Propose Pathways HPLC->Interpret

Caption: General Workflow for Forced Degradation Studies.

Detailed Stress Condition Protocols

For each condition, a control sample (protected from the stress condition) should be analyzed concurrently.

  • Hydrolytic Stability:

    • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60-80 °C.

    • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60-80 °C. The C-Br bond may be susceptible to nucleophilic substitution by hydroxide. [6] * Neutral Hydrolysis: Dissolve the compound in water and heat at 60-80 °C.

  • Oxidative Stability:

    • Dissolve the compound in a suitable solvent and add a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature. The pyridine nitrogen is a potential site for N-oxidation. [7]3. Photostability:

    • Expose a solution and a solid sample of the compound to a light source that meets ICH Q1B guideline specifications (a combination of cool white fluorescent and near-UV lamps).

    • Halogenated aromatic compounds can be susceptible to photolytic cleavage of the carbon-halogen bond. [2][3]4. Thermal Stability:

    • Expose the solid compound to dry heat at an elevated temperature (e.g., 80 °C or higher, depending on the melting point). Pyridine rings are generally thermally stable but can decompose at very high temperatures. [8][9]

Potential Degradation Pathway: Hydrolysis

A plausible degradation pathway under basic hydrolytic stress involves the nucleophilic aromatic substitution of the bromide, a common reaction for halopyridines.

G Parent 3-Bromo-5-cyclopropyl-4-methylpyridine Product 3-Hydroxy-5-cyclopropyl-4-methylpyridine Parent->Product OH⁻ / Heat

Caption: Hypothetical Hydrolytic Degradation Pathway.

Analytical Methodologies

All solubility and stability studies rely on a robust, validated analytical method for accurate quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique.

  • Method Development: A reversed-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a good starting point.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines to prove it is "stability-indicating." This means the method must be able to resolve the parent compound from all significant degradation products and impurities.

  • Peak Purity: Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) is essential to ensure that the parent peak in stressed samples does not co-elute with any degradants.

Summary and Recommendations

3-Bromo-5-cyclopropyl-4-methylpyridine is a molecule with predicted low aqueous solubility and high lipophilicity. Its stability profile must be experimentally determined but potential liabilities include hydrolysis of the C-Br bond and photolytic degradation.

Recommendations for Handling and Storage:

  • Storage: Based on general principles for similar compounds, it should be stored in a well-sealed container, protected from light, in a cool and dry place.

  • Solvent Selection: For synthetic reactions, polar aprotic solvents like acetonitrile, THF, or DMF are likely good choices. For formulation, solubility-enhancing techniques may be required for aqueous delivery.

  • Further Studies: The protocols outlined in this guide provide a clear path for the comprehensive characterization required for any research or development program. The data generated will be crucial for informed decision-making in process development, formulation, and regulatory submissions.

References

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The Synthetic Chemist's Guide to Unlocking the Potential of 3-Bromo-5-cyclopropyl-4-methylpyridine: A Core Intermediate for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. The substituted pyridine core, in particular, is a privileged scaffold found in numerous approved pharmaceuticals. This technical guide provides an in-depth analysis of the reactivity of the bromine atom in 3-Bromo-5-cyclopropyl-4-methylpyridine, a versatile building block with significant potential for the synthesis of complex molecular architectures. By leveraging established principles of palladium-catalyzed cross-coupling chemistry, researchers can efficiently functionalize this core, paving the way for novel drug candidates. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, mechanistic considerations, and protocol optimization.

Introduction: The Strategic Value of the 3-Bromo-5-cyclopropyl-4-methylpyridine Scaffold

The convergence of a pyridine ring, a cyclopropyl group, and a reactive bromine handle makes 3-Bromo-5-cyclopropyl-4-methylpyridine a highly valuable intermediate in medicinal chemistry. The pyridine nitrogen acts as a hydrogen bond acceptor and a handle for modulating physicochemical properties. The cyclopropyl moiety, a "three-dimensional" phenyl isostere, can enhance metabolic stability, improve potency, and reduce off-target effects by introducing conformational constraints.[1] The bromine atom at the 3-position serves as a versatile linchpin for the introduction of diverse functionalities through a variety of well-established cross-coupling reactions.

This guide will explore the key transformations of the C-Br bond in 3-Bromo-5-cyclopropyl-4-methylpyridine, with a focus on palladium-catalyzed reactions that are central to modern synthetic organic chemistry. We will delve into the mechanistic underpinnings of these reactions, providing a rationale for the selection of catalysts, ligands, and reaction conditions to empower chemists to confidently design and execute synthetic routes.

Foundational Synthesis of the Core Structure

Palladium-Catalyzed Cross-Coupling: A Gateway to Molecular Diversity

The reactivity of the C-Br bond in 3-Bromo-5-cyclopropyl-4-methylpyridine is dominated by its utility in palladium-catalyzed cross-coupling reactions. These transformations, which were the subject of the 2010 Nobel Prize in Chemistry, have revolutionized the way chemists construct carbon-carbon and carbon-heteroatom bonds.[4] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

Palladium_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)(Br)L2 Aryl-Pd(II) Complex Oxidative_Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation R-M Ar-Pd(II)(R)L2 Aryl-R-Pd(II) Complex Transmetalation->Ar-Pd(II)(R)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Coupled Product Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of C(sp²)-C(sp²) bonds due to the mild reaction conditions, the commercial availability of a vast array of boronic acids and their derivatives, and the generally low toxicity of the boron-containing byproducts.[7][8]

Mechanistic Insight: The key to a successful Suzuki-Miyaura coupling lies in the choice of base, which activates the boronic acid for transmetalation, and the ligand, which stabilizes the palladium catalyst and facilitates the elementary steps of the catalytic cycle. For an electron-rich and potentially sterically hindered substrate like 3-Bromo-5-cyclopropyl-4-methylpyridine, a bulky, electron-rich phosphine ligand is often beneficial.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk tube, add 3-Bromo-5-cyclopropyl-4-methylpyridine (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) or a more active pre-catalyst, and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water. The reaction mixture should be thoroughly degassed by several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Data Presentation: Expected Outcomes for Suzuki-Miyaura Coupling

Coupling Partner (Ar-B(OH)₂)Catalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100>85
4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O90>90
3-Pyridylboronic acidPd(dppf)Cl₂Cs₂CO₃DME/H₂O85>80

Note: The data presented in this table are hypothetical and based on typical yields for Suzuki-Miyaura reactions of similar bromopyridine substrates. Actual yields may vary depending on the specific reaction conditions and the nature of the coupling partners.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has become the premier method for the synthesis of arylamines, offering a broad substrate scope and high functional group tolerance.[9][10][11][12] This reaction is of paramount importance in the synthesis of pharmaceuticals, as the aniline and related motifs are present in a vast number of bioactive molecules.

Mechanistic Insight: The catalytic cycle of the Buchwald-Hartwig amination is similar to that of other cross-coupling reactions, with the key difference being the nature of the nucleophile.[9] The choice of base is critical, as it must be strong enough to deprotonate the amine or the palladium-amine complex but not so strong as to cause unwanted side reactions. The development of bulky, electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction to include less reactive aryl chlorides and a wider range of amines.[10][11]

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Conditions cluster_outcome Work-up & Product Substrate 3-Bromo-5-cyclopropyl- 4-methylpyridine Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Substrate->Solvent Amine Primary or Secondary Amine Amine->Solvent Catalyst Pd Pre-catalyst (e.g., G3-XPhos) Catalyst->Solvent Base Base (e.g., NaOtBu, LHMDS) Base->Solvent Inert_Atmosphere Inert Atmosphere (Ar or N2) Solvent->Inert_Atmosphere Temperature Elevated Temperature (e.g., 80-110 °C) Inert_Atmosphere->Temperature Workup Aqueous Work-up Temperature->Workup Purification Column Chromatography Workup->Purification Product N-Aryl Product Purification->Product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Experimental Protocol: A Representative Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, charge a vial with a palladium pre-catalyst (e.g., a G3-XPhos pre-catalyst, 1-3 mol%), a suitable ligand if not using a pre-catalyst, and the base (e.g., NaOt-Bu, LHMDS, 1.2-1.5 equiv). Add 3-Bromo-5-cyclopropyl-4-methylpyridine (1.0 equiv) and the amine (1.1-1.3 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane) and seal the vial.

  • Reaction Execution: Remove the vial from the glovebox and heat with stirring to the desired temperature (typically 80-110 °C). Monitor the reaction by LC-MS.

  • Work-up and Purification: After the reaction is complete, cool to room temperature, dilute with an organic solvent, and carefully quench with water. Extract the aqueous layer with the organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by flash chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis and can be found in various natural products and functional materials.[13]

Mechanistic Insight: This reaction typically involves a dual catalytic system of a palladium complex and a copper(I) salt. The palladium catalyst activates the aryl halide, while the copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center. The use of a base, typically an amine such as triethylamine or diisopropylethylamine, is essential to neutralize the HX formed during the reaction.

Experimental Protocol: A Representative Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add 3-Bromo-5-cyclopropyl-4-methylpyridine (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-3 mol%), and a copper(I) salt like CuI (2-5 mol%).

  • Reagent Addition: Add the terminal alkyne (1.2-1.5 equiv) and a degassed solvent/base mixture, such as THF and triethylamine.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and salts, washing with an organic solvent. The filtrate is concentrated, and the residue is purified by column chromatography.

Mechanistic Considerations and Potential Challenges

While palladium-catalyzed cross-coupling reactions are generally robust, the specific electronic and steric properties of 3-Bromo-5-cyclopropyl-4-methylpyridine can influence reactivity. The pyridine nitrogen can potentially coordinate to the palladium center, which may in some cases inhibit catalysis.[14] The choice of a suitable ligand is therefore crucial to modulate the reactivity of the catalyst and prevent the formation of inactive palladium species. For substrates prone to catalyst deactivation, the use of highly active pre-catalysts or specialized ligands may be necessary to achieve high conversions and yields.[15]

Conclusion and Future Outlook

3-Bromo-5-cyclopropyl-4-methylpyridine is a strategically designed building block that offers a wealth of opportunities for the synthesis of novel and complex molecules. The bromine atom at the 3-position is a versatile handle that can be efficiently transformed through a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By understanding the mechanistic principles that govern these transformations and carefully selecting the appropriate catalysts, ligands, and reaction conditions, chemists can unlock the full synthetic potential of this valuable intermediate. As the demand for novel therapeutic agents continues to grow, the judicious use of such well-designed building blocks will be instrumental in accelerating the drug discovery process.

References

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  • Neurocrine Biosciences, Inc. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. US20060116519A1.
  • PubChem. (n.d.). 3-bromo-5-fluoro-4-methylpyridine. PubChem.
  • Zhang, Q., et al. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N,6-diphenyl-5,6-dihydro-4H-pyrimido[4,5-b][2][16][17]triazolo[4,3-d][2][17]diazepin-8-amine derivatives as potential BRD4 inhibitors. Chemical Biology & Drug Design, 97(5), 1015-1025.

  • Devarie-Baez, N. O., et al. (2019). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
  • PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. PubChem.
  • PubChem. (n.d.). 3-Bromo-4-cyclopropyl-5-methylpyridine. PubChem.
  • Jutand, A. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(19), 15485-15553.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987.
  • Pipzine Chemicals. (n.d.). 3-Bromo-5-cyclopropylpyridine. Pipzine Chemicals.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Taly, A., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8583–8621.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Wikipedia. (n.d.).
  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1955-1969.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
  • Carrow, B. P. (2011).
  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • ChemistryIsLife. (2025).
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  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Chemistry LibreTexts. (2023).
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An In-Depth Technical Guide to the Electronic Effects of Substituents in 3-Bromo-5-cyclopropyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic landscape of 3-Bromo-5-cyclopropyl-4-methylpyridine, a molecule of significant interest in medicinal chemistry and materials science. Understanding the intricate interplay of the bromo, cyclopropyl, and methyl substituents on the electron-deficient pyridine core is paramount for predicting reactivity, designing novel synthetic pathways, and rationally developing new chemical entities with tailored properties. This document moves beyond a cursory overview to deliver field-proven insights into the causality behind the electronic behavior of this fascinating heterocycle.

The Pyridine Core: An Electron-Deficient Scaffold

The pyridine ring, an isostere of benzene, is an aromatic heterocycle where one CH group is replaced by a nitrogen atom. This substitution has profound electronic consequences. The more electronegative nitrogen atom exerts a strong negative inductive effect (-I), withdrawing electron density from the ring and rendering it electron-deficient. This inherent electron deficiency makes pyridine less susceptible to electrophilic aromatic substitution compared to benzene and more prone to nucleophilic attack. The lone pair of electrons on the nitrogen is not part of the aromatic sextet and is responsible for the basicity of pyridine.

Deconstructing the Substituent Effects

The electronic properties of 3-Bromo-5-cyclopropyl-4-methylpyridine are a composite of the individual contributions of each substituent and their relative positions on the pyridine ring. These effects can be broadly categorized into inductive and resonance effects.

The Bromo Substituent at the 3-Position: A Tale of Two Effects

The bromine atom at the 3-position exhibits a dual electronic nature.[1][2]

  • Inductive Effect (-I): Bromine is an electronegative atom, and it withdraws electron density from the pyridine ring through the sigma bond.[1] This deactivating effect is felt throughout the ring but is strongest at the adjacent carbon atoms.

  • Resonance Effect (+R): The bromine atom possesses lone pairs of electrons in p-orbitals that can be delocalized into the aromatic π-system.[3] This electron-donating resonance effect counteracts the inductive withdrawal. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect.[3]

In the meta-position (relative to the nitrogen), the resonance effect of the bromine atom is less pronounced compared to the ortho and para positions. Therefore, the electron-withdrawing inductive effect is the dominant electronic influence of the bromine at the 3-position.

The Methyl Substituent at the 4-Position: An Electron-Donating Anchor

The methyl group at the 4-position is a classic example of an electron-donating group.[1]

  • Inductive Effect (+I): Alkyl groups are known to be electron-donating through induction, pushing electron density into the ring and increasing its nucleophilicity.[1]

  • Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the pyridine ring. This effect also contributes to the overall electron-donating nature of the methyl group.

Positioned para to the nitrogen atom, the electron-donating effects of the methyl group are maximized, effectively counteracting the electron-withdrawing nature of the pyridine ring and the bromo substituent.

The Cyclopropyl Substituent at the 5-Position: A Unique Electronic Contributor

The cyclopropyl group is a fascinating substituent with unique electronic properties that are not as straightforward as a simple alkyl group. It can donate electrons through conjugation with the aromatic ring, a property attributed to the high p-character of its C-C bonds. This allows the cyclopropyl group to behave similarly to a double bond in its ability to extend a π-system.

  • Inductive and Resonance Effects: The cyclopropyl group is considered to be electron-donating.[4] This is reflected in its negative Hammett constants (σ_m = -0.07, σ_p = -0.21), indicating its ability to stabilize a positive charge that develops in the ring during a reaction.[4]

The positioning of the cyclopropyl group at the 5-position (meta to the nitrogen) means its electronic influence is primarily transmitted through inductive effects, though some resonance interaction with the rest of the substituted ring system is still possible.

The Combined Electronic Landscape of 3-Bromo-5-cyclopropyl-4-methylpyridine

The overall electronic character of 3-Bromo-5-cyclopropyl-4-methylpyridine is a nuanced balance of the competing and cooperating effects of its substituents.

  • Electron Density Modulation: The electron-donating methyl and cyclopropyl groups work in concert to increase the electron density of the pyridine ring, partially mitigating the deactivating effects of the nitrogen heteroatom and the bromo substituent. The methyl group at the 4-position will have the most significant activating effect.

  • Basicity: The electron-donating methyl and cyclopropyl groups will increase the electron density on the nitrogen atom, thereby increasing the basicity of the pyridine ring compared to unsubstituted pyridine. Conversely, the electron-withdrawing bromine atom will slightly decrease the basicity. The net effect will likely be an increase in basicity due to the combined strength of the two electron-donating groups.

  • Reactivity: The increased electron density from the methyl and cyclopropyl groups will make the ring more susceptible to electrophilic attack than a simple halopyridine. The directing effects of the substituents will guide the regioselectivity of such reactions. For electrophilic substitution, the positions ortho and para to the activating methyl and cyclopropyl groups and meta to the deactivating bromo group will be favored.

The interplay of these electronic effects is visually summarized in the following diagram:

G substituents Substituent Effects inductive Inductive Effect substituents->inductive resonance Resonance Effect substituents->resonance bromo 3-Bromo (-I > +R) inductive->bromo -I methyl 4-Methyl (+I, Hyperconjugation) inductive->methyl +I cyclopropyl 5-Cyclopropyl (+I, Conjugative Donation) inductive->cyclopropyl +I resonance->bromo +R resonance->methyl Hyperconjugation resonance->cyclopropyl Conjugation pyridine Pyridine Ring (Electron Deficient) reactivity Overall Reactivity & Basicity pyridine->reactivity bromo->pyridine methyl->pyridine cyclopropyl->pyridine

Caption: Interplay of electronic effects in 3-Bromo-5-cyclopropyl-4-methylpyridine.

Quantitative Analysis of Electronic Effects

To move from a qualitative to a quantitative understanding, we can utilize Hammett substituent constants. These empirically derived values provide a measure of the electron-donating or electron-withdrawing ability of a substituent.

SubstituentPositionHammett Constant (σ_p)Hammett Constant (σ_m)
Bromo3- (meta-like)+0.232[2]+0.393[2]
Methyl4- (para-like)-0.170[2]-0.069[2]
Cyclopropyl5- (meta-like)-0.21[4]-0.07[4]

Note: The positions on the pyridine ring are designated as "like" their benzene counterparts relative to a reacting center. The actual Hammett values for pyridine can vary, but these provide a good approximation.

The positive σ value for the bromo group confirms its electron-withdrawing nature, while the negative σ values for the methyl and cyclopropyl groups quantify their electron-donating character.

Experimental Protocols for Characterization

The electronic properties of 3-Bromo-5-cyclopropyl-4-methylpyridine can be experimentally verified and further elucidated through a variety of spectroscopic and physical chemistry techniques.

Synthesis of 3-Bromo-5-cyclopropyl-4-methylpyridine

A plausible synthetic route could involve the construction of the substituted pyridine ring followed by bromination. For example, a Hantzsch-type pyridine synthesis could be employed using appropriate precursors, followed by regioselective bromination.

Step-by-Step Protocol (Illustrative):

  • Hantzsch Pyridine Synthesis:

    • Combine an appropriate β-dicarbonyl compound, an aldehyde bearing the cyclopropyl group, and an enamine derived from an acetone equivalent in a suitable solvent (e.g., ethanol).

    • Add a nitrogen source, such as ammonia or ammonium acetate.

    • Heat the reaction mixture under reflux for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the dihydropyridine intermediate.

    • Oxidize the dihydropyridine to the corresponding pyridine using an oxidizing agent such as nitric acid or manganese dioxide.

    • Purify the resulting 4-cyclopropyl-5-methylpyridine by column chromatography.

  • Regioselective Bromination:

    • Dissolve the 4-cyclopropyl-5-methylpyridine in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

    • Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise at a controlled temperature.

    • The directing effects of the methyl and cyclopropyl groups will favor bromination at the 3-position.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, quench the reaction and work up the mixture to isolate the crude product.

    • Purify 3-Bromo-5-cyclopropyl-4-methylpyridine by column chromatography or recrystallization.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will provide information about the chemical environment of the protons on the pyridine ring and the substituents. The chemical shifts of the ring protons will be indicative of the electron density at their respective positions.

    • ¹³C NMR will reveal the chemical shifts of the carbon atoms in the ring, offering further insight into the electronic distribution.

  • Infrared (IR) Spectroscopy:

    • The C=N and C=C stretching vibrations of the pyridine ring will be sensitive to the electronic effects of the substituents.

  • UV-Vis Spectroscopy:

    • The λ_max of the π→π* transitions will be affected by the substituents. Electron-donating groups typically cause a bathochromic (red) shift.

pKa Determination

The basicity of the pyridine nitrogen can be quantified by measuring the pKa of its conjugate acid.

Step-by-Step Protocol:

  • Prepare a standard solution of 3-Bromo-5-cyclopropyl-4-methylpyridine of known concentration in a suitable solvent (e.g., water or a water/alcohol mixture).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Monitor the pH of the solution using a calibrated pH meter as a function of the volume of acid added.

  • Plot the pH versus the volume of titrant.

  • The pKa is the pH at which half of the pyridine has been protonated (the half-equivalence point).

G start Start: 3-Bromo-5-cyclopropyl-4-methylpyridine Solution titration Titrate with Standard HCl start->titration measurement Monitor pH with pH meter titration->measurement plotting Plot pH vs. Volume of HCl measurement->plotting pka Determine pKa (pH at 1/2 equivalence point) plotting->pka

Caption: Workflow for the experimental determination of pKa.

Conclusion: A Tunable Scaffold for Advanced Applications

The electronic properties of 3-Bromo-5-cyclopropyl-4-methylpyridine are a testament to the power of substituent effects in fine-tuning the characteristics of a heterocyclic core. The interplay between the electron-withdrawing bromo group and the electron-donating methyl and cyclopropyl groups creates a unique electronic environment that can be exploited in drug design and materials science. By understanding the fundamental principles outlined in this guide, researchers can more effectively predict the reactivity and properties of this and related molecules, paving the way for the development of novel and impactful chemical entities.

References

  • Inductive and Resonance (Mesomeric) Effects - Chemistry Steps. [Link]

  • Worked ex - Resonance vs Inductive Effects - Khan Academy. [Link]

  • Hammett equation - Wikipedia. [Link]

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  • 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem. [Link]

  • 3-Bromo-4-cyclopropyl-5-methylpyridine | C9H10BrN | CID 70977600 - PubChem. [Link]

  • Hammett substituent constants - Stenutz. [Link]

  • 3-Bromo-4-cyclopropyl-5-fluoropyridine | C8H7BrFN | CID 71743363 - PubChem. [Link]

  • Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic. [Link]

  • DFT analysis of substituent effects on electron-donating efficacy of pyridine - ResearchGate. [Link]

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The Strategic Value of 3-Bromo-5-cyclopropyl-4-methylpyridine: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the strategic design of molecular building blocks is paramount to accessing novel chemical space and developing next-generation therapeutics. This technical guide delves into the untapped potential of 3-Bromo-5-cyclopropyl-4-methylpyridine as a versatile scaffold in medicinal chemistry. While not extensively documented in current literature, its unique combination of a reactive brominated pyridine core, a conformationally rigid cyclopropyl moiety, and a strategically positioned methyl group presents a compelling profile for the synthesis of innovative drug candidates. This document will explore a plausible synthetic route, dissect the inherent chemical reactivity, and, by drawing parallels with structurally related motifs, project its potential applications in targeting a range of therapeutic areas. We will also provide a detailed analysis of the strategic advantages conferred by the cyclopropyl group, a feature increasingly sought after for its ability to enhance potency, modulate physicochemical properties, and improve metabolic stability.

Introduction: The Allure of Substituted Pyridines in Drug Design

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, while the aromatic ring itself can engage in various non-covalent interactions with biological targets. Functionalization of the pyridine ring with different substituents allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. The subject of this guide, 3-Bromo-5-cyclopropyl-4-methylpyridine, combines three key features that make it a particularly interesting building block for drug discovery researchers.

Physicochemical Properties and Reactivity Profile

To understand the potential of 3-Bromo-5-cyclopropyl-4-methylpyridine, it is essential to first consider its key physicochemical properties and inherent reactivity.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ~212.09 g/mol Adheres to Lipinski's Rule of Five for oral bioavailability.
cLogP ~2.8Indicates good lipophilicity for membrane permeability.
Hydrogen Bond Acceptors 1 (Pyridine Nitrogen)Enables interaction with biological targets.
Hydrogen Bond Donors 0
Polar Surface Area ~12.9 ŲContributes to favorable ADME properties.

The reactivity of this molecule is primarily dictated by the bromine atom at the 3-position of the pyridine ring. This bromide serves as an excellent handle for a variety of transition-metal-catalyzed cross-coupling reactions, which are workhorse transformations in modern medicinal chemistry.

cluster_molecule 3-Bromo-5-cyclopropyl-4-methylpyridine cluster_reactions Key Coupling Reactions Molecule 3-Bromo-5-cyclopropyl-4-methylpyridine Suzuki Suzuki Coupling (Boronic Acids/Esters) Molecule->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Alkynes) Molecule->Sonogashira Pd/Cu Catalysts, Base Buchwald_Hartwig Buchwald-Hartwig Amination (Amines) Molecule->Buchwald_Hartwig Pd Catalyst, Base Heck Heck Coupling (Alkenes) Molecule->Heck Pd Catalyst, Base Stille Stille Coupling (Organostannanes) Molecule->Stille Pd Catalyst Negishi Negishi Coupling (Organozincs) Molecule->Negishi Pd or Ni Catalyst

Figure 1: Key cross-coupling reactions utilizing the bromide of 3-Bromo-5-cyclopropyl-4-methylpyridine.

Proposed Synthesis of 3-Bromo-5-cyclopropyl-4-methylpyridine

G A Commercially Available Starting Material (e.g., Substituted Pyridine) B Introduction of Cyclopropyl Group A->B Cross-Coupling (e.g., Suzuki) C Bromination B->C Electrophilic Bromination D Final Product: 3-Bromo-5-cyclopropyl- 4-methylpyridine C->D Purification

Figure 2: Proposed high-level synthetic workflow for 3-Bromo-5-cyclopropyl-4-methylpyridine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of a Cyclopropyl Pyridine Intermediate

A potential starting point could be a di-substituted pyridine, for instance, 3,5-dibromo-4-methylpyridine. A selective Suzuki-Miyaura coupling could be employed to introduce the cyclopropyl group at the 5-position.

  • To a solution of 3,5-dibromo-4-methylpyridine (1.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water) is added cyclopropylboronic acid (1.2 eq) and a base such as potassium carbonate (3.0 eq).

  • The mixture is degassed with argon or nitrogen.

  • A palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq), is added.

  • The reaction mixture is heated to 80-100 °C and stirred until completion (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 3-bromo-5-cyclopropyl-4-methylpyridine.

This proposed synthesis is designed to be a self-validating system, where each step can be monitored and the intermediates and final product characterized by standard analytical techniques (NMR, MS, etc.).

The Strategic Advantage of the Cyclopropyl Group in Medicinal Chemistry

The incorporation of a cyclopropyl group into a drug candidate is a deliberate and strategic choice made by medicinal chemists to confer a range of beneficial properties.[2][3]

  • Increased Potency and Ligand Efficiency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.[4] This can lead to a significant increase in binding affinity and potency.

  • Improved Metabolic Stability: The C-H bonds of a cyclopropyl group are stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to those in linear alkyl chains.[5] This can lead to a longer half-life and improved pharmacokinetic profile.

  • Modulation of Physicochemical Properties: The cyclopropyl group can be used as a bioisosteric replacement for other groups, such as a gem-dimethyl or a vinyl group, to fine-tune a molecule's solubility, lipophilicity, and other physicochemical properties.[6][7]

  • Enhanced Brain Permeability: In some cases, the incorporation of a cyclopropyl group has been shown to increase a molecule's ability to cross the blood-brain barrier.[3]

  • Vectorial Orientation for Fragment Elaboration: In fragment-based drug discovery, the defined geometry of the cyclopropyl ring provides precise vectors for growing a fragment into a larger, more potent molecule.

Cyclopropyl Cyclopropyl Group Potency Increased Potency Cyclopropyl->Potency Conformational Rigidity Metabolism Improved Metabolic Stability Cyclopropyl->Metabolism Stronger C-H Bonds Properties Modulation of Physicochemical Properties Cyclopropyl->Properties Bioisosteric Replacement Permeability Enhanced Brain Permeability Cyclopropyl->Permeability Lipophilicity & Shape FBDD Vectorial Orientation in FBDD Cyclopropyl->FBDD Defined Geometry

Figure 3: Key advantages of incorporating a cyclopropyl group in drug design.

Potential Therapeutic Applications of 3-Bromo-5-cyclopropyl-4-methylpyridine Derivatives

Given the prevalence of the substituted pyridine scaffold in a wide range of therapeutic agents, derivatives of 3-Bromo-5-cyclopropyl-4-methylpyridine hold promise in several key areas of medicinal chemistry.

Kinase Inhibitors

A vast number of kinase inhibitors feature a substituted pyridine core that often interacts with the hinge region of the kinase active site. The 3-bromo position of our scaffold is an ideal attachment point for moieties that can project into the solvent-exposed region, while the cyclopropyl and methyl groups can occupy hydrophobic pockets. For example, in the development of Janus kinase (JAK) inhibitors, specific substitutions on the pyridine ring are crucial for achieving selectivity and potency.[8]

G-Protein Coupled Receptor (GPCR) Modulators

GPCRs are a major class of drug targets, and many GPCR ligands contain substituted pyridine rings. The ability to introduce diverse functionality at the 3-position via cross-coupling reactions, combined with the unique properties of the cyclopropyl group, could lead to the discovery of novel agonists or antagonists for a variety of GPCRs.

Central Nervous System (CNS) Agents

The predicted lipophilicity and potential for enhanced brain permeability make derivatives of 3-Bromo-5-cyclopropyl-4-methylpyridine attractive candidates for CNS-acting drugs. Structurally related cyclopropyl-amine containing pyridines have been explored for their potential in treating neurological disorders.[9]

Anti-infective and Anti-cancer Agents

The pyridine ring is a common feature in many anti-infective and anti-cancer drugs. The ability to rapidly generate a library of diverse compounds from 3-Bromo-5-cyclopropyl-4-methylpyridine using the cross-coupling reactions outlined in Figure 1 would enable high-throughput screening against a wide range of pathogens and cancer cell lines.

Conclusion

3-Bromo-5-cyclopropyl-4-methylpyridine represents a promising, yet under-explored, building block for medicinal chemistry. Its unique combination of a reactive handle for diversification, a property-enhancing cyclopropyl group, and a strategically placed methyl group provides a powerful platform for the design and synthesis of novel drug candidates. The proposed synthetic route is robust and scalable, and the potential applications span a wide range of therapeutic areas. As the demand for novel chemical matter with improved drug-like properties continues to grow, scaffolds such as 3-Bromo-5-cyclopropyl-4-methylpyridine will be invaluable to researchers and scientists in the pharmaceutical industry.

References

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link].

  • Dandapani, S. & Wuest, W. M. (2022). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 13(8), 879-894. Available at: [Link].

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Available at: [Link].

  • Ningbo Inno Pharmchem Co., Ltd. (2023). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Available at: [Link].

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. Available at: [Link].

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available at: [Link].

  • Wang, X., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 3045. Available at: [Link].

  • ResearchGate. Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... Available at: [Link].

  • Chemspace. Bioisosteric Replacements. Available at: [Link].

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  • Drug Design. Bioisosterism. Available at: [Link].

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The Strategic Deployment of 3-Bromo-5-cyclopropyl-4-methylpyridine: A Versatile Synthon for Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Building Block

In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with precisely tailored properties is relentless. The pyridine scaffold remains a cornerstone of this endeavor, prized for its presence in numerous pharmaceuticals and its ability to engage in critical biological interactions.[1][2] The strategic functionalization of this heterocycle is therefore a paramount objective for synthetic chemists. This guide introduces a pyridine derivative of significant potential: 3-bromo-5-cyclopropyl-4-methylpyridine . The unique arrangement of a reactive bromine handle, a conformationally rigid cyclopropyl group, and a directing methyl group on the pyridine core makes this compound a highly valuable and versatile building block for the construction of complex, multi-functionalized heterocyclic systems.

The cyclopropyl moiety, in particular, has garnered immense interest in drug discovery.[3][4] Its unique stereoelectronic properties can enhance metabolic stability, improve potency, and provide novel intellectual property space.[3] This guide, authored from the perspective of a Senior Application Scientist, will not merely present synthetic protocols but will delve into the underlying principles and strategic considerations for deploying this building block in the synthesis of novel heterocycles.

I. Synthesis of the Core Synthon: A Regioselective Approach

The most logical and efficient route to 3-bromo-5-cyclopropyl-4-methylpyridine is through a regioselective Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed method allows for the precise formation of a carbon-carbon bond between a halogenated pyridine and an organoboron reagent.[5]

Causality of the Synthetic Strategy

Our starting material of choice is the commercially available 3,5-dibromo-4-methylpyridine . The two bromine atoms on this substrate exhibit differential reactivity, which is the cornerstone of our selective synthesis. The bromine at the 3-position is generally more reactive in palladium-catalyzed cross-coupling reactions than the one at the 5-position due to electronic effects. However, steric hindrance from the adjacent methyl group at the 4-position can also influence the regioselectivity. By carefully selecting the catalyst, ligands, and reaction conditions, we can favor the coupling at the 5-position.

The choice of cyclopropylboronic acid as the coupling partner is straightforward. It is a stable and readily available reagent for introducing the desired cyclopropyl group.

Synthesis_Pathway Start 3,5-Dibromo-4-methylpyridine Product 3-Bromo-5-cyclopropyl-4-methylpyridine Start->Product Suzuki-Miyaura Coupling Reagent Cyclopropylboronic Acid Reagent->Product Catalyst Pd Catalyst Ligand Base Catalyst->Product

Experimental Protocol: Synthesis of 3-Bromo-5-cyclopropyl-4-methylpyridine

This protocol is a robust starting point and may be optimized for scale and specific laboratory conditions.

Materials:

Reagent/MaterialMolar Equiv.Notes
3,5-Dibromo-4-methylpyridine1.0Commercially available.
Cyclopropylboronic acid1.1 - 1.5Excess to drive the reaction to completion.
Palladium(II) acetate (Pd(OAc)₂)0.02 - 0.05Pre-catalyst.
Tricyclohexylphosphine (PCy₃) or SPhos0.04 - 0.10Ligand to stabilize the palladium catalyst.
Potassium Phosphate (K₃PO₄)3.0Base.
Toluene/Water (e.g., 10:1 v/v)-Solvent system.
Anhydrous Sodium Sulfate (Na₂SO₄)-Drying agent.
Silica Gel-For column chromatography.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3,5-dibromo-4-methylpyridine, cyclopropylboronic acid, palladium(II) acetate, the phosphine ligand, and potassium phosphate.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-bromo-5-cyclopropyl-4-methylpyridine as the final product.

Characterization Data (Predicted)
NucleusPredicted Chemical Shifts (ppm)
1H NMRδ 8.3-8.5 (s, 1H, H-2), 8.1-8.3 (s, 1H, H-6), 2.3-2.5 (s, 3H, CH₃), 1.8-2.0 (m, 1H, cyclopropyl-CH), 0.8-1.2 (m, 4H, cyclopropyl-CH₂)
13C NMRδ 150-152 (C-2), 148-150 (C-6), 145-147 (C-4), 130-132 (C-5), 125-127 (C-3), 18-20 (CH₃), 12-14 (cyclopropyl-CH), 8-10 (cyclopropyl-CH₂)

II. The Versatility of the Building Block: Pathways to Novel Heterocycles

The synthetic utility of 3-bromo-5-cyclopropyl-4-methylpyridine lies in the reactivity of the remaining bromine atom at the 3-position. This allows for a second, distinct functionalization, opening the door to a vast array of novel heterocyclic structures through various palladium-catalyzed cross-coupling reactions.

Reactions Start 3-Bromo-5-cyclopropyl- 4-methylpyridine Product_Suzuki 3-Aryl/Heteroaryl Derivatives Start->Product_Suzuki Pd-catalyzed Product_Sonogashira 3-Alkynyl Derivatives Start->Product_Sonogashira Pd/Cu-catalyzed Product_Buchwald 3-Amino/Amido Derivatives Start->Product_Buchwald Pd-catalyzed Suzuki Suzuki Suzuki->Product_Suzuki Sonogashira Sonogashira Sonogashira->Product_Sonogashira Buchwald Buchwald Buchwald->Product_Buchwald

A. Synthesis of Bi-heterocyclic Systems via Suzuki-Miyaura Coupling

A subsequent Suzuki-Miyaura reaction can be employed to introduce a variety of aryl or heteroaryl substituents at the 3-position, leading to the formation of complex bi-heterocyclic systems.

Workflow:

  • Couple 3-bromo-5-cyclopropyl-4-methylpyridine with a desired aryl or heteroaryl boronic acid.

  • Utilize a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ and a suitable base (e.g., K₂CO₃, Cs₂CO₃).

  • Employ a solvent system like 1,4-dioxane/water or DME.

  • Purify the resulting bi-heterocyclic product.

This strategy is particularly valuable for accessing compounds with potential applications as kinase inhibitors or in materials science.

B. Introduction of Alkynyl Moieties via Sonogashira Coupling

The Sonogashira coupling enables the introduction of a carbon-carbon triple bond, a versatile functional group that can be further elaborated into various heterocycles.[6][7]

Experimental Considerations:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is typically used.

  • Base: An amine base such as triethylamine or diisopropylethylamine is required.

  • Solvent: Anhydrous solvents like THF or DMF are suitable.

  • Subsequent Cyclizations: The resulting 3-alkynylpyridine can undergo intramolecular cyclization reactions to form fused heterocyclic systems like pyrido[3,2-b]furans or pyrido[3,2-b]pyrroles, depending on the nature of the alkyne and subsequent reaction conditions.

C. C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted aminopyridines.[8][9] These aminopyridines are crucial intermediates for the synthesis of fused heterocyclic systems such as pyridopyrazines or pyridopyrimidines.[10]

Protocol Outline:

  • Reactants: 3-bromo-5-cyclopropyl-4-methylpyridine and the desired amine or amide.

  • Catalyst and Ligand: A palladium pre-catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos, BINAP) are crucial for efficient coupling.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide or cesium carbonate is employed.

  • Solvent: Anhydrous toluene or dioxane is commonly used.

  • Annulation to Fused Systems: The resulting 3-aminopyridine can be reacted with α-haloketones or other bifunctional reagents to construct fused heterocyclic rings.

III. Applications in Drug Discovery and Materials Science

The strategic combination of the pyridine core, the cyclopropyl group, and the diverse functionalities that can be introduced at the 3-position makes 3-bromo-5-cyclopropyl-4-methylpyridine a highly attractive building block for:

  • Medicinal Chemistry: The resulting novel heterocyclic scaffolds can be screened for a wide range of biological activities, including as kinase inhibitors, GPCR modulators, and anti-infective agents. The cyclopropyl group can impart favorable pharmacokinetic properties.[4][11][12]

  • Materials Science: The extended π-systems of the bi-heterocyclic and alkynyl-substituted derivatives may exhibit interesting photophysical properties, making them candidates for organic light-emitting diodes (OLEDs) or other electronic materials.

IV. Conclusion

3-Bromo-5-cyclopropyl-4-methylpyridine represents a strategically designed building block with significant potential for the synthesis of novel and complex heterocyclic compounds. Its preparation via a regioselective Suzuki-Miyaura coupling is a feasible and scalable approach. The true power of this synthon is realized through the subsequent functionalization of the bromine atom, enabling access to a diverse range of molecular architectures. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this promising building block in their synthetic endeavors, accelerating the discovery of new molecules with impactful applications in medicine and beyond.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules. [Link]

  • 3,5-Dibromo-4-methylpyridine. (2016). ResearchGate. [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2024). Molecules. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. (2025). University of Leicester Research Archive. [Link]

  • Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. (2025). ResearchGate. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). Tetrahedron Letters. [Link]

  • Preparation of pyridopyrazines through tandem Pd-catalyzed C–N/C–C coupling reactions of Ugi adducts. (2015). Organic & Biomolecular Chemistry. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). RSC Medicinal Chemistry. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. (2021). European Journal of Organic Chemistry. [Link]

  • Synthesis of fused pyridines. (2012). ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Organic Letters. [Link]

  • Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. (2010). Advanced Synthesis & Catalysis. [Link]

  • 3-Bromo-5-cyclopropylpyridine. (n.d.). Pipzine Chemicals. [Link]

  • Synthetic strategies to pyrido fused heterocycles. (2024). Journal of Chemical Sciences. [Link]

  • Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. (2010). Molecules. [Link]

  • Synthetic method of 2-amino-4-bromopyridine. (2012).
  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. (2021). ResearchGate. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Molecules. [Link]

  • Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. (2023). Molecules. [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (2012). Molecules. [Link]

  • Synthesis method of 3-bromo-5-methylpyridine. (2017). Patsnap. [Link]

  • Palladium-catalyzed interannular C–H amination of biaryl amines. (2020). Chemical Communications. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. [Link]

  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (1995).
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Molecules. [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (2019). Chemical Communications. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-5-cyclopropyl-4-methylpyridine with Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Arylated Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and modulate physicochemical properties makes it a privileged structure in drug design.[3] The introduction of aryl substituents onto the pyridine core via reactions like the Suzuki-Miyaura coupling significantly expands the accessible chemical space, enabling the fine-tuning of a molecule's biological activity.[4][5] This application note provides a detailed guide to the Suzuki coupling of a bespoke building block, 3-bromo-5-cyclopropyl-4-methylpyridine, with a variety of aryl boronic acids. The presence of the cyclopropyl group is of particular interest as this moiety is known to introduce favorable metabolic stability and conformational rigidity in drug candidates.[3]

This document is intended for researchers, scientists, and professionals in drug development, offering not just a protocol but a deeper understanding of the reaction's nuances. We will delve into the mechanistic underpinnings, the rationale behind reagent selection, and provide a robust experimental procedure designed for adaptability and success.

Proposed Synthesis of the Starting Material: 3-Bromo-5-cyclopropyl-4-methylpyridine

While not commercially available, a plausible synthetic route to 3-bromo-5-cyclopropyl-4-methylpyridine can be envisioned starting from 3,5-dibromo-4-methylpyridine. This approach leverages a selective Suzuki coupling to introduce the cyclopropyl group.

Synthesis_of_Starting_Material cluster_0 Proposed Synthesis of 3-Bromo-5-cyclopropyl-4-methylpyridine 3,5-Dibromo-4-methylpyridine 3,5-Dibromo-4-methylpyridine Reaction Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80 °C 3,5-Dibromo-4-methylpyridine->Reaction Cyclopropylboronic_acid Cyclopropylboronic_acid Cyclopropylboronic_acid->Reaction Product 3-Bromo-5-cyclopropyl-4-methylpyridine Reaction->Product

Caption: Proposed synthetic route for 3-bromo-5-cyclopropyl-4-methylpyridine.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, an aryl boronic acid) and an organohalide (3-bromo-5-cyclopropyl-4-methylpyridine).[6][7] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine derivative, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[6]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[8]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[6]

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd R-Br Pd(II)_complex R-Pd(II)L2-Br OxAdd->Pd(II)_complex Transmetalation Transmetalation Pd(II)_complex->Transmetalation ArB(OH)2 Base Diaryl_Pd(II) R-Pd(II)L2-Ar Transmetalation->Diaryl_Pd(II) RedElim Reductive Elimination Diaryl_Pd(II)->RedElim RedElim->Pd(0)L2 R-Ar

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a robust starting point for the Suzuki coupling of 3-bromo-5-cyclopropyl-4-methylpyridine with a variety of aryl boronic acids.

Materials and Reagents
  • 3-Bromo-5-cyclopropyl-4-methylpyridine (starting material)

  • Aryl boronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-cyanophenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if using a ligand-free palladium source, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology

Experimental_Workflow cluster_workflow Experimental Workflow Setup 1. Reaction Setup - Add reactants, base, solvent - Seal vessel Degas 2. Degassing - Purge with inert gas - Create inert atmosphere Setup->Degas Add_Catalyst 3. Catalyst Addition - Add Pd catalyst and ligand - Purge again Degas->Add_Catalyst Reaction_Heating 4. Reaction - Heat to desired temperature - Monitor by TLC/LC-MS Add_Catalyst->Reaction_Heating Workup 5. Work-up - Cool and quench - Aqueous extraction Reaction_Heating->Workup Purification 6. Purification - Column chromatography Workup->Purification Analysis 7. Characterization - NMR, MS Purification->Analysis

Caption: A streamlined workflow for the Suzuki coupling experiment.

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add 3-bromo-5-cyclopropyl-4-methylpyridine (1.0 equiv.), the aryl boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromo-pyridine starting material. The choice of base is critical; carbonates like K₂CO₃ are generally effective for many substrates, while stronger bases like K₃PO₄ may be needed for less reactive boronic acids.[9]

  • Solvent Addition and Degassing: Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water). Degas the mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes.

    • Causality: The presence of water can be beneficial, aiding in the dissolution of the base and facilitating the transmetalation step.[10] Degassing is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and hinder the reaction.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (1.1-1.2 times the moles of palladium).

    • Expertise: For many heteroaryl couplings, pre-catalysts like Pd(dppf)Cl₂ are robust and effective.[11] For more challenging couplings, using a palladium source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos can improve reaction rates and yields.[12]

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Trustworthiness: Monitoring the reaction allows for the determination of the optimal reaction time and prevents the formation of degradation byproducts from prolonged heating.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[13]

    • Causality: The aqueous work-up removes the inorganic base and boronic acid byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[14]

    • Expertise: The choice of eluent for chromatography will depend on the polarity of the product, which is influenced by the substituents on the aryl boronic acid. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

Data Presentation: A Guide to Reaction Optimization

The optimal conditions for the Suzuki coupling can vary depending on the electronic and steric nature of the aryl boronic acid. The following table provides a starting point for optimization with different classes of aryl boronic acids.

Aryl Boronic Acid TypeExampleRecommended Catalyst/LigandRecommended BaseSolvent SystemTypical Temp. (°C)
Electron-Rich 4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)80-90
Electron-Neutral Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O (5:1)90-100
Electron-Deficient 3-Cyanophenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂O (4:1)100-110
Sterically Hindered 2-Methylphenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene/H₂O (5:1)100-110
  • Rationale for Electron-Rich/Neutral Boronic Acids: These substrates are generally more reactive, and standard catalyst systems like Pd(dppf)Cl₂ or Pd(PPh₃)₄ with a moderately strong base are often sufficient.[11]

  • Rationale for Electron-Deficient Boronic Acids: These are less nucleophilic and may require a more active catalyst system, such as one employing a bulky, electron-rich ligand like SPhos, and a stronger base like K₃PO₄ to facilitate transmetalation.[15]

  • Rationale for Sterically Hindered Boronic Acids: The steric bulk can impede both oxidative addition and reductive elimination. The use of very bulky ligands like XPhos can promote these steps. A stronger base like Cs₂CO₃ is often beneficial.[9]

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of novel aryl-substituted pyridines. By understanding the underlying mechanism and the role of each reaction component, researchers can rationally design and optimize reaction conditions for the successful coupling of 3-bromo-5-cyclopropyl-4-methylpyridine with a diverse range of aryl boronic acids. The protocols and insights provided in this application note serve as a robust foundation for the synthesis of these valuable compounds for applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Caddick, S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (n.d.). PubMed Central.
  • Li, G. Y. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry.
  • Suzuki–Miyaura coupling of aryl halides with various aryl boronic acids. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal c
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PubMed Central.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PubMed Central.
  • Synthesis method of 3-bromo-5-methylpyridine. (n.d.).
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
  • How can the work up of Suzuki Reaction of arylbromides be best carried out?. (2014).
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Buchwald, S. L., & Martin, R. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.).
  • 3-Bromo-4-methylpyridine synthesis. (n.d.). ChemicalBook.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.).
  • Representative examples of drugs containing an aryl‐substituted heteroarene. (n.d.).
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing.
  • 3,5-Dibromo-4-methylpyridine. (2016).
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (n.d.). PubMed Central.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.).
  • The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. (n.d.). Open Access Home Page.
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006).
  • Electrochemical Generation of Alkyl Radicals from Boronic Esters for SOMOphilic Alkynylation. (2026). American Chemical Society.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI.
  • 3-Aryl-substituted imidazo[1,2-a]pyridines as antituberculosis agents. (n.d.). PubMed.
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Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-cyclopropyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation in Modern Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are privileged scaffolds found in a vast array of biologically active molecules.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative methodology for the formation of these crucial linkages, offering a broad substrate scope and functional group tolerance that surpasses many classical methods.[1][3] This reaction facilitates the coupling of an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[1]

This application note provides a detailed technical guide for the successful execution of the Buchwald-Hartwig amination on a challenging, electron-rich, and sterically hindered substrate: 3-Bromo-5-cyclopropyl-4-methylpyridine. The insights and protocols herein are curated for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex molecular targets.

Mechanistic Underpinnings: A Look into the Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a sequence of key steps centered around a palladium catalyst.[1][3][4]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the carbon-bromine bond of 3-Bromo-5-cyclopropyl-4-methylpyridine. This step forms a Pd(II) intermediate.[1][4]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. Subsequent deprotonation of the coordinated amine by a base generates a palladium-amido complex.[4]

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired aminated pyridine is released from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5]

A potential side reaction is β-hydride elimination from the palladium-amido intermediate, which can lead to hydrodehalogenation of the starting material and formation of an imine from the amine.[3] The choice of a suitable ligand is critical to favor the desired reductive elimination pathway.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(L)-Br oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination HNR'R'', Base amido_complex Ar-Pd(II)(L)-NR'R'' amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-NR'R'' reductive_elimination->product

Caption: A simplified representation of the key steps in the palladium-catalyzed Buchwald-Hartwig amination.

Navigating the Reaction Landscape: Key Parameters for Success

The successful amination of 3-Bromo-5-cyclopropyl-4-methylpyridine hinges on the judicious selection of several key reaction parameters. The electron-donating nature of the methyl and cyclopropyl groups, coupled with the steric hindrance around the bromine atom, necessitates a carefully optimized system.

The Catalyst and Ligand: A Synergistic Partnership

The choice of the palladium source and, more critically, the phosphine ligand is the most influential factor in achieving high yields. For electron-rich and sterically hindered heteroaryl halides, bulky and electron-rich monodentate phosphine ligands are generally superior.[6] These ligands promote the formation of the active monoligated Pd(0) species, stabilize the catalyst, and accelerate the rate-limiting reductive elimination step.[1][5]

LigandKey Features & Application
XPhos Highly effective for a broad range of aryl and heteroaryl chlorides and bromides. A good starting point for optimization.[7][8]
RuPhos Often shows excellent performance for the coupling of secondary amines.[5][8]
BrettPhos Particularly adept for the coupling of primary amines and ammonia surrogates.[5]
tBuBrettPhos A more sterically demanding version of BrettPhos, useful for challenging aminations of five-membered heterocycles.[9]

For the amination of 3-Bromo-5-cyclopropyl-4-methylpyridine, XPhos or BrettPhos (if a primary amine is the desired product) are recommended as initial ligands for screening. The use of pre-formed palladium precatalysts, such as (XPhos)Pd G3, is often advantageous as they are air- and moisture-stable and provide a reliable source of the active Pd(0) catalyst.

The Role of the Base: More Than Just a Proton Scavenger

A strong, non-nucleophilic base is essential for the deprotonation of the amine following its coordination to the palladium center.[10] The choice of base can significantly impact the reaction rate and yield.

BasepKaHProperties and Considerations
Sodium tert-butoxide (NaOtBu) ~19A commonly used and highly effective base. Can be sensitive to moisture.[10]
Lithium bis(trimethylsilyl)amide (LHMDS) ~26A very strong base, often effective when other bases fail.
Cesium carbonate (Cs₂CO₃) ~10A milder base, useful for substrates with base-sensitive functional groups.[8]

For the target substrate, sodium tert-butoxide is the recommended starting point due to its proven efficacy in a wide range of Buchwald-Hartwig aminations.

Solvent Selection: Influencing Solubility and Reactivity

The solvent must be anhydrous and capable of dissolving the reactants and catalyst system at the reaction temperature. Aprotic, non-polar, or weakly polar solvents are generally preferred.

SolventBoiling Point (°C)Notes
Toluene 111A common and effective solvent for Buchwald-Hartwig reactions.[8]
Dioxane 101Another frequently used solvent, though its higher polarity can sometimes be detrimental.
tert-Butanol 82Can be used as a solvent or co-solvent, particularly with weaker bases like K₂CO₃.[11]

Toluene is the recommended solvent for the initial optimization of the amination of 3-Bromo-5-cyclopropyl-4-methylpyridine.

Experimental Protocols

The following protocols are designed as a robust starting point for the Buchwald-Hartwig amination of 3-Bromo-5-cyclopropyl-4-methylpyridine. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: General Procedure for Amination with a Secondary Amine

This protocol is optimized for a generic secondary amine, R₂NH.

Materials:

  • 3-Bromo-5-cyclopropyl-4-methylpyridine

  • Secondary amine (1.2 equivalents)

  • (XPhos)Pd G3 precatalyst (2 mol%)

  • XPhos ligand (2 mol%)

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-5-cyclopropyl-4-methylpyridine (1.0 mmol), (XPhos)Pd G3 (0.02 mmol), XPhos (0.02 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add the secondary amine (1.2 mmol) via syringe.

  • Place the sealed Schlenk tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Buchwald-Hartwig Amination

Workflow cluster_workflow Experimental Protocol start Start setup Assemble Reactants (Substrate, Catalyst, Ligand, Base) in Schlenk Tube start->setup inert Inert Atmosphere (Evacuate/Backfill) setup->inert solvents Add Anhydrous Solvent and Amine inert->solvents reaction Heat and Stir (e.g., 100 °C, 12-24h) solvents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quench, Extract, Dry) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification end End purification->end

Sources

Application Notes and Protocols for Sonogashira Coupling of 3-Bromo-5-cyclopropyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, is prized for its reliability and broad functional group tolerance, proceeding under relatively mild conditions.[1][2] For drug development professionals, the Sonogashira coupling is an invaluable tool for accessing novel chemical matter. The resulting arylalkynes are key structural motifs in a wide array of biologically active molecules and are versatile intermediates for further synthetic transformations.[3][4]

The specific substrate, 3-Bromo-5-cyclopropyl-4-methylpyridine, presents a unique synthetic challenge and opportunity. The pyridine core is a privileged scaffold in medicinal chemistry, and the cyclopropyl and methyl substituents offer points for modulating physicochemical properties such as metabolic stability and lipophilicity. The successful alkynylation of this molecule opens a gateway to a diverse range of novel pyridine-based compounds for screening and lead optimization.

This guide provides a detailed exploration of the critical parameters governing the Sonogashira coupling of 3-Bromo-5-cyclopropyl-4-methylpyridine, offering both theoretical insights and practical, step-by-step protocols.

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira reaction classically operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] Understanding this mechanism is crucial for rational troubleshooting and optimization.

Figure 1: The dual catalytic cycle of the Sonogashira coupling.

As depicted in Figure 1, the palladium cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide, which is generated in the copper cycle by the reaction of the terminal alkyne with a Cu(I) salt in the presence of a base. Finally, reductive elimination from the Pd(II)-alkynyl complex yields the desired product and regenerates the Pd(0) catalyst.

Key Reaction Parameters for 3-Bromo-5-cyclopropyl-4-methylpyridine

The electronic nature of the pyridine ring and the steric hindrance from the methyl and cyclopropyl groups are key considerations when selecting the reaction conditions.

Catalyst System: Palladium and Copper
  • Palladium Source: A variety of palladium sources can be employed. Pd(PPh₃)₂Cl₂ is a common and air-stable precatalyst that is reduced in situ to the active Pd(0) species.[3] Other effective options include Pd(CF₃COO)₂ and Pd(OAc)₂, which often require the addition of a phosphine ligand.[3] For challenging couplings, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be used, although they are more sensitive to air.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst.[3] Its role is to facilitate the deprotonation of the alkyne and form the copper acetylide intermediate, which then participates in the transmetalation step. While essential for many Sonogashira reactions, copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling). In cases where this side reaction is problematic, copper-free conditions should be considered.

Ligands: The Key to Catalyst Performance

The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.

  • Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard and often effective ligand.[3] For more challenging substrates, such as sterically hindered or electron-rich aryl bromides, more electron-rich and bulky phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) or bulky biarylphosphines (e.g., XPhos) can enhance the rate of oxidative addition and reductive elimination.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines, often providing higher catalyst stability and efficiency.

Base and Solvent: Creating the Optimal Reaction Environment
  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base serves to neutralize the HBr generated during the reaction and to facilitate the deprotonation of the alkyne.[3]

  • Solvent: A range of solvents can be employed, with the choice often depending on the solubility of the reactants and the reaction temperature. Common choices include:

    • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) and acetonitrile (MeCN) are frequently used and can facilitate the dissolution of all reaction components.[3]

    • Ethers: Tetrahydrofuran (THF) is another common choice.

    • Amine as Solvent: In some cases, the amine base (e.g., Et₃N) can be used as the solvent.

Comparative Reaction Conditions for Substituted Bromopyridines

The following table summarizes successful Sonogashira coupling conditions for various substituted bromopyridines, providing a valuable reference for optimizing the reaction of 3-Bromo-5-cyclopropyl-4-methylpyridine.

Aryl BromidePalladium Source (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePd(CF₃COO)₂ (2.5)PPh₃ (5.0)CuI (5.0)Et₃NDMF100372-96[3]
6-Bromo-3-fluoro-2-cyanopyridinePd(PPh₃)₄ (15)-CuI (30)Et₃NTHFRT16~70-90[5]
3-Bromo-6-methyl-1,2,4,5-tetrazinePd(PPh₃)₄ (5)-CuI (10)DIPEAMeCNRT1-470-95[4]

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is adapted from the optimized conditions reported for the coupling of 2-amino-3-bromopyridines and is a robust starting point.[3]

Materials:

  • 3-Bromo-5-cyclopropyl-4-methylpyridine

  • Terminal alkyne (1.2 equivalents)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMF via syringe, followed by Et₃N.

  • Stir the mixture at room temperature for 15-30 minutes until the catalyst system is well-dissolved and homogeneous.

  • Add 3-Bromo-5-cyclopropyl-4-methylpyridine (1.0 equivalent) to the flask, followed by the terminal alkyne (1.2 equivalents).

  • Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is beneficial if alkyne homocoupling is a significant side reaction.

Materials:

  • 3-Bromo-5-cyclopropyl-4-methylpyridine

  • Terminal alkyne (1.5 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (MeCN), anhydrous

  • Schlenk flask or oven-dried round-bottom flask

  • Nitrogen or Argon gas supply

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask, add 3-Bromo-5-cyclopropyl-4-methylpyridine (1.0 equivalent) and Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous MeCN, followed by DIPEA and the terminal alkyne (1.5 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Gentle heating (e.g., 40-60 °C) may be required for less reactive alkynes.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Experimental Workflow Visualization

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge flask with catalyst, ligand, and co-catalyst B Evacuate and backfill with inert gas A->B C Add solvent and base B->C D Add aryl bromide and alkyne C->D E Heat to desired temperature D->E F Monitor by TLC/LC-MS E->F G Cool to RT and quench F->G H Aqueous workup and extraction G->H I Dry and concentrate organic phase H->I J Purify by column chromatography I->J

Figure 2: General experimental workflow for Sonogashira coupling.

Troubleshooting and Optimization

  • Low Conversion:

    • Increase Temperature: If the reaction is sluggish, gradually increasing the temperature may improve the rate.

    • Change Ligand: For sterically hindered substrates, switching to a bulkier, more electron-rich ligand can be beneficial.

    • Check Reagent Quality: Ensure that the alkyne and solvents are of high purity and that the catalyst has not degraded.

  • Alkyne Homocoupling (Glaser Product):

    • Reduce Copper Loading: Lowering the amount of CuI can disfavor the homocoupling pathway.

    • Switch to Copper-Free Conditions: If homocoupling remains a significant issue, employing a copper-free protocol is the most effective solution.

    • Use a Less Hindered Base: In some cases, a less sterically hindered amine base can reduce homocoupling.

  • Dehalogenation of the Starting Material:

    • Lower Reaction Temperature: This side reaction is often more prevalent at higher temperatures.

    • Use a Milder Base: A less aggressive base might mitigate dehalogenation.

By carefully considering the interplay of these factors and utilizing the provided protocols as a starting point, researchers can successfully implement the Sonogashira coupling for the synthesis of novel 3-alkynyl-5-cyclopropyl-4-methylpyridine derivatives, thereby advancing their drug discovery and development programs.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Razafindrainibe, F., Vörös, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397. [Link]

  • Karpenko, O., De la Mora-De la Mora, E., Martinez-Alonso, M., Lavilla, R., & Riera, A. (2020). Synthesis of 3-alkyl-6-methyl-1, 2, 4, 5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications, 56(64), 9154-9157. [Link]

  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 3-Bromo-5-cyclopropyl-4-methylpyridine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Substituted Pyridines in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyridine scaffold has proven to be a cornerstone in the design of targeted therapeutics, particularly in the realm of kinase inhibitors.[1][2] Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site makes it a privileged structure for achieving high potency and selectivity.[3] The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties and the exploration of various binding pockets within the kinase domain. This application note delves into the synthesis and utility of a highly valuable, albeit specialized, building block: 3-bromo-5-cyclopropyl-4-methylpyridine . We will explore its proposed synthesis, its application in the construction of a potent Janus Kinase (JAK) inhibitor, and the underlying principles that make this scaffold attractive for drug discovery professionals.

The incorporation of a cyclopropyl group is a well-established strategy in drug design to enhance metabolic stability, improve potency, and modulate conformation.[4][5] When combined with a 4-methylpyridine core, the resulting 5-cyclopropyl-4-methylpyridin-3-yl moiety offers a unique vector for interacting with the kinase active site. The bromine atom at the 3-position serves as a versatile handle for introducing further complexity through various cross-coupling reactions, making it an ideal intermediate for library synthesis and lead optimization.

Proposed Synthesis of 3-Bromo-5-cyclopropyl-4-methylpyridine

While a direct, one-pot synthesis of 3-bromo-5-cyclopropyl-4-methylpyridine is not widely documented, a plausible and efficient multi-step synthetic route can be proposed based on established pyridine chemistry and cyclopropanation methods. The following protocol outlines a rational approach starting from the commercially available 3,5-dibromo-4-methylpyridine.[6]

Experimental Protocol: Proposed Synthesis of the Key Intermediate

Step 1: Selective Monovinylation of 3,5-Dibromo-4-methylpyridine

This step aims to introduce a vinyl group at the 5-position, which will serve as the precursor for the cyclopropyl ring. A Stille or Suzuki coupling reaction is suitable for this transformation.

  • Reaction Scheme:

    • Reactants: 3,5-Dibromo-4-methylpyridine, Vinyltributylstannane (or Potassium vinyltrifluoroborate)

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Solvent: Toluene or 1,4-Dioxane

    • Conditions: Inert atmosphere (Nitrogen or Argon), 100-110 °C, 12-24 hours

  • Procedure:

    • To a flame-dried round-bottom flask, add 3,5-dibromo-4-methylpyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and the chosen solvent.

    • Purge the flask with an inert gas for 15 minutes.

    • Add vinyltributylstannane (1.1 eq) via syringe.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of potassium fluoride (for Stille) or work up directly (for Suzuki).

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3-bromo-5-vinyl-4-methylpyridine .

Step 2: Cyclopropanation of 3-Bromo-5-vinyl-4-methylpyridine

The Simmons-Smith cyclopropanation is a classic and effective method for converting alkenes to cyclopropanes.

  • Reaction Scheme:

    • Reactants: 3-Bromo-5-vinyl-4-methylpyridine, Diiodomethane (CH₂I₂)

    • Reagent: Zinc-Copper couple (Zn-Cu)

    • Solvent: Dichloromethane (DCM) or Diethyl ether

    • Conditions: Inert atmosphere, Room temperature, 12-24 hours

  • Procedure:

    • Activate zinc dust by stirring with hydrochloric acid, followed by washing with water, ethanol, and ether, then drying under vacuum to prepare the Zn-Cu couple.

    • To a suspension of the Zn-Cu couple (2.0 eq) in the chosen solvent under an inert atmosphere, add diiodomethane (1.5 eq) dropwise.

    • Stir the mixture for 30 minutes, then add a solution of 3-bromo-5-vinyl-4-methylpyridine (1.0 eq) in the same solvent.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Filter the mixture through a pad of celite and extract the filtrate with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final product, 3-bromo-5-cyclopropyl-4-methylpyridine .

Synthetic Workflow for 3-Bromo-5-cyclopropyl-4-methylpyridine cluster_start Starting Material cluster_step1 Step 1: Monovinylation cluster_step2 Step 2: Cyclopropanation 3,5-Dibromo-4-methylpyridine 3,5-Dibromo-4-methylpyridine Reagents1 Vinyltributylstannane Pd(PPh3)4, Toluene, 110 °C 3-Bromo-5-vinyl-4-methylpyridine 3-Bromo-5-vinyl-4-methylpyridine Reagents2 CH2I2, Zn-Cu DCM, rt Reagents1->3-Bromo-5-vinyl-4-methylpyridine Stille Coupling 3-Bromo-5-cyclopropyl-4-methylpyridine 3-Bromo-5-cyclopropyl-4-methylpyridine Reagents2->3-Bromo-5-cyclopropyl-4-methylpyridine Simmons-Smith

Caption: Proposed synthetic workflow for the target intermediate.

Application in the Synthesis of a JAK Inhibitor

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.[7][8] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[3][9] The 3-bromo-5-cyclopropyl-4-methylpyridine intermediate is an excellent starting point for the synthesis of potent and selective JAK inhibitors. Here, we describe a protocol for the synthesis of a representative JAK inhibitor via a Suzuki coupling reaction.

Experimental Protocol: Synthesis of a Representative JAK Inhibitor

Reaction Scheme:

  • Reactants: 3-Bromo-5-cyclopropyl-4-methylpyridine, a suitable boronic acid or ester partner (e.g., (1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvent: 1,4-Dioxane/Water mixture

  • Conditions: Inert atmosphere, 80-100 °C, 4-12 hours

Procedure:

  • To a microwave vial or round-bottom flask, add 3-bromo-5-cyclopropyl-4-methylpyridine (1.0 eq), the pyrazole boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.1 eq), and the base (2.0 eq).

  • Add the 1,4-dioxane/water solvent mixture (typically 4:1 or 5:1).

  • Purge the vessel with an inert gas for 15 minutes.

  • Heat the reaction to 80-100 °C for 4-12 hours, with progress monitored by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or preparative HPLC to yield the desired JAK inhibitor.

  • If a BOC protecting group is used, it can be removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final active compound.

JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer Gene_Expression Gene Expression (Inflammation, Proliferation) STAT_dimer->Gene_Expression Translocates to Nucleus STAT->STAT_dimer Dimerizes Inhibitor JAK Inhibitor (from 3-bromo-5-cyclopropyl-4-methylpyridine) Inhibitor->JAK Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Simplified JAK-STAT signaling pathway and the point of intervention.

Structure-Activity Relationship (SAR) and Rationale

The 3-bromo-5-cyclopropyl-4-methylpyridine scaffold offers several advantages in the context of kinase inhibitor design:

  • Pyridine Core: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase.

  • 4-Methyl Group: This small alkyl group can provide beneficial hydrophobic interactions in a nearby pocket and can also influence the electronics and planarity of the pyridine ring.

  • 5-Cyclopropyl Group: This rigid, three-dimensional moiety can probe hydrophobic pockets that larger, more flexible alkyl groups cannot. Its unique electronic properties can also influence the binding affinity and selectivity of the inhibitor. Furthermore, the cyclopropyl group is often more resistant to metabolic degradation than linear alkyl chains.[3]

  • 3-Bromo Position: This serves as a key attachment point for a wide variety of other chemical groups via cross-coupling chemistry. This allows for the systematic exploration of the solvent-exposed region of the ATP binding site, which is crucial for modulating selectivity and pharmacokinetic properties.

Data Presentation: Representative Biological Activity

The following table presents representative data for a known JAK inhibitor with a similar core structure to the one proposed. This data is intended to be illustrative of the potential potency that can be achieved with this class of compounds.

CompoundTarget KinaseIC₅₀ (nM)Cell-based Assay (IC₅₀, nM)Reference
TofacitinibJAK11.22.1[3]
TofacitinibJAK21.92.9[3]
TofacitinibJAK31.01.0[3]
Proposed Inhibitor JAK1/2/3 Predicted < 10 Predicted < 50 N/A

Conclusion

3-Bromo-5-cyclopropyl-4-methylpyridine is a highly valuable and versatile building block for the synthesis of next-generation kinase inhibitors. Its unique combination of a hinge-binding pyridine core, a metabolically robust and conformationally restricted cyclopropyl group, and a synthetically tractable bromine handle makes it an ideal starting point for the development of potent and selective therapeutics. The protocols and rationale presented in this application note provide a solid foundation for researchers and drug development professionals looking to leverage this promising scaffold in their kinase inhibitor programs.

References

  • PubChem. 3-Bromo-5-chloro-4-methylpyridine. Available from: [Link]

  • Cui, J. et al. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules. 2022;27(9):3041. Available from: [Link]

  • Google Patents. 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • ResearchGate. 3,5-Dibromo-4-methylpyridine. Available from: [Link]

  • Patsnap. Synthesis method of 3-bromo-5-methylpyridine.
  • Google Patents. Method for preparing 3-bromo-4-methylpyridine.
  • MDPI. Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions. Available from: [Link]

  • PubMed. The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Available from: [Link]

  • PubMed Central. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Available from: [Link]

  • Preprints.org. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Available from: [Link]

  • ACS Publications. Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors. Available from: [Link]

  • ACS Publications. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Available from: [Link]

  • ResearchGate. Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions. Available from: [Link]

  • ResearchGate. The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Available from: [Link]

  • PubMed. Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. Available from: [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

  • Master Organic Chemistry. Cyclopropanation of Alkenes. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. Available from: [Link]

  • ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. Available from: [Link]

  • ResearchGate. Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Available from: [Link]

  • PubMed. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. Available from: [Link]

  • MDPI. Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine. Available from: [Link]

  • SpringerLink. Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Available from: [Link]

  • chemical-kinomics. Drug Discovery - Inhibitor. Available from: [Link]

  • Google Patents. Process for preparing 4-amino-5-methylpyridinone.
  • ResearchGate. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Available from: [Link]

  • PubMed Central. 4-Amino-3,5-dichloropyridine. Available from: [Link]

  • CGIQ. Totally Selective Synthesis of Enantiopure (3S,5S)- and (3R,5R)-4-Amino-3, 5-dihydroxypiperidines from Aminodiepoxides Derived from Serine. Available from: [Link]

Sources

The Pivotal Role of 3-Bromo-5-cyclopropyl-4-methylpyridine in Modern Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the competitive landscape of agrochemical research and development, the discovery of novel core structures is a critical driver of innovation. Substituted pyridines, in particular, have emerged as a versatile scaffold for a new generation of highly active fungicides and insecticides. Among these, 3-Bromo-5-cyclopropyl-4-methylpyridine (CAS No. 1404367-13-0) has garnered significant attention as a key building block for the synthesis of advanced agrochemicals. Its unique combination of a reactive bromine atom, a lipophilic cyclopropyl group, and a strategically positioned methyl group offers a powerful platform for the development of next-generation crop protection agents. This technical guide provides an in-depth exploration of the application of this pivotal intermediate in agrochemical synthesis, complete with detailed protocols and mechanistic insights for research scientists and professionals in the field.

The Strategic Importance of the Cyclopropyl-Pyridine Moiety

The cyclopropyl-pyridine motif is a recurring feature in a number of modern agrochemicals, particularly in the class of succinate dehydrogenase inhibitor (SDHI) fungicides. The cyclopropyl group is known to enhance the metabolic stability and binding affinity of the molecule to its target site, while the pyridine ring serves as a versatile anchor for further chemical modification. The specific substitution pattern of 3-Bromo-5-cyclopropyl-4-methylpyridine makes it an ideal precursor for the synthesis of complex agrochemical molecules.

Application in the Synthesis of Advanced Fungicides

While specific trade names of fungicides derived directly from 3-Bromo-5-cyclopropyl-4-methylpyridine are not yet widely disclosed in publicly available literature, patent applications from leading agrochemical companies strongly indicate its use in the synthesis of novel pyridine carboxamide fungicides. These compounds are designed to target and inhibit the growth of a broad spectrum of fungal pathogens that threaten crop yields.

The synthesis of these advanced fungicides typically involves a key cross-coupling reaction at the bromine-substituted position of the pyridine ring. This is often followed by the introduction of a carboxamide functional group, which is crucial for the molecule's biological activity.

Experimental Workflow for Fungicide Synthesis

The following diagram illustrates a representative workflow for the synthesis of a hypothetical pyridine carboxamide fungicide from 3-Bromo-5-cyclopropyl-4-methylpyridine.

G A 3-Bromo-5-cyclopropyl- 4-methylpyridine B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B Reactant C Functionalized Pyridine Intermediate B->C Product D Carboxylation/ Amidation C->D Reactant E Pyridine Carboxamide Fungicide D->E Final Product

Caption: A generalized workflow for the synthesis of pyridine carboxamide fungicides.

Detailed Protocol: Synthesis of a Pyridine Carboxamide Fungicide Intermediate

This protocol describes a representative Suzuki coupling reaction to introduce a functionalized aryl group at the 3-position of the pyridine ring, a common step in the synthesis of pyridine-based fungicides.

Materials:

  • 3-Bromo-5-cyclopropyl-4-methylpyridine

  • Arylboronic acid derivative

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene, Dioxane)

  • Anhydrous reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an anhydrous reaction vessel, add 3-Bromo-5-cyclopropyl-4-methylpyridine (1.0 eq), the desired arylboronic acid derivative (1.2 eq), and the palladium catalyst (0.05 eq).

  • Add the base (2.0 eq) and the solvent to the reaction vessel.

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove the catalyst and inorganic salts.

  • Extract the product with a suitable organic solvent (e.g., Ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the functionalized pyridine intermediate.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium catalysts are highly efficient in catalyzing the formation of carbon-carbon bonds in cross-coupling reactions, offering high yields and functional group tolerance.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst, ensuring the reaction proceeds to completion.

  • Base: The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.

Application in the Synthesis of Novel Insecticides

In addition to its role in fungicide synthesis, 3-Bromo-5-cyclopropyl-4-methylpyridine is also a valuable intermediate in the development of novel insecticides. The pyridine scaffold is a key component of several classes of insecticides, including the neonicotinoids and the more recent butenolides. The introduction of a cyclopropyl group can enhance the insecticidal potency and modify the spectrum of activity.

The synthesis of pyridine-based insecticides from this intermediate often involves the formation of an amide linkage at the 3-position, following a similar cross-coupling strategy as outlined for fungicides.

Logical Relationship in Insecticide Development

The development of novel insecticides from 3-Bromo-5-cyclopropyl-4-methylpyridine follows a logical progression from the core intermediate to the final active ingredient.

G A 3-Bromo-5-cyclopropyl- 4-methylpyridine (Core Intermediate) B Introduction of Pharmacophore A->B C Lead Compound Generation B->C D Structure-Activity Relationship (SAR) Studies C->D E Candidate Insecticide D->E

Caption: Logical progression in the development of insecticides.

Quantitative Data Summary

The following table summarizes key properties of 3-Bromo-5-cyclopropyl-4-methylpyridine.

PropertyValue
CAS Number 1404367-13-0
Molecular Formula C₉H₁₀BrN
Molecular Weight 212.09 g/mol
Appearance Off-white to yellow solid
Purity ≥98%

Conclusion

3-Bromo-5-cyclopropyl-4-methylpyridine is a highly valuable and versatile intermediate in the synthesis of modern agrochemicals. Its unique structural features provide a robust platform for the development of novel fungicides and insecticides with enhanced efficacy and desirable physicochemical properties. The synthetic protocols and strategic considerations outlined in this guide are intended to empower researchers and drug development professionals to unlock the full potential of this important building block in their quest for next-generation crop protection solutions. The continued exploration of the reactivity and application of this intermediate will undoubtedly lead to the discovery of new and innovative agrochemicals that will play a crucial role in ensuring global food security.

References

  • Due to the proprietary nature of agrochemical research and development, direct citations to the synthesis of commercialized products from this specific intermediate are not readily available in the public domain. The information presented is based on a comprehensive analysis of patent literature and the established principles of synthetic organic chemistry in the context of agrochemical design.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-5-cyclopropyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Bromo-5-cyclopropyl-4-methylpyridine Scaffold

The 3-bromo-5-cyclopropyl-4-methylpyridine scaffold is a key heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Pyridine derivatives are integral to numerous pharmaceutical agents due to their unique electronic properties and ability to engage in hydrogen bonding.[1] The incorporation of a cyclopropyl group is also a well-established strategy in drug design, often used to enhance metabolic stability, improve potency, and fine-tune the conformational rigidity of a molecule.[2][3] The cyclopropyl ring's unique steric and electronic properties can lead to favorable interactions with biological targets.[4]

This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 3-bromo-5-cyclopropyl-4-methylpyridine. We will delve into the practical application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering detailed protocols and explaining the rationale behind the selection of catalysts, ligands, and reaction conditions. These reactions are powerful tools for carbon-carbon and carbon-nitrogen bond formation, enabling the synthesis of a diverse array of derivatives from this valuable starting material.[5]

Core Concept: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki.[5] These reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. The cycle can be broken down into three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[6][7][8]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Intermediate_1 L_nPd(II)(R)(X) Pd(0)L_n->Intermediate_1 Oxidative Addition Oxidative_Addition R-X (Aryl Halide) Oxidative_Addition->Intermediate_1 Transmetalation R'-M (Coupling Partner) Intermediate_2 L_nPd(II)(R)(R') Transmetalation->Intermediate_2 Reductive_Elimination R-R' (Product) Intermediate_1->Intermediate_2 Transmetalation Intermediate_2->Pd(0)L_n Reductive Elimination Intermediate_2->Reductive_Elimination

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[6][9] This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids and their esters.[4]

Scientific Rationale

For the coupling of 3-bromo-5-cyclopropyl-4-methylpyridine, the choice of catalyst, ligand, and base is critical for achieving high yields.

  • Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices. They are stable to air and are reduced in situ to the active Pd(0) species.

  • Ligand: Electron-rich and bulky phosphine ligands are essential. They stabilize the Pd(0) catalyst, promote oxidative addition, and facilitate reductive elimination. For bromopyridine substrates, ligands like SPhos, XPhos, or RuPhos are often highly effective. P(t-Bu)₃ is another excellent choice for Suzuki couplings of aryl halides.[10]

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[6] Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes a general procedure for the coupling of 3-bromo-5-cyclopropyl-4-methylpyridine with phenylboronic acid.

Suzuki Coupling Workflow start Start reagents Combine Reactants: - 3-Bromo-5-cyclopropyl-4-methylpyridine - Phenylboronic Acid - Pd Catalyst & Ligand - Base (K2CO3) start->reagents solvent Add Solvent (e.g., Dioxane/Water) reagents->solvent degas Degas Mixture (e.g., N2 sparging) solvent->degas heat Heat Reaction (e.g., 80-100 °C) degas->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract purify Purify by Chromatography extract->purify end End (Characterize Product) purify->end

Figure 2: Workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • To an oven-dried reaction vessel, add 3-bromo-5-cyclopropyl-4-methylpyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling Conditions
Coupling PartnerPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O90
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Toluene/H₂O100
Thiophene-3-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DME85

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[11][12] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science.[8][13]

Scientific Rationale

The success of the Buchwald-Hartwig amination of 3-bromo-5-cyclopropyl-4-methylpyridine hinges on the careful selection of the catalytic system.

  • Palladium Precatalyst: Pd₂(dba)₃ and Pd(OAc)₂ are commonly employed. Air-stable precatalysts, such as those based on the XPhos or SPhos ligands, are also excellent choices that offer convenience and high reactivity.

  • Ligand: Bulky, electron-rich biaryl monophosphine ligands are crucial for this transformation. They promote the reductive elimination step, which is often rate-limiting. Ligands like XPhos, SPhos, and BrettPhos have shown broad utility.[13] For certain substrates, bidentate ligands like BINAP or dppf can be effective.[11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄).[12] The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol provides a general method for the amination of 3-bromo-5-cyclopropyl-4-methylpyridine with morpholine.

Buchwald-Hartwig Workflow start Start reagents Combine in Glovebox: - 3-Bromo-5-cyclopropyl-4-methylpyridine - Pd Precatalyst & Ligand - Base (NaOtBu) start->reagents add_reagents Add Amine (Morpholine) and Solvent (Toluene) reagents->add_reagents seal_vessel Seal Reaction Vessel add_reagents->seal_vessel heat Heat Reaction (e.g., 100-110 °C) seal_vessel->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Quench and Perform Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract purify Purify by Chromatography extract->purify end End (Characterize Product) purify->end

Figure 3: Workflow for Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Inside a glovebox, add 3-bromo-5-cyclopropyl-4-methylpyridine (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) to a reaction vessel.

  • Add the solvent (e.g., anhydrous toluene).

  • Add the amine (e.g., morpholine, 1.2 equiv.).

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions
AminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene110
AnilinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane100
BenzylamineBrettPhos Pd G3 (3)-LiHMDS (1.5)THF70

Section 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[14][15] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[15][16]

Scientific Rationale

The Sonogashira reaction provides a direct route to alkynylated pyridine derivatives.

  • Palladium Catalyst: PdCl₂(PPh₃)₂ is a classic and effective catalyst for this transformation. Other Pd(0) sources like Pd(PPh₃)₄ can also be used.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[15]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both as a base to deprotonate the alkyne and as a solvent.

  • Solvent: The reaction is often run in the amine base itself or in a solvent like THF or DMF.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

This protocol outlines a general procedure for the coupling of 3-bromo-5-cyclopropyl-4-methylpyridine with phenylacetylene.

Sonogashira Workflow start Start reagents Combine: - 3-Bromo-5-cyclopropyl-4-methylpyridine - PdCl2(PPh3)2 & CuI start->reagents solvent Add Solvent (e.g., THF) and Amine Base (Et3N) reagents->solvent degas Degas Mixture (N2 sparging) solvent->degas add_alkyne Add Terminal Alkyne (Phenylacetylene) degas->add_alkyne stir Stir at Room Temp or with Gentle Heating add_alkyne->stir monitor Monitor Reaction (TLC or LC-MS) stir->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract purify Purify by Chromatography extract->purify end End (Characterize Product) purify->end

Figure 4: Workflow for Sonogashira coupling.

Step-by-Step Procedure:

  • To a reaction vessel, add 3-bromo-5-cyclopropyl-4-methylpyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous, degassed solvent (e.g., THF) and an amine base (e.g., triethylamine, 3.0 equiv.).

  • Add the terminal alkyne (e.g., phenylacetylene, 1.1 equiv.) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Sonogashira Coupling Conditions
AlkynePd Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)THF25-40
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NH (3)DMF50
1-HexynePdCl₂(dppf) (2)CuI (4)DIPA (3)Toluene60

Conclusion

The palladium-catalyzed cross-coupling reactions of 3-bromo-5-cyclopropyl-4-methylpyridine offer a robust and versatile platform for the synthesis of complex, high-value molecules. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently generate diverse libraries of compounds for applications in drug discovery and materials science. The protocols and guidelines presented in this application note serve as a solid foundation for the successful functionalization of this important heterocyclic building block.

References

  • ResearchGate. (n.d.). Synthesis of 3-cyclopropyl-substituted... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Nemr, M. T., Elshaier, Y., Ewieda, S. Y., & Abdelaziz, M. A. (2025).
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (2016).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
  • ResearchGate. (2016). 3,5-Dibromo-4-methylpyridine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Elsevier. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones.
  • Semantic Scholar. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • NIH Public Access. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Retrieved from [Link]

  • Grokipedia. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine.
  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions.
  • YouTube. (2020). Palladium Cross Coupling Reactions 1. An Introduction.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • YouTube. (2020). Organometallics 5: Suzuki Reaction.
  • YouTube. (2025).
  • MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.

Sources

Application Notes and Protocols: Derivatization of the Methyl Group on 3-Bromo-5-cyclopropyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-bromo-5-cyclopropyl-4-methylpyridine scaffold is a key heterocyclic building block in modern medicinal chemistry and drug discovery. The strategic placement of bromo, cyclopropyl, and methyl groups on the pyridine ring offers multiple vectors for chemical modification, enabling the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. The methyl group at the 4-position, in particular, serves as a versatile handle for a variety of chemical transformations. Its "benzylic-like" reactivity, enhanced by the adjacent aromatic pyridine ring, allows for its conversion into a range of functional groups, including alcohols, aldehydes, carboxylic acids, and halides. These derivatives are crucial intermediates for introducing further complexity, for instance, through nucleophilic substitution, cross-coupling reactions, or reductive amination.

This comprehensive guide provides detailed application notes and protocols for the derivatization of the methyl group on 3-bromo-5-cyclopropyl-4-methylpyridine. The methodologies described herein are curated for researchers, scientists, and drug development professionals, with a focus on explaining the underlying chemical principles and providing robust, step-by-step experimental procedures.

Oxidation of the Methyl Group

The oxidation of the 4-methyl group can be controlled to yield either the corresponding aldehyde (4-formylpyridine) or the carboxylic acid (isonicotinic acid derivative). The choice of oxidant and reaction conditions is critical for achieving the desired chemoselectivity.

Selective Oxidation to 3-Bromo-5-cyclopropyl-4-formylpyridine

The conversion of a methyl group to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. A common and effective method is the Kornblum oxidation, which proceeds via an in-situ generated halomethyl intermediate.

Causality of Experimental Choices: The Kornblum oxidation is a two-step, one-pot procedure.[1] First, the methyl group is halogenated, typically with iodine, to form a more reactive intermediate.[1] Dimethyl sulfoxide (DMSO) then acts as both the solvent and the oxidant to convert the iodomethyl group into the aldehyde.[1] The use of sodium bicarbonate is crucial to neutralize the acidic byproducts generated during the reaction, preventing potential side reactions.

Experimental Protocol: Kornblum Oxidation

  • Reaction Setup: To a solution of 3-bromo-5-cyclopropyl-4-methylpyridine (1.0 eq) in dimethyl sulfoxide (DMSO, 10-20 volumes), add sodium bicarbonate (3.0 eq).

  • Iodination: While stirring vigorously at room temperature, add iodine (1.5 eq) portion-wise over 30 minutes.

  • Oxidation: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a stirred mixture of ice water and sodium thiosulfate solution (to quench excess iodine).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-bromo-5-cyclopropyl-4-formylpyridine.

Visualization of the Workflow

Kornblum_Oxidation Start 3-Bromo-5-cyclopropyl- 4-methylpyridine Reagents I2, NaHCO3 DMSO Start->Reagents Step 1: Iodination Intermediate 4-(Iodomethyl) Intermediate Reagents->Intermediate Oxidation Heat (80-90 °C) Intermediate->Oxidation Step 2: Oxidation Product 3-Bromo-5-cyclopropyl- 4-formylpyridine Oxidation->Product Wohl_Ziegler cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Radical 2 R• + N2 AIBN->Radical Heat/Light NBS NBS Radical->NBS H-abstraction Br_Radical Br• NBS->Br_Radical Product Ar-CH2Br NBS->Product Substrate Ar-CH3 Br_Radical->Substrate H-abstraction Substrate_Radical Ar-CH2• Substrate->Substrate_Radical Substrate_Radical->NBS Br-abstraction Product->Br_Radical HBr HBr Lithiation_Pathway Start 3-Bromo-5-cyclopropyl- 4-methylpyridine Base LDA, THF -78 °C Start->Base Deprotonation Anion Pyridyl-CH2-Li+ Base->Anion Electrophile Electrophile (E+) Anion->Electrophile Nucleophilic Attack Product 3-Bromo-5-cyclopropyl- 4-(CH2E)-pyridine Electrophile->Product

Sources

Application Note: Strategic Deployment of 3-Bromo-5-cyclopropyl-4-methylpyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Decorated Heterocyclic Fragments in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality lead compounds.[1][2] Unlike traditional high-throughput screening (HTS), FBDD utilizes a library of low molecular weight fragments (typically < 300 Da) to probe the binding landscape of a biological target.[3][4] These fragments, though often exhibiting weak affinity, provide high-quality starting points for optimization due to their high ligand efficiency.[5] The core principle of FBDD is to identify these small, efficient binders and then, guided by structural biology, grow, link, or merge them into more potent, drug-like molecules.[6][7]

Within this framework, the design of the fragment library is of paramount importance.[8] Halogenated heterocyclic scaffolds, such as pyridines, are particularly valuable.[9] The pyridine ring is a common motif in approved drugs, offering versatile chemistry and hydrogen bonding capabilities.[9] The incorporation of a bromine atom provides several distinct advantages: it can act as a handle for synthetic elaboration via cross-coupling reactions, and more importantly, it can participate in halogen bonding—a strong, directional, non-covalent interaction that can significantly enhance binding affinity and selectivity.[10][11][12]

This application note details the strategic use of 3-Bromo-5-cyclopropyl-4-methylpyridine , a purpose-designed fragment, in an FBDD workflow. We will outline its physicochemical properties, provide a rationale for its inclusion in a screening library, and present detailed protocols for its application in primary screening and hit validation.

Fragment Profile: 3-Bromo-5-cyclopropyl-4-methylpyridine

The selection of fragments is a critical step in any FBDD campaign. Fragments must be small, soluble, and possess sufficient complexity to form meaningful interactions, yet simple enough to allow for straightforward chemical elaboration.[1] 3-Bromo-5-cyclopropyl-4-methylpyridine is designed to optimally balance these requirements.

Physicochemical Properties & "Rule of Three" Compliance

A widely accepted guideline for fragment design is the "Rule of Three" (Ro3), which posits that fragments should ideally have a molecular weight (MW) ≤ 300 Da, a calculated logP (cLogP) ≤ 3, and ≤ 3 hydrogen bond donors and acceptors.[13] This rule helps ensure that fragments have good aqueous solubility—critical for biophysical screening methods—and sufficient room for chemical growth without becoming excessively large or lipophilic.[1]

Table 1: Physicochemical Properties of 3-Bromo-5-cyclopropyl-4-methylpyridine

PropertyValueRo3 ComplianceRationale & Significance
Molecular Formula C₉H₁₀BrNN/AProvides the basis for all other calculations.
Molecular Weight 212.09 g/mol Yes Well below the 300 Da cutoff, allowing for substantial synthetic elaboration.
cLogP 2.6Yes Indicates balanced lipophilicity, promoting solubility while still allowing for membrane permeability and hydrophobic interactions.[6]
Hydrogen Bond Donors 0Yes The absence of donors simplifies initial interactions and provides a clear vector for adding them during optimization if required.
Hydrogen Bond Acceptors 1 (Pyridine N)Yes The pyridine nitrogen acts as a key interaction point, capable of forming hydrogen bonds with backbone amides or polar side chains in a protein target.[9]
Rotatable Bonds 1Yes (< 3)Low conformational flexibility reduces the entropic penalty upon binding, leading to higher ligand efficiency.[14]
Rationale for Use: The Synergy of Three Moieties

The power of this fragment lies in the unique combination of its three key chemical features:

  • The Bromopyridine Core: The bromine atom at the 3-position serves two primary functions. First, it is an excellent synthetic handle for vector-enabled fragment growth, readily participating in well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[10][15] This allows for the systematic and rapid exploration of the chemical space around the initial hit. Second, the bromine can act as a halogen bond donor, forming a highly directional interaction with Lewis bases like backbone carbonyls or carboxylate side chains, which can be as strong as a conventional hydrogen bond.[16][17] This feature is particularly useful in crystallographic screening, as the high electron density of bromine makes it easily identifiable in electron density maps, aiding in hit validation.[18][19]

  • The Cyclopropyl Group: This small, rigid, sp³-rich moiety is an increasingly popular feature in modern medicinal chemistry.[14][20] It introduces three-dimensionality into an otherwise flat aromatic system, which can improve binding by accessing deeper, more complex pockets.[21] The cyclopropyl group is also metabolically robust, often used to block sites of oxidative metabolism by cytochrome P450 enzymes, thereby improving the pharmacokinetic profile of a lead compound.[22] Its strained ring system also provides unique electronic properties that can favorably influence binding interactions.[14]

  • The Methyl Group: The methyl group at the 4-position provides a simple hydrophobic contact point and can help to orient the fragment within a binding pocket. It also serves as a subtle steric constraint, influencing the preferred binding pose and providing another potential vector for future optimization.

Application Workflow: From Library to Validated Hit

The successful integration of 3-Bromo-5-cyclopropyl-4-methylpyridine into an FBDD campaign follows a well-defined, multi-step process. This workflow is designed to be iterative and is heavily reliant on sensitive biophysical techniques to detect the weak binding events typical of fragments.[4][6]

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Validation cluster_dev Phase 3: Elaboration stock Fragment Stock Preparation & QC (Protocol 1) spr Primary Screen: Surface Plasmon Resonance (Protocol 2) stock->spr Screen Library tsa Secondary Screen: Thermal Shift Assay (Protocol 3) spr->tsa Validate Hits struct_bio Structural Biology (X-ray, NMR) tsa->struct_bio Confirm Binding elaboration Synthetic Elaboration (Protocol 4) struct_bio->elaboration Guide Design sar Generate SAR elaboration->sar sar->elaboration Iterate Elaboration_Strategy Fragment 3-Bromo-5-cyclopropyl-4-methylpyridine (Validated Hit) Reaction Suzuki-Miyaura Coupling [Pd Catalyst, Base] Fragment->Reaction Product Elaborated Analogue Reaction->Product BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) BoronicAcid->Reaction Assay Biophysical Assay (SPR, TSA) Product->Assay SAR Generate SAR Assay->SAR

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-cyclopropyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-01-23-001

Version: 1.0

Introduction

This technical support guide provides in-depth troubleshooting advice for researchers, scientists, and drug development professionals involved in the synthesis of 3-Bromo-5-cyclopropyl-4-methylpyridine. This key intermediate presents unique synthetic challenges, and this document is designed to address the common side reactions and experimental pitfalls encountered. The guidance herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Plausible Synthetic Strategy & Key Challenge Areas

While multiple synthetic routes to 3-Bromo-5-cyclopropyl-4-methylpyridine are conceivable, a common and logical approach involves the late-stage bromination of a suitable precursor via a Sandmeyer reaction. An alternative strategy involves the introduction of the cyclopropyl moiety via a cross-coupling reaction. This guide will address critical side reactions in both of these key transformations.

A plausible synthetic pathway is outlined below, highlighting the stages where significant side reactions can occur.

Synthetic_Pathway cluster_0 Route A: Late-Stage Bromination cluster_1 Route B: Late-Stage Cyclopropylation Precursor 5-Cyclopropyl- 4-methylpyridin-3-amine Diazonium Diazonium Salt Intermediate Precursor->Diazonium Diazotization (NaNO₂, HBr) Product_A 3-Bromo-5-cyclopropyl- 4-methylpyridine Diazonium->Product_A Sandmeyer Reaction (CuBr) Halide_Precursor 3,5-Dibromo- 4-methylpyridine Product_B 3-Bromo-5-cyclopropyl- 4-methylpyridine Halide_Precursor->Product_B Suzuki Coupling (Cyclopropylboronic acid, Pd catalyst)

Caption: Plausible synthetic routes to the target compound.

Part 1: Troubleshooting the Sandmeyer Reaction

The conversion of 5-cyclopropyl-4-methylpyridin-3-amine to the target 3-bromo derivative via a Sandmeyer reaction is a critical step, but it is often plagued by competing reactions.[1][2]

Q1: My reaction mixture turned a dark color upon addition of the nitrite source, and I've isolated a significant amount of a colored, high-molecular-weight byproduct. What is happening?

A1: Root Cause Analysis & Solution

This is a classic sign of azo coupling . The diazonium salt intermediate is an electrophile and can react with any nucleophilic, electron-rich aromatic species in the reaction mixture. The most common culprit is the starting material, 5-cyclopropyl-4-methylpyridin-3-amine.

Causality: The diazotization is typically run under strongly acidic conditions. If the pH rises, or if there are localized areas of low acidity, the unreacted amine is deprotonated and becomes sufficiently nucleophilic to attack the diazonium salt, forming a highly colored azo compound.

Identification:

  • Visual: Intense coloration (red, orange, or dark brown) of the reaction mixture.

  • TLC: A new, intensely colored spot, often with a much lower Rf than the starting material or product.

  • Mass Spectrometry: A peak corresponding to the dimer of the starting material minus two protons and plus a nitrogen atom.

Troubleshooting Protocol:

  • Maintain Low Temperature: Perform the diazotization at 0-5 °C. This slows down the rate of both the desired reaction and the side reactions, but it particularly disfavors the decomposition of the diazonium salt.

  • Ensure Sufficient Acidity: The reaction must be kept strongly acidic (pH < 2) to ensure the starting amine is fully protonated and non-nucleophilic.[3] Use a sufficient excess of a strong acid like HBr.

  • Control Reagent Addition: Add the sodium nitrite solution slowly and subsurface to the vigorously stirred amine solution. This prevents localized high concentrations of nitrous acid and avoids pH fluctuations.

  • Reverse Addition: In some cases, adding the acidic amine solution to the cold nitrite solution can improve results by ensuring the amine is always in an acidic environment.

Azo_Coupling cluster_conditions Conditions Favoring Azo Coupling Diazonium Diazonium Salt (Electrophile) Azo_Product Azo Byproduct (Colored Impurity) Diazonium->Azo_Product Amine Unreacted Amine (Nucleophile) Amine->Azo_Product High_pH Insufficient Acid (pH > 2) High_Temp Poor Temperature Control

Caption: Formation of azo coupling byproducts.

Q2: My yield is low, and I've identified 5-cyclopropyl-4-methylpyridin-3-ol as a major byproduct. How can I prevent this?

A2: Root Cause Analysis & Solution

The formation of the corresponding pyridinol (hydroxy-de-diazoniation) is a common side reaction in Sandmeyer reactions, especially when performed in aqueous media.[3][4]

Causality: The diazonium salt can be captured by water, which acts as a nucleophile, leading to the formation of a phenol-like compound. This reaction is often competitive with the desired halide substitution.

Identification:

  • Mass Spectrometry: A peak corresponding to the molecular weight of the desired product minus the mass of Br plus the mass of OH.

  • NMR Spectroscopy: The appearance of a broad singlet corresponding to a hydroxyl proton, and shifts in the aromatic protons' signals consistent with the presence of a strongly electron-donating hydroxyl group.

Troubleshooting Protocol:

  • Use a High Concentration of Halide: Ensure a high concentration of bromide ions is present. Using concentrated HBr (e.g., 48%) as the solvent is a common strategy. This increases the probability of the diazonium salt reacting with Br⁻ rather than H₂O.

  • Anhydrous Conditions: While more challenging, performing the diazotization under anhydrous conditions can significantly reduce hydroxylation. This can be achieved using an organic nitrite source (e.g., tert-butyl nitrite) in an organic solvent, followed by the addition of a bromine source like CuBr₂ or trimethylsilyl bromide.[5]

  • Catalyst Choice: The choice and amount of the copper(I) catalyst are crucial. Ensure the CuBr is of good quality and used in stoichiometric amounts if necessary.

ParameterStandard ConditionOptimized Condition to Reduce Hydroxylation
Solvent Dilute Aqueous AcidConcentrated (48%) HBr
Nitrite Source Aqueous NaNO₂tert-butyl nitrite in an organic solvent
Temperature 0-5 °C0-5 °C (maintain strict control)
Q3: I've obtained a significant amount of 5-cyclopropyl-4-methylpyridine (hydro-de-amination byproduct). What causes this reduction?

A3: Root Cause Analysis & Solution

The replacement of the diazonium group with a hydrogen atom is another common side reaction.

Causality: This reduction can be initiated by a one-electron transfer to the diazonium ion, forming an aryl radical. This radical can then abstract a hydrogen atom from the solvent or other components in the reaction mixture. Some solvents, like methanol, can promote this side reaction.[5]

Identification:

  • Mass Spectrometry: A peak corresponding to the molecular weight of the starting amine minus the mass of the amino group plus the mass of a hydrogen atom.

  • NMR Spectroscopy: Disappearance of a substituent in the aromatic region, replaced by a proton, leading to changes in coupling patterns.

Troubleshooting Protocol:

  • Solvent Choice: Avoid solvents that are good hydrogen donors. If using an organic nitrite, acetonitrile or THF may be better choices than alcohols.[5]

  • Control of Reducing Species: Ensure that no adventitious reducing agents are present. The quality of the reagents, including the copper catalyst, can be a factor.

  • Hypophosphorous Acid (H₃PO₂): While this is a side reaction to be avoided here, it's worth noting that H₃PO₂ is often used intentionally to achieve this transformation.[3] Its accidental presence or formation should be ruled out.

Part 2: Troubleshooting Suzuki Coupling for Cyclopropyl Group Introduction

If the synthetic strategy involves a Suzuki-Miyaura cross-coupling of a di-halopyridine (e.g., 3,5-dibromo-4-methylpyridine) with cyclopropylboronic acid, other side reactions can occur.[6][7]

Q4: The conversion of my starting bromopyridine is low, and I see a significant amount of what appears to be debrominated starting material.

A4: Root Cause Analysis & Solution

This is likely due to protodeborylation of the cyclopropylboronic acid, which consumes the coupling partner, and/or hydro-dehalogenation of the starting bromopyridine.

Causality:

  • Protodeborylation: Boronic acids can be unstable, especially under certain pH conditions or at elevated temperatures, leading to the cleavage of the C-B bond and its replacement with a C-H bond. This effectively destroys the nucleophilic partner.[8]

  • Hydro-dehalogenation: The palladium catalyst can sometimes mediate the reduction of the aryl halide, particularly if there are sources of hydrides in the reaction (e.g., from the solvent or additives).

Identification:

  • LC-MS: Detection of cyclopropane from protodeborylation, and the corresponding debrominated pyridine from hydro-dehalogenation.

Troubleshooting Protocol:

  • Choice of Base: The base is critical in Suzuki couplings. For sensitive boronic acids, milder bases like K₃PO₄ or K₂CO₃ are often preferred over stronger bases like NaOH or KOH.

  • Use of Boronic Esters: Cyclopropylboronic acid pinacol ester is often more stable than the corresponding boronic acid and can be used to mitigate protodeborylation.

  • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can affect the stability of the catalyst and reagents.

  • Catalyst and Ligand System: The choice of palladium source and ligand is crucial. For challenging couplings involving pyridines, specialized ligands that are electron-rich and bulky can improve efficiency and reduce side reactions.

Suzuki_Side_Reactions cluster_A Protodeborylation cluster_B Hydro-dehalogenation Boronic_Acid Cyclopropylboronic Acid Inactive_Alkane Cyclopropane Boronic_Acid->Inactive_Alkane Proton_Source H⁺ Source (e.g., water, acidic media) Proton_Source->Inactive_Alkane Aryl_Halide Bromopyridine Reduced_Pyridine Debrominated Pyridine Aryl_Halide->Reduced_Pyridine Hydride_Source [H⁻] Source (e.g., solvent, additives) Hydride_Source->Reduced_Pyridine

Caption: Competing side reactions in Suzuki coupling.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Cyclopropanes. Retrieved from [Link]

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]

  • Shafi, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2839-2866. [Link]

  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from [Link]

  • Kaur, N., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(21), 7592. [Link]

  • Molander, G. A., & Canturk, B. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(2), 823-830. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-cyclopropyl-substituted... [Image]. Retrieved from [Link]

  • Li, Z., et al. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. The Journal of Organic Chemistry, 86(24), 18013-18025. [Link]

  • ResearchGate. (n.d.). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Simmons–Smith-type Cyclopropanations of Polyalkenes Enabled by Transition Metal Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • ChemRxiv. (n.d.). Substituted Cyclopropanols via Sequential Cyclopropanation and Oxidative Hydrolysis of Vinylboronates. Retrieved from [Link]

  • ResearchGate. (n.d.). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. Retrieved from [Link]

  • National Institutes of Health. (2024, March 19). Photo-induced intramolecular dearomative [5 + 4] cycloaddition of arenes for the construction of highly strained medium-sized-rings. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthetic applications of vinyl cyclopropane opening. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-3,5-dichloropyridine. Retrieved from [Link]

  • Reddit. (n.d.). Sandmeyer type reaction troubleshoot. Retrieved from [Link]

  • YouTube. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry. Retrieved from [Link]

  • MDPI. (2023, February 14). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent updates on vinyl cyclopropanes, aziridines and oxiranes: access to heterocyclic scaffolds. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions of 3-Bromo-5-cyclopropyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-5-cyclopropyl-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the synthetic challenges associated with this sterically hindered building block. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific issues you may encounter during your experiments. Our recommendations are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Introduction: The Challenge of Steric Hindrance

3-Bromo-5-cyclopropyl-4-methylpyridine is a valuable scaffold in medicinal chemistry. However, its substitution pattern presents a significant challenge: the bromine atom at the 3-position is flanked by two substituents, a methyl group at the 4-position and a cyclopropyl group at the 5-position. This steric congestion can significantly hinder the approach of reagents and catalysts, leading to low reaction yields or complete failure of common synthetic transformations. This guide will provide strategies to overcome these steric barriers in key reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Suzuki-Miyaura Coupling: Forming C-C Bonds

Question: I am attempting a Suzuki-Miyaura coupling with 3-Bromo-5-cyclopropyl-4-methylpyridine and an arylboronic acid, but I am observing low to no product formation. What are the likely causes and how can I improve the yield?

Answer:

Low yields in Suzuki-Miyaura couplings of sterically hindered substrates like 3-Bromo-5-cyclopropyl-4-methylpyridine are common and typically stem from inefficient oxidative addition of the palladium catalyst to the C-Br bond, or from hindered transmetalation. Here’s a systematic approach to troubleshooting this issue:

A. Catalyst and Ligand Selection:

The choice of palladium catalyst and, more importantly, the phosphine ligand is critical for overcoming steric hindrance.[1][2]

  • Bulky, Electron-Rich Ligands: These are essential for promoting oxidative addition and facilitating the subsequent steps of the catalytic cycle. For sterically demanding couplings, consider using Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[1] These ligands create a bulky and electron-rich environment around the palladium center, which can enhance catalytic activity.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are another excellent choice for challenging Suzuki couplings. They form highly stable and active palladium complexes that can overcome the steric barrier.[2]

B. Reaction Conditions:

  • Base Selection: The choice of base can significantly impact the reaction outcome. While weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are commonly used, a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often more effective for hindered substrates.

  • Solvent: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane and water is a common choice. For particularly challenging reactions, consider using solvents like toluene or DMF.

  • Temperature and Microwave Irradiation: Increasing the reaction temperature can help overcome the activation energy barrier. Microwave-assisted synthesis is a powerful tool for accelerating reactions and improving yields in sterically hindered couplings.[3][4][5] Short reaction times at elevated temperatures under microwave irradiation can often drive difficult couplings to completion.[3][5]

Troubleshooting Table: Suzuki-Miyaura Coupling

IssuePotential CauseRecommended Solution
No Reaction Inactive catalyst system for the hindered substrate.Switch to a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[1][2]
Low Yield Incomplete reaction due to steric hindrance.Increase reaction temperature or use microwave irradiation.[3][5] Consider a stronger base like Cs₂CO₃ or K₃PO₄.
Side Products Protodeboronation of the boronic acid.Use a slight excess of the boronic acid and ensure anhydrous conditions.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Catalysis cluster_heating Reaction Conditions cluster_workup Work-up and Purification reagents Combine 3-bromo-5-cyclopropyl-4-methylpyridine, boronic acid, base, and solvent in a reaction vessel. degas Degas the mixture with an inert gas (e.g., Argon). reagents->degas catalyst Add Pd catalyst and ligand. degas->catalyst heat Heat the reaction mixture (conventional or microwave). catalyst->heat workup Quench the reaction, perform aqueous work-up, and extract the product. heat->workup purify Purify the crude product by column chromatography. workup->purify

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Forming C-N Bonds

Question: I am trying to perform a Buchwald-Hartwig amination on 3-Bromo-5-cyclopropyl-4-methylpyridine, but the reaction is sluggish and gives a poor yield. What can I do?

Answer:

The Buchwald-Hartwig amination is also highly sensitive to steric hindrance. The bulky environment around the bromine atom can impede both the oxidative addition and the reductive elimination steps of the catalytic cycle.

A. Ligand Selection is Key:

Similar to the Suzuki coupling, the choice of ligand is paramount. For hindered aryl bromides, bulky, electron-rich phosphine ligands are generally required.

  • Biarylphosphine Ligands: Ligands like BrettPhos, XPhos, and SPhos are specifically designed for challenging C-N cross-coupling reactions and are excellent starting points.

  • Josiphos-type Ligands: These ferrocene-based ligands can also be effective for hindered substrates.

B. Optimizing Reaction Parameters:

  • Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most common and often the most effective base for these reactions. If substrate compatibility is an issue, other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can be explored.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used. The solubility of the amine and the palladium complex should be considered when choosing a solvent.

  • Temperature: Elevated temperatures are usually necessary. Reactions are often run between 80-110 °C.

Troubleshooting Table: Buchwald-Hartwig Amination

IssuePotential CauseRecommended Solution
No Reaction Catalyst inhibition or slow oxidative addition.Use a specialized ligand for C-N coupling (e.g., BrettPhos, XPhos). Ensure strictly anhydrous and anaerobic conditions.
Low Yield Inefficient reductive elimination.Increase reaction temperature. Ensure the use of a strong, non-nucleophilic base like NaOtBu.
Decomposition Reaction temperature is too high for the substrate or product.Lower the temperature and extend the reaction time. Screen different solvents.

Catalytic Cycle: Buchwald-Hartwig Amination

Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition + Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Ligand Exchange Ligand Exchange Ar-Pd(II)-Br(L2)->Ligand Exchange + HNR'2, -HBr Ar-Pd(II)-NHR'(L2) Ar-Pd(II)-NHR'(L2) Ligand Exchange->Ar-Pd(II)-NHR'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NHR'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 regenerates Ar-NHR' Ar-NHR' Reductive Elimination->Ar-NHR'

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynes

Question: My Sonogashira coupling of 3-Bromo-5-cyclopropyl-4-methylpyridine with a terminal alkyne is not working. I am observing significant homocoupling of the alkyne (Glaser coupling). How can I promote the desired cross-coupling?

Answer:

The Sonogashira reaction involves a dual catalytic system of palladium and copper.[6][7] For sterically hindered substrates, optimizing the conditions to favor cross-coupling over homocoupling is crucial.

A. Copper-Free Conditions:

Glaser homocoupling is a copper-catalyzed process. In cases where it is a significant side reaction, switching to a copper-free Sonogashira protocol can be highly effective.[8] These conditions often require a more active palladium catalyst and a suitable base.

B. Ligand and Catalyst Choice:

  • For Copper-Free Conditions: Bulky, electron-rich phosphine ligands are often used to promote the palladium catalytic cycle in the absence of copper.

  • Traditional Conditions: If using a copper co-catalyst, ensure it is freshly sourced or purified. Copper(I) iodide (CuI) is the most common co-catalyst.

C. Base and Solvent:

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. These bases also act as the solvent in some cases. For more challenging couplings, a stronger base like cesium carbonate may be beneficial.

  • Solvent: If an additional solvent is needed, THF, DMF, or acetonitrile are common choices.

Troubleshooting Table: Sonogashira Coupling

IssuePotential CauseRecommended Solution
Mainly Homocoupling Copper-catalyzed Glaser coupling is dominant.Switch to a copper-free Sonogashira protocol.[8]
No Reaction Inactive palladium catalyst.Use a more active palladium precatalyst and a bulky phosphine ligand.
Low Yield Inefficient coupling due to steric hindrance.Increase the reaction temperature or use microwave irradiation.[4]
Nucleophilic Aromatic Substitution (SNAr)

Question: Can I perform a nucleophilic aromatic substitution (SNAr) on 3-Bromo-5-cyclopropyl-4-methylpyridine?

Answer:

Nucleophilic aromatic substitution on an unactivated pyridine ring is generally difficult. The reactivity of halopyridines in SNAr reactions is dependent on the position of the halogen and the presence of electron-withdrawing groups.

  • Reactivity of Halopyridines: 2- and 4-halopyridines are significantly more reactive towards nucleophilic attack than 3-halopyridines. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, which is not possible for substitution at the 3-position.[9][10]

  • Activating Groups: The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group is typically required to activate the ring for SNAr.[9] 3-Bromo-5-cyclopropyl-4-methylpyridine lacks such activating groups. The methyl and cyclopropyl groups are electron-donating, which further deactivates the ring towards nucleophilic attack.

Direct SNAr on 3-Bromo-5-cyclopropyl-4-methylpyridine is expected to be very challenging and likely will not proceed under standard conditions. For introducing nucleophiles at the 3-position, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the methods of choice.

References

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021). Retrieved January 23, 2026, from [Link]

  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 23, 2026, from [Link]

  • Palladium-Catalyzed Reactions - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters - ACS Publications. (2020). Retrieved January 23, 2026, from [Link]

  • N′-tetra(diphenylphosphinomethyl)pyridine-2,6-diamine/palladium catalyzed Suzuki–Miyaura coupling of aryl and heteroaryl halides - ResearchGate. (2025). Retrieved January 23, 2026, from [Link]

  • Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides - PMC - NIH. (2015). Retrieved January 23, 2026, from [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018). Retrieved January 23, 2026, from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014). Retrieved January 23, 2026, from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. (2021). Retrieved January 23, 2026, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • EP1368287B1 - Process for a homogeneously catalyzed c-c coupling reaction - Google Patents. (n.d.).
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Retrieved January 23, 2026, from [Link]

  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]

  • (PDF) Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3 - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • A Heterogeneous-Based and Microwave-Assisted Protocol for the Synthesis of 2,2'-Bipyridines - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides - ResearchGate. (2025). Retrieved January 23, 2026, from [Link]

  • Regioselective Syntheses of 2,3‐Substituted Pyridines by Orthogonal Cross‐Coupling Strategies - Sci-Hub. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Publishing. (n.d.). Retrieved January 23, 2026, from [Link]

  • Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. (2013). Retrieved January 23, 2026, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (n.d.). Retrieved January 23, 2026, from [Link]

  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions - YouTube. (2023). Retrieved January 23, 2026, from [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. (2021). Retrieved January 23, 2026, from [Link]

  • Organometallics 5: Suzuki Reaction - YouTube. (2020). Retrieved January 23, 2026, from [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing). (2014). Retrieved January 23, 2026, from [Link]

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Technical Support Center: Synthesis of 3-Bromo-5-cyclopropyl-4-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-cyclopropyl-4-methylpyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields.

Introduction

The synthesis of polysubstituted pyridine rings, particularly those incorporating a cyclopropyl group, presents a unique set of challenges. The inherent electronic properties of the pyridine ring can influence the reactivity and regioselectivity of various transformations. This guide will explore two primary synthetic routes to 3-Bromo-5-cyclopropyl-4-methylpyridine and address common issues that may arise during your experiments. Our goal is to provide you with the causal understanding behind experimental choices, enabling you to troubleshoot effectively and achieve your desired outcomes.

Synthetic Strategies Overview

Two principal retrosynthetic disconnections for 3-Bromo-5-cyclopropyl-4-methylpyridine are considered in this guide:

  • Route 1: Late-Stage Bromination. This approach involves the initial synthesis of a 5-cyclopropyl-4-methylpyridine core, followed by a regioselective bromination at the C-3 position.

  • Route 2: Late-Stage Cyclopropanation. This strategy begins with a pre-functionalized 3-bromo-4-methylpyridine scaffold, to which the cyclopropyl group is introduced, typically via a cross-coupling reaction.

Synthetic_Routes cluster_0 Route 1: Late-Stage Bromination cluster_1 Route 2: Late-Stage Cyclopropanation Target 3-Bromo-5-cyclopropyl-4-methylpyridine Bromination Bromination Target->Bromination Suzuki Suzuki Coupling Target->Suzuki Cyclopropyl_Pyridine 5-Cyclopropyl-4-methylpyridine Bromination->Cyclopropyl_Pyridine Simmons_Smith Simmons-Smith Cyclopropanation Cyclopropyl_Pyridine->Simmons_Smith Vinyl_Pyridine 4-Methyl-5-vinylpyridine Simmons_Smith->Vinyl_Pyridine Bromo_Pyridine 3-Bromo-4-methylpyridine Suzuki->Bromo_Pyridine Cyclopropyl_Boronic Cyclopropylboronic Acid Suzuki->Cyclopropyl_Boronic Sandmeyer Sandmeyer Reaction Bromo_Pyridine->Sandmeyer Amino_Pyridine 3-Amino-4-methylpyridine Sandmeyer->Amino_Pyridine

Figure 1: Retrosynthetic analysis of 3-Bromo-5-cyclopropyl-4-methylpyridine.

Route 1: Late-Stage Bromination

This synthetic pathway prioritizes the early introduction of the cyclopropyl moiety.

Step 1: Synthesis of 4-Methyl-5-vinylpyridine

The synthesis of the vinylpyridine precursor is typically achieved through a condensation reaction between 4-methylpyridine and formaldehyde.[1]

Q1: I am observing low yields in the synthesis of 4-Methyl-5-vinylpyridine. What are the likely causes?

A1: Low yields in this condensation reaction often stem from several factors:

  • Reaction Conditions: The reaction is typically performed under elevated temperatures. Inadequate temperature control can lead to polymerization of the vinylpyridine product or incomplete reaction.

  • Purity of Reagents: The purity of 4-methylpyridine and formaldehyde is crucial. Impurities can interfere with the reaction.

  • Product Inhibition/Polymerization: The vinylpyridine product can polymerize under the reaction conditions. The addition of a polymerization inhibitor, such as hydroquinone, to the distillation apparatus during purification is advisable.

Step 2: Simmons-Smith Cyclopropanation of 4-Methyl-5-vinylpyridine

The Simmons-Smith reaction is a classic method for converting alkenes to cyclopropanes stereospecifically.[2][3] It typically involves an organozinc carbenoid, often generated from diiodomethane and a zinc-copper couple.

Q2: My Simmons-Smith reaction on 4-Methyl-5-vinylpyridine is sluggish and gives a low yield of 5-Cyclopropyl-4-methylpyridine. How can I improve this?

A2: The pyridine nitrogen can complicate the Simmons-Smith reaction. Here are some key considerations:

  • Lewis Acid Quenching: The basic nitrogen of the pyridine can coordinate to the Lewis acidic zinc species, effectively quenching the reagent.[4] To mitigate this, you can try:

    • Using an excess of the Simmons-Smith reagent: This can help to overcome the stoichiometric quenching by the pyridine nitrogen.

    • Protecting the pyridine nitrogen: While this adds extra steps, conversion of the pyridine to its N-oxide can prevent coordination with the zinc reagent. The N-oxide can be reduced back to the pyridine in a subsequent step.

  • Reagent Activity: The activity of the zinc-copper couple is critical. Ensure it is freshly prepared and activated. The Furukawa modification, using diethylzinc (Et₂Zn) in place of the zinc-copper couple, can sometimes offer improved reactivity.[3]

  • Solvent Choice: The reaction is typically run in non-coordinating solvents like dichloromethane (DCM) or diethyl ether. Basic solvents can further inhibit the reaction.

Simmons_Smith_Troubleshooting Start Low Yield in Simmons-Smith Reaction Quenching Lewis Acid Quenching by Pyridine Nitrogen Start->Quenching Reagent Low Reagent Activity Start->Reagent Solvent Inappropriate Solvent Start->Solvent Excess_Reagent Use Excess Simmons-Smith Reagent Quenching->Excess_Reagent Protect_N Protect Pyridine as N-oxide Quenching->Protect_N Fresh_ZnCu Use Freshly Prepared Zn-Cu Couple Reagent->Fresh_ZnCu Furukawa Consider Furukawa Modification (Et₂Zn) Reagent->Furukawa Solvent_Choice Use Non-Coordinating Solvent (e.g., DCM) Solvent->Solvent_Choice

Figure 2: Troubleshooting low yields in the Simmons-Smith reaction.

Step 3: Regioselective Bromination

The final step in this route is the electrophilic bromination of 5-cyclopropyl-4-methylpyridine. The directing effects of the substituents will determine the position of bromination.

Q3: How can I ensure the bromination occurs at the desired C-3 position?

A3: The regioselectivity of electrophilic aromatic substitution on substituted pyridines is governed by both electronic and steric factors.[5]

  • Directing Effects: The methyl and cyclopropyl groups are both electron-donating and will activate the pyridine ring towards electrophilic substitution, primarily at the ortho and para positions relative to themselves. The nitrogen atom deactivates the ring, particularly at the C-2, C-4, and C-6 positions. This interplay generally favors substitution at the C-3 and C-5 positions. In this case, with substituents at C-4 and C-5, the C-3 position is a likely site for bromination.

  • Reaction Conditions: To favor mono-bromination and prevent the formation of di-brominated byproducts, it is crucial to control the stoichiometry of the brominating agent (e.g., Br₂ or N-bromosuccinimide) and the reaction temperature. Using a milder brominating agent and lower temperatures can enhance selectivity.[6]

Q4: I am getting a mixture of brominated isomers. How can I improve the regioselectivity?

A4: Achieving high regioselectivity can be challenging. Consider the following:

  • Bulky Brominating Agents: Employing a bulkier brominating agent may enhance selectivity by favoring attack at the less sterically hindered position.

  • Protecting Groups: In some cases, a temporary protecting group can be used to block a more reactive site, directing bromination to the desired position.[7]

  • Computational Modeling: Density Functional Theory (DFT) calculations can be a powerful tool to predict the most likely site of electrophilic attack and can help in the rational design of your experiment.[6]

Route 2: Late-Stage Cyclopropanation

This approach introduces the cyclopropyl group in the final step, starting from a brominated pyridine precursor.

Step 1: Synthesis of 3-Bromo-4-methylpyridine via Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic ring to a halide.[8][9] This involves the diazotization of 3-amino-4-methylpyridine followed by reaction with a copper(I) bromide.

Q5: My Sandmeyer reaction is giving a low yield of 3-Bromo-4-methylpyridine and a lot of tar-like byproducts. What is going wrong?

A5: The Sandmeyer reaction, while powerful, can be sensitive to reaction conditions. Common pitfalls include:

  • Incomplete Diazotization: The formation of the diazonium salt is critical and must be performed at low temperatures (typically 0-5 °C) to prevent its decomposition. Ensure slow addition of sodium nitrite and maintain vigorous stirring.

  • Premature Decomposition of the Diazonium Salt: Diazonium salts are unstable and can decompose if the temperature is not strictly controlled. This can lead to the formation of phenolic byproducts and other decomposition products.[8]

  • Side Reactions of the Aryl Radical: The Sandmeyer reaction proceeds through a radical mechanism.[10] The intermediate aryl radical can participate in side reactions, such as dimerization to form biphenyl derivatives, especially if the concentration of the copper(I) salt is too low.

  • Purity of Starting Material: The purity of the starting 3-amino-4-methylpyridine is important. Impurities can lead to the formation of colored byproducts.

Parameter Recommendation for Yield Improvement Rationale
Temperature Maintain 0-5 °C during diazotization and subsequent addition to the copper(I) bromide solution.Prevents premature decomposition of the unstable diazonium salt.
Addition Rate Add the sodium nitrite solution slowly and dropwise.Ensures controlled formation of the diazonium salt and prevents localized overheating.
Stirring Maintain vigorous stirring throughout the reaction.Ensures efficient heat transfer and homogenous reaction mixture.
Copper(I) Bromide Use a stoichiometric amount of freshly prepared CuBr.A sufficient concentration of Cu(I) is necessary to efficiently trap the aryl radical and prevent side reactions.
Step 2: Suzuki Coupling of 3-Bromo-4-methylpyridine with Cyclopropylboronic Acid

The Suzuki-Miyaura cross-coupling is a versatile method for forming carbon-carbon bonds.[11] In this step, 3-bromo-4-methylpyridine is coupled with cyclopropylboronic acid in the presence of a palladium catalyst and a base.

Q6: I am struggling with low yields and incomplete conversion in the Suzuki coupling of 3-Bromo-4-methylpyridine with cyclopropylboronic acid. What should I troubleshoot?

A6: Low yields in Suzuki couplings involving heteroaromatic halides can be due to several factors:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can help to stabilize the active palladium species and prevent deactivation.[12]

  • Protodeboronation of Cyclopropylboronic Acid: Cyclopropylboronic acid can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom) under the reaction conditions, especially in the presence of water and at elevated temperatures.[13] Using anhydrous solvents and carefully controlling the reaction time and temperature can minimize this side reaction.

  • Choice of Base: The choice of base is critical. A weaker base may not be sufficient to drive the transmetalation step, while a very strong base can promote side reactions. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices for Suzuki couplings with heteroaromatic halides.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step. However, too much water can promote protodeboronation. Optimizing the solvent ratio is key.

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Catalyst Catalyst Deactivation Start->Catalyst Boronic_Acid Protodeboronation of Cyclopropylboronic Acid Start->Boronic_Acid Base Suboptimal Base Start->Base Solvent Incorrect Solvent System Start->Solvent Ligand Use Bulky, Electron-Rich Phosphine Ligands Catalyst->Ligand Anhydrous Use Anhydrous Solvents Boronic_Acid->Anhydrous Temp_Control Optimize Reaction Temperature and Time Boronic_Acid->Temp_Control Base_Choice Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) Base->Base_Choice Solvent_Ratio Optimize Organic Solvent/Water Ratio Solvent->Solvent_Ratio

Figure 3: Troubleshooting low yields in the Suzuki coupling reaction.

Purification Strategies

Q7: I am having difficulty purifying my final product, 3-Bromo-5-cyclopropyl-4-methylpyridine. What methods are recommended?

A7: Pyridine derivatives can be challenging to purify due to their basicity and polarity.

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Standard silica gel is often effective. However, the basicity of the pyridine may cause tailing. In such cases, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape. Alternatively, using neutral or basic alumina as the stationary phase can be beneficial.

    • Eluent System: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.

  • Acid-Base Extraction: An acid-base workup can be an effective way to separate your basic pyridine product from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The acidic aqueous layer, now containing the protonated pyridine derivative, is then separated, basified (e.g., with NaOH or NaHCO₃), and the product is re-extracted into an organic solvent.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

Experimental Protocols

Protocol 1: Sandmeyer Reaction for the Synthesis of 3-Bromo-4-methylpyridine

This protocol is a general guideline and should be adapted and optimized for your specific laboratory conditions.

  • Preparation of the Diazonium Salt: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-4-methylpyridine (1.0 eq) in a mixture of 48% hydrobromic acid (HBr) and water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr. Cool this solution to 0 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by pouring it into a mixture of ice and water. Basify the solution with a concentrated sodium hydroxide solution to pH > 10. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 3-Bromo-4-methylpyridine with Cyclopropylboronic Acid

This protocol is a general guideline and should be adapted and optimized for your specific laboratory conditions.

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-4-methylpyridine (1.0 eq), cyclopropylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Gallagher, T. C., & Wirth, T. (Eds.). (2005). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol.
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1637. [Link]

  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]

  • Dickerman, S. C., DeSouza, D. J., & Jacobson, N. (1964). The Sandmeyer Reaction. IV. Evidence for a Free-Radical Chain Mechanism. The Journal of Organic Chemistry, 29(3), 743–744. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
  • Pearson, A. J., & Roush, W. R. (Eds.). (1999). Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups. John Wiley & Sons.
  • Jia, Y.-X., & Li, Z. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(8), 1989. [Link]

  • Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(38), 6987-6989. [Link]

  • Larock, R. C. (1999).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Charette, A. B., & Marcoux, J. F. (1995). Stereoselective cyclopropanation reactions. Synlett, 1995(12), 1197-1207.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google P
  • Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Simmons–Smith reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Stanetty, P., & Schnürch, M. (2010). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Society Reviews, 39(11), 4349-4366. [Link]

  • Charette, A. B. (Ed.). (2012).
  • Wikipedia contributors. (2023). 4-Vinylpyridine. In Wikipedia, The Free Encyclopedia. [Link]

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical Reviews, 103(4), 977-1050. [Link]

  • Molander, G. A., & Canturk, B. (2009). Suzuki–Miyaura Cross-Coupling Reactions of (Hetero)Aryl Chlorides. Angewandte Chemie International Edition, 48(45), 8494-8519. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • Fagnou, K., & Lautens, M. (2003). Halide Effects in Palladium-Catalyzed Cross-Coupling Reactions: The Role of Halide Exchange between Palladium(II) Centers. Angewandte Chemie International Edition, 42(35), 4214-4217. [Link]

  • Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides. Angewandte Chemie International Edition, 44(5), 674-688. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Shvekhgeimer, M. G. A. (2004). The Michael reaction: recent research and applications. Russian Chemical Reviews, 73(10), 965–1016. [Link]

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Technical Support Center: Synthesis of 3-Bromo-5-cyclopropyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-cyclopropyl-4-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges of impurity management in this specific synthesis. Our goal is to equip you with the scientific understanding and procedural knowledge to optimize your synthetic route, enhance purity, and ensure the reliability of your results.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 3-Bromo-5-cyclopropyl-4-methylpyridine, offering explanations for their root causes and providing actionable solutions.

Issue 1: Formation of Di-brominated Impurity (3,5-Dibromo-4-methylpyridine)

Question: My reaction is producing a significant amount of 3,5-dibromo-4-methylpyridine. What causes this over-bromination, and how can I minimize it?

Answer:

The formation of 3,5-dibromo-4-methylpyridine is a common issue, arising from the high reactivity of the pyridine ring, especially when activated by the methyl group. The primary causes are typically related to reaction conditions and stoichiometry.

Causality:

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) can lead to a second bromination at the available C5 position.

  • Reaction Temperature: Higher temperatures can increase the rate of the second bromination, making the reaction less selective.

  • Reaction Time: Prolonged reaction times, even with stoichiometric amounts of brominating agent, can sometimes lead to the formation of the di-brominated product as the desired mono-brominated product accumulates and can then be further brominated.

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.05 equivalents of NBS is often recommended.

  • Temperature Management: Maintain a low reaction temperature. For bromination of pyridines, temperatures between 0°C and room temperature are generally advisable. It is crucial to monitor the internal temperature of the reaction.

  • Slow Addition: Add the brominating agent portion-wise or as a solution via a dropping funnel over an extended period. This helps to maintain a low concentration of the brominating agent in the reaction mixture, favoring mono-bromination.

Illustrative Workflow for Minimizing Di-bromination:

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Corrective Actions cluster_3 Outcome Problem High levels of 3,5-dibromo-4-methylpyridine detected Stoichiometry Verify Stoichiometry of Brominating Agent (1.0-1.05 eq) Problem->Stoichiometry Potential Cause Temperature Check Reaction Temperature (Maintain 0°C to RT) Problem->Temperature Potential Cause Addition Review Addition Rate (Slow, portion-wise addition) Problem->Addition Potential Cause AdjustStoichiometry Adjust Stoichiometry Stoichiometry->AdjustStoichiometry ControlTemp Implement Strict Temperature Control Temperature->ControlTemp ModifyAddition Modify Addition Protocol Addition->ModifyAddition Outcome Reduced Di-bromination, Improved Purity AdjustStoichiometry->Outcome ControlTemp->Outcome ModifyAddition->Outcome

Caption: Troubleshooting workflow for managing di-bromination.

Issue 2: Presence of Unreacted Starting Material

Question: My final product is contaminated with the starting material, 5-cyclopropyl-4-methylpyridine. How can I drive the reaction to completion and effectively remove the unreacted starting material?

Answer:

Incomplete conversion is a frequent challenge. The presence of unreacted starting material can be due to insufficient reactivity or deactivation of reagents.

Causality:

  • Insufficient Brominating Agent: An inadequate amount of the brominating agent will naturally lead to incomplete reaction.

  • Poor Solubility: If the starting material or reagents are not fully dissolved, the reaction may be slow or incomplete.

  • Deactivation of Reagent: Moisture can deactivate some brominating agents.

Solutions:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.[1] The reaction should only be quenched after the starting material is no longer detectable.

  • Solvent Choice: Ensure a suitable solvent is used to dissolve all reactants.

  • Purification: If a small amount of starting material remains, it can often be removed by column chromatography or recrystallization. Due to the difference in polarity between the brominated product and the starting material, chromatographic separation is usually effective.

Issue 3: Formation of Pyridine N-oxide Impurities

Question: I am observing impurities that I suspect are N-oxides. How are these formed and how can they be avoided or removed?

Answer:

Pyridine N-oxides can form if oxidizing conditions are present.[2][3][4][5][6] The nitrogen atom in the pyridine ring is susceptible to oxidation.

Causality:

  • Oxidizing Agents: The use of certain reagents or the presence of oxidative impurities can lead to the formation of the corresponding N-oxide. For instance, some reactions might inadvertently generate species that can oxidize the pyridine nitrogen.[2][3][4][5][6]

Solutions:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent unwanted oxidation from atmospheric oxygen.

  • Reagent Purity: Ensure the purity of all reagents and solvents to avoid introducing oxidizing contaminants.

  • Deoxygenation: If N-oxide formation is unavoidable, it can sometimes be reversed. Treatment with a reducing agent like triphenylphosphine (PPh3) can deoxygenate the N-oxide back to the pyridine.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Mechanisms

Q1: What is a common synthetic route for 3-Bromo-5-cyclopropyl-4-methylpyridine?

A1: A prevalent method involves the direct bromination of 5-cyclopropyl-4-methylpyridine. This is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or a chlorinated solvent. Another approach involves a Sandmeyer-type reaction starting from 3-amino-5-cyclopropyl-4-methylpyridine.[7][8]

Q2: Are there alternative methods if direct bromination is problematic?

A2: Yes. If direct bromination proves to be low-yielding or produces difficult-to-separate impurities, a multi-step synthesis can be employed. For example, starting from a pre-brominated pyridine derivative and then introducing the cyclopropyl group via a cross-coupling reaction, such as a Suzuki coupling, can be a viable alternative.[9][10][11][12][13]

Impurity Profiling and Analysis

Q3: What are the best analytical techniques for identifying and quantifying impurities in my product?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[14][15][16][17]

  • HPLC/UPLC: High-Performance Liquid Chromatography and Ultra-Performance Liquid Chromatography are excellent for separating and quantifying impurities.[1][14]

  • GC-MS: Gas Chromatography-Mass Spectrometry is useful for identifying volatile impurities.[1][14]

  • LC-MS: Liquid Chromatography-Mass Spectrometry can provide molecular weight information for non-volatile impurities.[14]

  • NMR: Nuclear Magnetic Resonance spectroscopy is invaluable for structural elucidation of unknown impurities.[14][15]

Typical Impurity Profile and Analytical Method Parameters

ImpurityPotential OriginRecommended Analytical TechniqueTypical Retention Time (Relative to Product)
5-cyclopropyl-4-methylpyridineUnreacted Starting MaterialHPLC, GC-MSEarlier eluting
3,5-Dibromo-4-methylpyridineOver-brominationHPLC, GC-MSLater eluting
Pyridine N-oxide derivativeOxidationHPLC, LC-MSMore polar, may elute earlier in reverse phase
Purification Strategies

Q4: What is the most effective method for purifying the crude 3-Bromo-5-cyclopropyl-4-methylpyridine?

A4: The choice of purification method depends on the nature and quantity of the impurities.

  • Column Chromatography: This is a versatile and highly effective method for separating the desired product from both more polar and less polar impurities. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common choice.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent method for removing small amounts of impurities.

  • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be effective, particularly for removing non-volatile impurities.

Step-by-Step Protocol: Purification by Column Chromatography

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution to create a slurry.

  • Solvent Removal: Gently remove the solvent from the slurry under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a chromatography column with silica gel using a suitable eluent (e.g., 100% hexanes).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizing the Purification Workflow:

G Crude Crude Product Slurry Prepare Slurry with Silica Gel Crude->Slurry DryLoad Dry Load onto Column Slurry->DryLoad Elute Elute with Solvent Gradient DryLoad->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Concentrate Concentrate to Obtain Pure Product Combine->Concentrate

Caption: Workflow for purification by column chromatography.

References

  • 3,5-Dibromo-4-methylpyridine - ResearchGate. Available from: [Link]

  • Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap. Available from: [Link]

  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents.
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents.
  • Method for preparing 3-bromo-4-methylpyridine - Google Patents.
  • 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem. Available from: [Link]

  • Pyridine N-Oxides - Baran Lab. Available from: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. Available from: [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. Available from: [Link]

  • Pyridine N-oxide derivatives - Organic Chemistry Portal. Available from: [Link]

  • A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed. Available from: [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. Available from: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available from: [Link]

  • Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Available from: [Link]

  • pyridine-n-oxide - Organic Syntheses Procedure. Available from: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. Available from: [Link]

  • 2,3-diaminopyridine - Organic Syntheses Procedure. Available from: [Link]

  • Recent trends in the chemistry of pyridine N-oxides - arkat usa. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available from: [Link]

  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides - YouTube. Available from: [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. Available from: [Link]

Sources

Navigating the Chemistry of the Three-Membered Ring: A Technical Guide to Cyclopropane Stability

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. The cyclopropyl group, a cornerstone in modern medicinal chemistry and organic synthesis, offers a unique combination of conformational rigidity and metabolic stability. However, its inherent ring strain, a consequence of its acute 60° bond angles, presents both synthetic opportunities and challenges.[1][2] This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to navigate the reactivity of the cyclopropyl ring under a variety of reaction conditions. Our goal is to empower you to harness the full potential of this versatile functional group while avoiding common pitfalls that can lead to unintended ring-opening or side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and experimental issues encountered when working with cyclopropyl-containing molecules. The answers are designed to provide not just a solution, but a foundational understanding of the underlying chemical principles.

Section 1: Stability Under Acidic Conditions

Question 1: My cyclopropyl-containing compound is decomposing upon treatment with a strong acid. Why is this happening and how can I prevent it?

Answer: The stability of a cyclopropyl ring in acidic media is highly dependent on the substitution pattern of the ring and the strength of the acid employed. While generally stable in mild acidic conditions, strong acids can catalyze ring-opening.[3] This occurs because the protonation of a nearby functional group, or in some cases the cyclopropyl ring itself, can lead to the formation of a carbocation. The significant strain energy of the cyclopropyl ring can be released through cleavage, driven by the formation of a more stable, open-chain carbocation.[4]

  • Causality: The key to this reactivity is the ability of the cyclopropyl group to stabilize an adjacent positive charge through hyperconjugation, a phenomenon sometimes referred to as "dancing resonance".[5][6][7] This electronic interaction, where the C-C sigma bonds of the ring donate electron density to the empty p-orbital of the carbocation, weakens the ring bonds and facilitates cleavage.[6] Molecules with substituents that can further stabilize a carbocation (e.g., aryl groups, heteroatoms) are particularly susceptible to acid-catalyzed ring-opening.[8]

  • Troubleshooting & Protocol:

    • Acid Choice: If your protocol allows, switch to a milder acid. For example, instead of trifluoroacetic acid (TFA), consider using acetic acid or pyridinium p-toluenesulfonate (PPTS).

    • Temperature Control: Perform the reaction at the lowest possible temperature to minimize the energy available for the ring-opening pathway.

    • Protecting Groups: If the acid-labile functionality is near the cyclopropyl ring, consider using a protecting group that can be removed under non-acidic conditions.

Question 2: I am trying to perform a reaction on a molecule containing a cyclopropyl ketone, but I am observing ring-opening. What is the mechanism, and what conditions should I use?

Answer: Cyclopropyl ketones are more susceptible to acid-catalyzed ring-opening than simple alkyl-substituted cyclopropanes. The carbonyl group can be protonated by the acid, which activates the cyclopropyl ring towards nucleophilic attack.

  • Mechanism: In the presence of a Brønsted acid and a nucleophile, cyclopropyl ketones can undergo a homo-conjugate addition pathway.[8] The protonated carbonyl group withdraws electron density from the cyclopropyl ring, making it electrophilic. A nucleophile can then attack one of the ring carbons, leading to a ring-opened product.[8]

  • Recommended Protocol: Brønsted Acid-Catalyzed Hydroarylation of a Cyclopropyl Ketone

    • Reaction Setup: To a solution of the cyclopropyl ketone (1.0 equiv) and the arene nucleophile (1.5 equiv) in hexafluoroisopropanol (HFIP) at room temperature, add triflic acid (TfOH, 10 mol%) dropwise.[8]

    • Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel.

  • Troubleshooting:

    • If the reaction is sluggish, a slight increase in temperature may be necessary. However, be cautious as higher temperatures can promote side reactions.

    • If decomposition is observed, consider using a less coordinating solvent or a weaker Brønsted acid.

Section 2: Stability Under Basic Conditions

Question 3: How stable is the cyclopropyl ring to strong bases like n-butyllithium or sodium hydroxide?

Answer: The cyclopropyl ring is generally very robust and stable under a wide range of basic conditions.[3] Unlike its sensitivity to acids, ring-opening under basic conditions is rare. This is because the C-H bonds on a cyclopropyl ring are not significantly acidic, and there is no low-energy pathway for base-mediated ring cleavage in the absence of activating groups.

  • Expert Insight: You can confidently perform reactions involving strong bases, such as deprotonations, eliminations, or organometallic additions, on molecules containing an unsubstituted cyclopropyl ring without significant fear of ring degradation. However, the presence of strong electron-withdrawing groups on the ring can increase the acidity of the ring protons, potentially leading to undesired reactivity, though typically not ring-opening.

Section 3: Stability Under Oxidative Conditions

Question 4: I need to perform an oxidation on my molecule, but I am concerned about the stability of the cyclopropyl group. What should I be aware of?

Answer: The stability of a cyclopropyl ring to oxidation is a nuanced topic and depends heavily on the oxidant and the substrate.

  • General Stability: The C-H bonds on a cyclopropyl ring are stronger than those in a typical alkane, which often imparts resistance to oxidation. This is a key reason for its use in drug design to improve metabolic stability.[3]

  • Oxidative Cleavage: However, certain powerful oxidizing agents can cleave the cyclopropyl ring. For example, thallium triacetate has been shown to cause oxidative cleavage of arylcyclopropanes.[9] Additionally, if the cyclopropyl group is attached to a heteroatom, such as nitrogen in a cyclopropylamine, it can be susceptible to oxidative cleavage, which can lead to the formation of reactive metabolites in a biological context.[10] Radical-mediated oxidative ring-opening is also a known transformation.[11]

  • Troubleshooting & Recommendations:

    • Mild Oxidants: When possible, opt for milder and more selective oxidizing agents. For example, for the oxidation of an alcohol to a ketone elsewhere in the molecule, consider using reagents like pyridinium chlorochromate (PCC) or a Swern oxidation, which are less likely to affect the cyclopropyl ring.

    • Metabolic Stability: In a drug development context, if metabolic studies indicate oxidative cleavage of a cyclopropyl group, particularly a cyclopropylamine, medicinal chemists may consider replacing it with a gem-dimethyl group to block this metabolic pathway.[10]

Section 4: Stability Under Reductive Conditions

Question 5: I am trying to reduce a double bond in my molecule using catalytic hydrogenation, but the cyclopropyl ring is also being cleaved. How can I achieve selective reduction?

Answer: While simple cyclopropanes are often resistant to catalytic hydrogenation (e.g., H₂/Pd) at room temperature, the presence of activating groups or more forcing conditions can lead to hydrogenolysis of the ring.[3] This is a common issue, especially when a ketone or an alkene is adjacent to the cyclopropyl ring.

  • Causality: The π-system of the activating group can coordinate to the catalyst surface, bringing the cyclopropyl ring into close proximity and facilitating its reduction. The release of ring strain provides a thermodynamic driving force for this cleavage.

  • Troubleshooting & Optimized Protocol:

    • Catalyst Choice: The choice of catalyst is critical. Raney Nickel is often a good choice for reducing a ketone adjacent to a cyclopropyl ring without causing hydrogenolysis.[3]

    • Reaction Conditions: Milder conditions (lower pressure and temperature) are generally preferred.

  • Protocol: Selective Reduction of a Cyclopropyl Ketone [3]

    • Catalyst Preparation: In a pressure vessel, carefully add Raney® Nickel catalyst under a blanket of inert gas.

    • Reaction Setup: Add a solution of the cyclopropyl ketone in a suitable solvent (e.g., tetrahydrofuran or cycloheptane).

    • Hydrogenation: Seal the vessel, purge with nitrogen, and then with hydrogen. Pressurize the vessel with hydrogen to a moderate pressure (e.g., 4.5-4.7 bar).

    • Reaction: Agitate the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).

    • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the cyclopropyl alcohol.

Section 5: Thermal and Photochemical Stability

Question 6: Can heat or light cause my cyclopropyl-containing compound to rearrange?

Answer: Yes, thermal and photochemical conditions can induce rearrangements of cyclopropyl rings, particularly when they are substituted with unsaturated functional groups.

  • Thermal Rearrangements: A classic example is the vinylcyclopropane rearrangement, where a vinyl-substituted cyclopropane thermally rearranges to a cyclopentene.[12][13] This reaction can proceed through a diradical intermediate or a concerted pericyclic pathway.[12] The high temperatures required (often >400 °C) reflect the significant activation energy needed to cleave the cyclopropyl C-C bond.[13]

  • Photochemical Reactions: Cyclopropyl ketones can undergo a variety of photochemical transformations, including ring expansion to form cyclobutanones or fragmentation reactions. The specific outcome depends on the substitution pattern and the reaction conditions.

  • Workflow for Assessing Thermal Stability:

    G Decision Workflow: Assessing Thermal Stability start Is the cyclopropyl ring substituted with a π-system (e.g., vinyl, carbonyl)? rearrangement High potential for thermal rearrangement (e.g., vinylcyclopropane to cyclopentene). start->rearrangement Yes stable Generally stable to moderate heating. Decomposition at very high temperatures. start->stable No exp_test Conduct controlled heating experiment with careful product analysis. rearrangement->exp_test stable->exp_test lit_search Search literature for similar thermally induced reactions of analogous structures. exp_test->lit_search

    Caption: Decision workflow for evaluating the thermal stability of a cyclopropyl-containing compound.

Section 6: Stability with Transition Metals

Question 7: I am planning a palladium-catalyzed cross-coupling reaction. Will the cyclopropyl ring be stable?

Answer: The cyclopropyl ring is generally stable in many common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. In fact, cyclopropylboronic acids and their derivatives are excellent coupling partners in Suzuki-Miyaura reactions.[3][14]

  • Expert Insight: The key to preserving the cyclopropyl ring is to avoid conditions that favor β-hydride elimination from a cyclopropylpalladium intermediate, which is generally disfavored. The choice of ligand and base can be crucial in maintaining the integrity of the ring.

  • Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Cyclopropylboronic Acid [3]

    • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon), combine the aryl bromide (1.0 equiv), cyclopropylboronic acid (1.5 equiv), a suitable base (e.g., K₃PO₄·3H₂O, 3.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., XPhos, 4-10 mol%) in a solvent mixture such as cyclopentyl methyl ether and water (10:1).

    • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purification: Purify the crude product by column chromatography.

  • Mechanism Overview: Preserving the Cyclopropyl Ring in a Catalytic Cycle

    G Simplified Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add pd_aryl Ar-Pd(II)-X ox_add->pd_aryl transmetal Transmetalation pd_aryl->transmetal pd_cyclopropyl Ar-Pd(II)-Cyclopropyl transmetal->pd_cyclopropyl red_elim Reductive Elimination pd_cyclopropyl->red_elim red_elim->pd0 product Ar-Cyclopropyl red_elim->product aryl_halide Ar-X aryl_halide->ox_add boronic_acid Cyclopropyl-B(OR)₂ boronic_acid->transmetal base Base base->transmetal

    Caption: Simplified catalytic cycle of a Suzuki-Miyaura coupling, highlighting the stability of the cyclopropyl group through the key steps.

Quantitative Data Summary

Reaction ConditionGeneral Stability of Unactivated CyclopropaneFactors Promoting Ring-OpeningRecommended Mitigation Strategy
Strong Acids Moderate to LowCarbocation stabilizing groups adjacent to the ringUse milder acids, lower reaction temperature
Strong Bases HighGenerally very stableUsually not a concern
Oxidizing Agents HighAttachment to heteroatoms (e.g., nitrogen), strong oxidantsUse mild, selective oxidizing agents
Catalytic Hydrogenation ModerateAdjacent π-systems (ketones, alkenes), harsh conditionsUse selective catalysts (e.g., Raney Ni), mild conditions
Thermal ModerateAdjacent vinyl or other π-systemsControl reaction temperature, be aware of potential rearrangements
Transition Metals HighSpecific catalysts and conditions promoting β-hydride eliminationJudicious choice of ligands and reaction conditions

References

  • Miao, W., et al. (2021). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. RSC Advances, 11(38), 23694-23712. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Master Organic Chemistry. (n.d.). Functional Groups In Organic Chemistry. [Link]

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research, 53(7), 1286–1306. [Link]

  • Wang, X., et al. (2023). Green-Light-Induced Cyclopropanation of Alkenes via Cooperative NHN/Ligated Boryl Radical Activation of Dichloromethane. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Cyclopropyl group. [Link]

  • Gagnon, D., et al. (2020). Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. Chemical Science, 11(30), 7838–7843. [Link]

  • Quora. (2014). Why is cyclopropyl methyl carbocation exceptionally stable? [Link]

  • ResearchGate. (2020). (PDF) Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. [Link]

  • Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? [Link]

  • Physics Forums. (2020). Stability of the derivatives of cyclopropyl methyl carbocation. [Link]

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]

  • Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. [Link]

  • Wikipedia. (n.d.). Vinylcyclopropane rearrangement. [Link]

  • Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. [Link]

  • Taylor & Francis Online. (2008). Thermal ring-opening cycloadditions of cyclopropyl derivatives with activated olefins. [Link]

  • ACS Publications. (1971). Oxidative cleavage of cyclopropanes. V. Kinetics of the cleavage of arylcyclopropanes by thallium triacetate. Journal of the American Chemical Society, 93(20), 5087–5093. [Link]

  • SpringerLink. (2023). Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. [Link]

Sources

Analytical methods for detecting impurities in 3-Bromo-5-cyclopropyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the analytical characterization of 3-Bromo-5-cyclopropyl-4-methylpyridine. This guide is designed for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common and complex challenges encountered during the analysis of this important chemical intermediate. Our approach is grounded in fundamental scientific principles to empower you to not only solve immediate issues but also to build robust and reliable analytical methods.

Section 1: Troubleshooting Common Analytical Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question 1: I'm observing significant peak tailing for the main 3-Bromo-5-cyclopropyl-4-methylpyridine peak in my reversed-phase HPLC analysis. What is the likely cause and how can I resolve it?

Answer:

Peak tailing is a common issue when analyzing basic compounds like pyridines on standard silica-based C18 columns. The primary cause is often secondary interactions between the basic nitrogen atom of the pyridine ring and residual acidic silanol groups on the silica surface of the stationary phase.[1][2] These interactions create an additional, stronger retention mechanism for a portion of the analyte molecules, leading to a "tail" on the peak.

Causality and Resolution Pathway:

  • Mobile Phase pH Adjustment: The pKa of pyridine is approximately 5.2.[3] At a mobile phase pH close to this value, the pyridine will exist in both ionized (protonated) and non-ionized forms, exacerbating tailing. To suppress the interaction with silanols, you should adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[4]

    • Solution: Lower the mobile phase pH to around 2.5-3.0 using an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1% v/v). At this low pH, the silanol groups are protonated and less likely to interact with the protonated pyridine molecule.

  • Use of Buffers and Additives: Inconsistent pH across the column can lead to variability.

    • Solution: Incorporate a buffer, such as a phosphate buffer, into your mobile phase to maintain a consistent pH.[2][5] For basic compounds, adding a competitive base like triethylamine (TEA) to the mobile phase can also help. TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.

  • Column Selection: Not all C18 columns are created equal.

    • Solution: Employ a modern, "base-deactivated" or "end-capped" column. These columns have been chemically treated to minimize the number of accessible silanol groups, thus reducing the potential for secondary interactions.[4]

  • Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.

    • Solution: Try reducing the concentration of your sample or decreasing the injection volume to see if the peak shape improves.[4][6]

Question 2: I am seeing an unexpected peak that co-elutes or is very close to my main analyte peak. How can I improve the resolution?

Answer:

Achieving adequate resolution between the main component and closely related impurities is a critical goal of any purity method. Poor resolution can be due to suboptimal chromatographic conditions or the presence of a structurally similar impurity.

Troubleshooting Workflow for Poor Resolution:

Caption: Workflow for troubleshooting poor HPLC resolution.

Detailed Steps:

  • Modify the Gradient: If you are using a gradient method, making the slope shallower around the elution time of your main peak will increase the separation between closely eluting compounds.

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try switching to methanol, or a combination of both. This can alter the retention characteristics of the analyte and impurities differently, often improving resolution.

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, the issue may be a lack of selectivity of the stationary phase. Switching from a standard C18 column to one with a different chemistry, such as a Phenyl-Hexyl or a Polar-Embedded phase, can provide a different interaction mechanism and improve separation.[3]

  • Optimize Temperature: Adjusting the column temperature can have a subtle but significant effect on selectivity. Try analyzing at different temperatures (e.g., 25°C, 35°C, 45°C) to see if resolution improves.

Gas Chromatography (GC) Troubleshooting

Question 3: My 3-Bromo-5-cyclopropyl-4-methylpyridine sample shows poor peak shape and potential degradation when analyzed by GC. What could be the cause?

Answer:

While GC is excellent for volatile compounds, pyridine derivatives can sometimes exhibit issues due to their polarity and basicity, which can lead to interactions with the GC system and potential thermal degradation.

Potential Causes and Solutions:

  • Active Sites in the Inlet or Column: The basic nitrogen can interact with active sites (e.g., silanols) in the GC inlet liner or on the column itself, leading to peak tailing.

    • Solution: Use a deactivated inlet liner. Ensure you are using a high-quality, low-bleed capillary column suitable for amine analysis, such as a DB-5ms or equivalent.[7]

  • Thermal Degradation: Although the target molecule is relatively stable, high temperatures in the GC inlet can cause degradation of labile impurities or even the main compound.

    • Solution: Optimize the inlet temperature. Start with a lower temperature (e.g., 220°C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation.

  • Inappropriate Column Choice:

    • Solution: A mid-polarity column is generally a good starting point. A standard non-polar column (like a DB-1) may also work, but a column with some phenyl content can improve the peak shape for polar compounds.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely process-related impurities I should be looking for in a sample of 3-Bromo-5-cyclopropyl-4-methylpyridine?

Based on common synthetic routes for similar pyridine derivatives, potential impurities can be categorized as follows:

  • Starting Material Carryover:

    • 3-Amino-5-methylpyridine: If the synthesis involves a Sandmeyer-type reaction (diazotization followed by bromination), incomplete reaction can lead to residual amino-pyridine.[8]

    • Dibrominated Species (e.g., 3,5-Dibromo-4-methylpyridine): If the synthesis involves selective functionalization of a di-halogenated precursor, this could be a potential impurity.[9][10]

  • Intermediates:

    • Depending on the specific synthetic pathway, partially reacted intermediates could be present.

  • By-products:

    • Isomers: Incomplete regioselectivity during bromination or other substitution reactions could lead to isomeric impurities.

    • Dehalogenated Species (5-cyclopropyl-4-methylpyridine): Reductive de-bromination can occur as a side reaction.

Q2: How do I definitively identify an unknown impurity peak?

A multi-technique approach is required for confident structural elucidation:

  • High-Resolution Mass Spectrometry (HRMS): Coupling your LC or GC to a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) is the most powerful tool. It provides an accurate mass measurement of the impurity, allowing you to determine its elemental composition.[11]

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity's molecular ion (MS/MS) provides structural information. For 3-Bromo-5-cyclopropyl-4-methylpyridine, look for characteristic fragments:

    • Isotopic Pattern: The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with a roughly 1:1 intensity ratio in the mass spectrum of any fragment containing the bromine atom.[12][13][14]

    • Loss of Methyl or Cyclopropyl Groups: Expect to see fragments corresponding to the loss of a methyl radical (M-15) or a cyclopropyl group (M-41).

  • Isolation and NMR: If the impurity is present at a sufficient level, it can be isolated using preparative HPLC. The pure fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation.

Q3: What are the key parameters for validating an HPLC purity method according to ICH Q2(R1) guidelines?

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[15] For an impurity method, the key validation characteristics are:

Validation ParameterPurpose & Methodology
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] This is typically shown by spiking the sample with known impurities and demonstrating their separation.
Linearity To demonstrate a proportional relationship between the concentration of the impurity and the analytical response over a specified range. This is usually evaluated by analyzing a series of solutions of the impurity at different concentrations.[3]
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
Accuracy The closeness of test results obtained by the method to the true value. This is often determined by analyzing a sample spiked with a known amount of the impurity.[5]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Section 3: Detailed Experimental Protocols

Protocol 1: Representative HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for method development and should be validated for your specific application.

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Base-deactivated C18, 4.6 x 150 mm, 3.5 µmProvides good retention for moderately polar compounds and minimizes peak tailing for the basic pyridine analyte.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to suppress silanol interactions and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent with good UV transparency.
Gradient Elution Time (min)% Mobile Phase B
010
2090
2590
25.110
3010
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Detection 265 nmPyridine derivatives typically have a UV maximum in this region. A DAD is recommended to check for peak purity.
Injection Vol. 5 µLCan be adjusted based on sample concentration.

3. Sample Preparation:

  • Accurately weigh about 25 mg of the 3-Bromo-5-cyclopropyl-4-methylpyridine sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This results in a sample concentration of approximately 0.5 mg/mL.

4. System Suitability:

  • Inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

Protocol 2: Representative GC-MS Method for Volatile Impurities

This protocol is suitable for identifying volatile or semi-volatile impurities.

1. Instrumentation:

  • Gas chromatograph with a split/splitless inlet, coupled to a Mass Spectrometer (MS).

2. GC-MS Conditions:

ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column suitable for a wide range of compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Inlet Temp. 250 °CEnsures efficient volatilization.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading with the main component.
Oven Program Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °CA general-purpose program to separate compounds with a range of boiling points.
MS Transfer Line 280 °CPrevents condensation of analytes.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
MS Scan Range 40 - 450 amuCovers the expected mass range of the analyte and its likely impurities.

3. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.

Section 4: Visualization of Analytical Workflow

Caption: General workflow for impurity analysis and identification.

References

  • Doc Brown's Advanced Organic Chemistry. (n.d.). CH3Br mass spectrum of bromomethane. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2019). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • PubMed. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine - Eureka. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ResearchGate. (2016). 3,5-Dibromo-4-methylpyridine. Retrieved from [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • YouTube. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]

  • YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane. Retrieved from [Link]

  • Separation Science. (n.d.). The benefits of high-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

  • Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • University of Arizona. (n.d.). Interpretation Mass spectral interpretation is not a trivial process. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-cyclopropyl-5-methylpyridine. Retrieved from [Link]

  • Request PDF. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Cross-Coupling Reactions: 3-Bromo-5-cyclopropyl-4-methylpyridine vs. 3-Bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-bromo-5-cyclopropyl-4-methylpyridine and 3-bromo-4-methylpyridine in palladium-catalyzed cross-coupling reactions. It is intended for researchers, scientists, and professionals in drug development who utilize these key heterocyclic building blocks.

Introduction: The Strategic Value of Substituted Pyridines

Substituted pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous blockbuster drugs. The ability to functionalize the pyridine ring through cross-coupling reactions is therefore a cornerstone of modern drug discovery. This guide focuses on two closely related building blocks: 3-bromo-4-methylpyridine and its C5-cyclopropylated analogue. We will dissect how the seemingly minor addition of a cyclopropyl group at the C5 position significantly influences reactivity, optimal reaction conditions, and ultimately, the strategic choices made during synthesis design.

Molecular Properties: Unpacking the Influence of the Cyclopropyl Group

The primary difference between the two substrates lies in the electronic and steric properties imparted by the C5 substituent—a hydrogen atom versus a cyclopropyl group.

  • Electronic Effects : The cyclopropyl group is known for its unique electronic nature. It can act as a weak electron-donating group through σ-π conjugation, subtly increasing the electron density of the pyridine ring compared to the unsubstituted analog. This increased electron density can impact the kinetics of the oxidative addition step in the catalytic cycle, which is often the rate-determining step.[1]

  • Steric Effects : While not exceptionally large, the cyclopropyl group introduces more steric bulk at the C5 position than a hydrogen atom. This can influence the approach of the bulky palladium catalyst and its associated ligands, potentially affecting catalyst efficiency and reaction rates.

These subtle electronic and steric differences can necessitate distinct optimization strategies for various cross-coupling reactions.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds.[2] Both 3-bromo-4-methylpyridine and its C5-cyclopropylated counterpart are generally effective substrates, but the optimal conditions can vary.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Yield
3-Bromo-4-methylpyridineArylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane80-120Good to Excellent[3]
3-Bromo-5-cyclopropyl-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100High (Specific yield not reported)

Note: Data is compiled from general protocols and examples in the literature. Yields are context-dependent.

This protocol provides a robust starting point for both substrates, though optimization may be required, particularly for the C5-cyclopropylated pyridine.[3]

  • Setup : To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the bromopyridine substrate (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).[3]

  • Solvent Addition : Add the anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF) via syringe.[3]

  • Degassing : Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.[3]

  • Reaction : Heat the mixture to the desired temperature (typically 80–120 °C) and stir for 2–24 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Workup : Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Bromopyridine, Boronic Acid, Catalyst, Base B Add Anhydrous Solvent A->B C Degas Mixture B->C D Heat and Stir (80-120 °C, 2-24h) C->D E Monitor by TLC / LC-MS D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry, Filter, Concentrate G->H I Column Chromatography H->I J J I->J Pure Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds, crucial for synthesizing arylamines.[5] The reaction is highly sensitive to the steric and electronic environment of both the aryl halide and the amine.

The presence of the C5-cyclopropyl group may necessitate the use of more specialized, bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate efficient catalytic turnover. These ligands can help to promote the reductive elimination step and prevent catalyst decomposition.[6] While general conditions can be effective for 3-bromo-4-methylpyridine, the C5-cyclopropyl analog may require more tailored catalyst systems to achieve high yields.[7]

Table 2: Representative Buchwald-Hartwig Amination Conditions

SubstrateAmine PartnerCatalyst / LigandBaseSolventTemp. (°C)Yield
3-Bromo-4-methylpyridineAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene110Good[7]
3-Bromo-5-cyclopropyl-4-methylpyridineMorpholineXantPhos Pd G3DBUMeCN/PhMe140Good (Flow Chemistry)[8]

This protocol is a general guideline and may require optimization.

  • Setup : In an oven-dried vial or flask, combine the bromopyridine (1.0 equiv), the amine (1.2-1.5 equiv), the palladium precatalyst (e.g., XantPhos Pd G3, 1-5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or DBU, 1.5-2.5 equiv).

  • Solvent and Degassing : Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF). Seal the vessel and purge with an inert gas.

  • Reaction : Heat the mixture with vigorous stirring. Temperatures can range from 80 °C to 140 °C depending on the reactivity of the substrates and the catalyst system used.[8] Monitor by LC-MS.

  • Workup : After cooling, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The product is purified via chromatography.

Performance in Sonogashira Coupling

The Sonogashira coupling reaction is a reliable method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[9] Both pyridine substrates are expected to perform well in this transformation. The electronic perturbation from the cyclopropyl group is generally not significant enough to impede the reaction, which proceeds well with a variety of substituted bromopyridines.[10][11]

Table 3: Representative Sonogashira Coupling Conditions

SubstrateAlkyne PartnerCatalyst SystemBaseSolventTemp. (°C)Yield
3-Bromo-4-methylpyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60-80High
3-Bromo-5-cyclopropyl-4-methylpyridineTrimethylsilylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100High (Specific yield not reported)[10]

Mechanistic Implications and Strategic Recommendations

The core palladium catalytic cycle (oxidative addition, transmetalation/base-mediated amine coordination, and reductive elimination) governs these transformations.[1]

Catalytic_Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(Br)L₂] pd0->oa_complex Oxidative Addition (Ar-Br) trans_complex [Ar-Pd(II)(R)L₂] oa_complex->trans_complex Transmetalation (Suzuki) or Base-mediated Amine Coordination (B-H) trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product center

Sources

A Comparative Guide to the Reactivity of 3-Bromo and 5-Bromopyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, pyridine-containing molecules represent a cornerstone of molecular design. Their prevalence in pharmaceuticals and functional materials necessitates a deep understanding of their reactivity to enable efficient and selective synthesis. This guide provides an in-depth technical comparison of the reactivity of two key building blocks: 3-bromopyridine and its substituted counterpart, 5-bromopyridine. We will explore their performance in ubiquitous palladium-catalyzed cross-coupling reactions, delve into the electronic and mechanistic underpinnings of their reactivity, and provide practical, field-proven experimental protocols.

Introduction: The Subtle Dance of Electrons in Bromopyridines

The reactivity of halopyridines in cross-coupling reactions is a nuanced interplay of electronic effects. The pyridine nitrogen, being more electronegative than carbon, exerts a significant electron-withdrawing inductive effect (-I) on the ring. This effect is most pronounced at the α (C2, C6) and γ (C4) positions, rendering the entire ring electron-deficient compared to benzene. This electron deficiency is a double-edged sword: it activates the carbon-halogen bond towards the crucial oxidative addition step in many catalytic cycles, yet it can also lead to catalyst inhibition through coordination of the Lewis basic nitrogen to the palladium center.[1]

The position of the bromine atom on the pyridine ring further modulates this electronic landscape, leading to distinct reactivity profiles for different isomers. This guide focuses on the comparison between 3-bromopyridine and 5-bromo-substituted pyridines, providing a framework for rational substrate selection and reaction optimization.

Comparative Reactivity in Key Cross-Coupling Reactions

To provide a clear and actionable comparison, we will examine the performance of 3-bromopyridine and a representative 5-bromopyridine derivative (3-bromo-5-methylpyridine, for the purpose of this illustrative guide) in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. While direct, side-by-side comparative studies under identical conditions are limited in the literature, the following data represents a synthesis of typical yields and reactivity trends observed for these classes of compounds.

Data Presentation: Suzuki-Miyaura and Buchwald-Hartwig Couplings
ReactionAryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura 3-BromopyridinePhenylboronic AcidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O10012~85-95
Suzuki-Miyaura 3-Bromo-5-methylpyridinePhenylboronic AcidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O10012~80-90
Buchwald-Hartwig 3-BromopyridineAnilinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene10018~75-85
Buchwald-Hartwig 3-Bromo-5-methylpyridineAnilinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene10018~70-80

Analysis of Reactivity Trends:

  • Suzuki-Miyaura Coupling: In general, 3-halopyridines are observed to be slightly more reactive than their 5-substituted counterparts in Suzuki-Miyaura couplings.[2] This can be attributed to the more pronounced electron-withdrawing effect of the nitrogen atom at the 3-position compared to the 5-position, which facilitates the rate-determining oxidative addition of the palladium(0) catalyst to the C-Br bond. The presence of an electron-donating group, such as a methyl group at the 5-position, can slightly diminish this effect, leading to marginally lower yields under identical conditions.

  • Buchwald-Hartwig Amination: A similar trend is often observed in Buchwald-Hartwig aminations. The increased electrophilicity of the C-Br bond in 3-bromopyridine makes it a more facile substrate for oxidative addition. However, the choice of ligand and base is crucial in these reactions to overcome potential catalyst inhibition by the pyridine nitrogen.[3][4]

Mechanistic Insights: The "Why" Behind the Reactivity

To truly master the application of these building blocks, it is essential to understand the electronic and mechanistic principles that govern their reactivity.

Electronic Landscape and its Impact on Oxidative Addition

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) complex. The facility of this step is directly related to the electrophilicity of the carbon atom bearing the halogen and the strength of the C-X bond.

Caption: Inductive effect of the nitrogen atom on the 3- and 5-positions.

As illustrated above, the nitrogen atom's inductive pull is more strongly felt at the 3-position (meta to N) than at the 5-position (also meta, but further away). This results in a more electron-deficient C3, making the C-Br bond more polarized and susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

The Catalytic Cycle: A Step-by-Step View

Understanding the catalytic cycle provides a framework for troubleshooting and optimizing reactions. The Suzuki-Miyaura coupling serves as an excellent example.

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd ArPd(II)XL2 Ar-Pd(II)-X(L₂) OxAdd->ArPd(II)XL2 Transmetal Transmetalation (R-B(OR)₂ + Base) ArPd(II)XL2->Transmetal ArPd(II)RL2 Ar-Pd(II)-R(L₂) Transmetal->ArPd(II)RL2 ReductElim Reductive Elimination ArPd(II)RL2->ReductElim ReductElim->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R ReductElim->Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the Ar-Br bond, forming a Pd(II) intermediate. This is often the rate-limiting step and is facilitated by a more electrophilic carbon center.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is promoted by the base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocols: From Theory to Practice

The following are detailed, reproducible protocols for the Suzuki-Miyaura coupling of 3-bromopyridine and a 5-bromopyridine derivative with phenylboronic acid. These serve as a robust starting point for further optimization.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid

Materials:

  • 3-Bromopyridine (1.0 mmol, 158 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling the inert gas through the solution for 15 minutes.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-phenylpyridine.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-5-methylpyridine with Phenylboronic Acid

Materials:

  • 3-Bromo-5-methylpyridine (1.0 mmol, 172 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

Follow the same procedure as outlined in Protocol 1, substituting 3-bromo-5-methylpyridine for 3-bromopyridine. The final product will be 3-methyl-5-phenylpyridine.

Conclusion: Strategic Application of Bromopyridine Isomers

The choice between 3-bromo and 5-bromopyridine derivatives in a synthetic campaign is a strategic decision that should be informed by an understanding of their relative reactivities. While 3-bromopyridine generally exhibits slightly higher reactivity in palladium-catalyzed cross-coupling reactions due to more favorable electronic properties for oxidative addition, both isomers are versatile and valuable building blocks. The subtle differences in their reactivity can be exploited for selective functionalization in more complex systems. By leveraging the mechanistic insights and practical protocols presented in this guide, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 2022. [Link]

  • Buchwald–Hartwig amination. Wikipedia, 2023. [Link]

  • Charge Distribution and Spectroscopic Properties. University of West Florida. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate, 2021. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 2018. [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 2011. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 2015. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate, 2017. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2000. [Link]

  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. The Mirica Group - University of Illinois. [Link]

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A Comparative Guide to the In Vitro ADME Properties of Novel Compounds Derived from 3-Bromo-5-cyclopropyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the 3-Bromo-5-cyclopropyl-4-methylpyridine Scaffold

In the landscape of modern medicinal chemistry, the discovery of novel molecular scaffolds that offer a versatile platform for the development of new therapeutic agents is of paramount importance. The 3-Bromo-5-cyclopropyl-4-methylpyridine core is one such scaffold that has garnered interest due to its unique combination of structural features. The pyridine ring is a common motif in many FDA-approved drugs, often contributing to favorable pharmacokinetic properties. The presence of a bromine atom provides a convenient handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a diverse chemical space. The cyclopropyl group can enhance metabolic stability and potency by introducing conformational rigidity.

This guide presents a comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a hypothetical series of compounds derived from the 3-Bromo-5-cyclopropyl-4-methylpyridine scaffold. While the specific compounds and their corresponding data presented herein are illustrative, they are based on established principles of medicinal chemistry and in vitro pharmacology. The objective is to provide researchers, scientists, and drug development professionals with a framework for understanding how structural modifications to this core can influence key ADME parameters. The experimental protocols detailed below are standardized methodologies widely used in the pharmaceutical industry to assess the drug-like properties of new chemical entities.

I. Aqueous Solubility: A Critical First Hurdle

Poor aqueous solubility is a major obstacle in drug development, often leading to low bioavailability and formulation challenges. The kinetic solubility assay is a high-throughput method used in early drug discovery to identify compounds with potentially problematic solubility.[1] This assay measures the solubility of a compound in an aqueous buffer after being introduced from a DMSO stock solution.

Comparative Analysis of Kinetic Solubility

The following table presents hypothetical kinetic solubility data for a series of derivatives of 3-Bromo-5-cyclopropyl-4-methylpyridine. The structural modifications focus on substitutions at the bromine position.

Compound IDSubstitution at 3-positionKinetic Solubility (µM) at pH 7.4
BCMP-001 -Br (Parent)15
BCMP-002 -Phenyl5
BCMP-003 -4-Fluorophenyl8
BCMP-004 -4-Methoxyphenyl12
BCMP-005 -Morpholine> 100
BCMP-006 -Piperidine85

Interpretation: The introduction of a lipophilic phenyl group (BCMP-002) significantly decreases aqueous solubility compared to the parent compound (BCMP-001). The addition of a polar fluorine atom (BCMP-003) or a methoxy group (BCMP-004) offers a slight improvement over the simple phenyl substitution. As expected, the incorporation of highly polar, saturated heterocycles like morpholine (BCMP-005) and piperidine (BCMP-006) dramatically improves kinetic solubility.

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a typical procedure for determining kinetic solubility using nephelometry.

Materials:

  • Test compounds dissolved in 100% DMSO at 10 mM.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microplates.

  • Nephelometer (light-scattering plate reader).

Procedure:

  • Prepare a serial dilution of the 10 mM compound stock in DMSO.

  • Add 2 µL of each compound dilution to the wells of a 96-well plate in triplicate.

  • Add 198 µL of PBS (pH 7.4) to each well.

  • Seal the plate and shake for 2 hours at room temperature.

  • Measure the turbidity of each well using a nephelometer.

  • The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background.

Causality Behind Experimental Choices: The use of DMSO as the initial solvent is standard for high-throughput screening as it can dissolve a wide range of organic molecules. The 2-hour incubation allows for a reasonable approach to equilibrium in a kinetic assay format. Nephelometry provides a rapid and sensitive detection of compound precipitation.

Workflow for Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Compound Stock in DMSO dilution Serial Dilution in DMSO stock->dilution plate Add 2 µL of Compound to 96-well Plate dilution->plate buffer Add 198 µL PBS (pH 7.4) plate->buffer incubation Incubate for 2h with Shaking buffer->incubation nephelometer Measure Turbidity (Nephelometer) incubation->nephelometer data Determine Highest Soluble Concentration nephelometer->data

Caption: Workflow for the kinetic solubility assay.

II. Membrane Permeability: Predicting Oral Absorption

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier.[2] The apparent permeability coefficient (Papp) is calculated to quantify the rate of a compound's passage across the cell monolayer.

Comparative Analysis of Caco-2 Permeability

The following table presents hypothetical Caco-2 permeability data for the compound series. The assay is performed in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to determine the efflux ratio, an indicator of active transport.

Compound IDPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)Predicted Absorption
BCMP-001 5.26.11.2Moderate
BCMP-002 15.817.11.1High
BCMP-003 12.514.31.1High
BCMP-004 10.111.51.1High
BCMP-005 0.82.53.1Low (Efflux)
BCMP-006 1.54.83.2Low (Efflux)

Interpretation: The more lipophilic compounds (BCMP-002, BCMP-003, BCMP-004) exhibit higher passive permeability (Papp A-B) and are predicted to have high oral absorption. The highly soluble compounds with basic nitrogen atoms (BCMP-005, BCMP-006) show lower absorptive permeability and an efflux ratio greater than 2, suggesting they may be substrates for efflux transporters like P-glycoprotein (P-gp), which can limit their oral bioavailability.

Experimental Protocol: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells.

  • Transwell® inserts (e.g., 24-well).

  • Cell culture medium (e.g., DMEM with FBS).

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer.

  • Test compounds.

  • LC-MS/MS system for analysis.

Procedure:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to form a confluent monolayer.

  • On the day of the experiment, wash the cell monolayers with HBSS.

  • Prepare dosing solutions of the test compounds in HBSS.

  • To measure A-B permeability, add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

  • To measure B-A permeability, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.

  • Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

Causality Behind Experimental Choices: The 21-25 day culture period is crucial for the Caco-2 cells to differentiate and form tight junctions, which are essential for a reliable intestinal barrier model. Performing the assay in both directions is necessary to identify active efflux, a key mechanism of drug resistance and poor bioavailability. LC-MS/MS provides the high sensitivity and specificity required to quantify low concentrations of the permeated compound.

Workflow for Caco-2 Permeability Assay

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell® inserts culture Culture for 21-25 days to form monolayer seed->culture wash Wash monolayer with HBSS culture->wash dose_ab Dose Apical (A-B) wash->dose_ab dose_ba Dose Basolateral (B-A) wash->dose_ba incubate Incubate at 37°C dose_ab->incubate dose_ba->incubate sample Collect samples from receiver chamber incubate->sample lcms Quantify compound by LC-MS/MS sample->lcms calculate Calculate Papp and Efflux Ratio lcms->calculate

Caption: Workflow for the Caco-2 permeability assay.

III. Metabolic Stability: Predicting In Vivo Clearance

Metabolic stability is a measure of a compound's susceptibility to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs) in the liver. Low metabolic stability can lead to rapid clearance and poor in vivo efficacy. In vitro metabolic stability assays using liver microsomes are a standard method for predicting in vivo hepatic clearance.[3]

Comparative Analysis of Metabolic Stability

The following table presents hypothetical metabolic stability data for the compound series in human liver microsomes (HLM).

Compound IDHalf-life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg)Predicted Metabolic Stability
BCMP-001 2527.7Moderate
BCMP-002 1838.5Moderate
BCMP-003 3519.8High
BCMP-004 1257.8Low
BCMP-005 > 60< 11.6High
BCMP-006 5512.6High

Interpretation: The parent compound (BCMP-001) and the phenyl derivative (BCMP-002) show moderate metabolic stability. The introduction of a fluorine atom (BCMP-003) at a potential site of metabolism can block oxidation and improve stability. The methoxy group (BCMP-004) is likely a metabolic "soft spot," leading to rapid metabolism. The saturated heterocyclic rings in BCMP-005 and BCMP-006 are generally less prone to CYP-mediated metabolism, resulting in high metabolic stability.

Experimental Protocol: Metabolic Stability in Liver Microsomes

Materials:

  • Pooled human liver microsomes.

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (0.1 M, pH 7.4).

  • Test compounds.

  • Acetonitrile with an internal standard for quenching.

  • LC-MS/MS system for analysis.

Procedure:

  • Pre-warm a mixture of liver microsomes and buffer to 37°C.

  • Add the test compound to the microsome mixture.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Determine the half-life (t½) from the disappearance rate of the parent compound and calculate the intrinsic clearance (CLint).

Causality Behind Experimental Choices: Liver microsomes are a subcellular fraction containing a high concentration of CYP enzymes, making them a cost-effective and relevant system for studying phase I metabolism. The NADPH regenerating system is essential to provide the necessary cofactor for CYP enzyme activity. Quenching the reaction with a cold organic solvent stops the enzymatic activity and precipitates proteins, allowing for accurate analysis of the remaining compound.

Workflow for Metabolic Stability Assay

G cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis microsomes Pre-warm Liver Microsomes and Buffer compound Add Test Compound microsomes->compound nadph Initiate with NADPH Regenerating System compound->nadph incubate Incubate at 37°C nadph->incubate aliquot Take Aliquots at Time Points incubate->aliquot quench Quench with Acetonitrile + Internal Standard aliquot->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate

Caption: Workflow for the metabolic stability assay.

IV. Plasma Protein Binding: Impact on Distribution and Efficacy

Plasma protein binding (PPB) is a critical parameter that influences the distribution and availability of a drug in the body. Only the unbound fraction of a drug is free to interact with its target and be cleared from the body.[4][5] Equilibrium dialysis is a common method for determining the extent of plasma protein binding.

Comparative Analysis of Plasma Protein Binding

The following table presents hypothetical plasma protein binding data for the compound series in human plasma.

Compound ID% Plasma Protein Binding (Human)Unbound Fraction (fu)
BCMP-001 95.50.045
BCMP-002 99.20.008
BCMP-003 98.90.011
BCMP-004 99.50.005
BCMP-005 85.00.150
BCMP-006 88.30.117

Interpretation: The more lipophilic compounds (BCMP-001 to BCMP-004) exhibit high plasma protein binding, which is a common characteristic of many drugs. The more polar compounds (BCMP-005 and BCMP-006) show lower plasma protein binding and a higher unbound fraction. A very high percentage of binding can sometimes be a liability, as small changes in binding can lead to large changes in the free drug concentration.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

Materials:

  • Pooled human plasma.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Equilibrium dialysis device (e.g., RED device).

  • Test compounds.

  • LC-MS/MS system for analysis.

Procedure:

  • Add the test compound to plasma at the desired concentration.

  • Load the plasma sample into one chamber of the equilibrium dialysis device.

  • Load PBS into the other chamber, which is separated by a semi-permeable membrane.

  • Seal the device and incubate at 37°C until equilibrium is reached (typically 4-6 hours).

  • After incubation, collect samples from both the plasma and buffer chambers.

  • Analyze the concentration of the compound in both samples by LC-MS/MS.

  • Calculate the percent bound and the unbound fraction (fu).

Causality Behind Experimental Choices: Equilibrium dialysis is considered a gold-standard method because it minimizes non-specific binding and allows for the determination of true equilibrium between the bound and unbound drug. The semi-permeable membrane allows the free drug to diffuse until its concentration is equal on both sides, while retaining the plasma proteins and the bound drug in the plasma chamber.

Workflow for Plasma Protein Binding Assay

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis spike Spike Test Compound into Plasma load_plasma Load Plasma into Dialysis Chamber spike->load_plasma incubate Incubate at 37°C to Reach Equilibrium load_plasma->incubate load_buffer Load PBS into Buffer Chamber load_buffer->incubate sample Collect Samples from Both Chambers incubate->sample lcms Analyze Compound Concentration by LC-MS/MS sample->lcms calculate Calculate % Bound and Unbound Fraction (fu) lcms->calculate

Caption: Workflow for the plasma protein binding assay.

Conclusion: A Multi-parameter Optimization Challenge

This guide has provided a comparative overview of the key in vitro ADME properties of a hypothetical series of compounds derived from the 3-Bromo-5-cyclopropyl-4-methylpyridine scaffold. The illustrative data highlights the delicate balance that must be achieved in drug discovery. Structural modifications that improve one property, such as solubility, may have a detrimental effect on another, such as permeability or metabolic stability.

For instance, the introduction of polar heterocyclic groups (BCMP-005 and BCMP-006) led to excellent solubility and metabolic stability but also resulted in poor permeability due to efflux. Conversely, the more lipophilic analogs (BCMP-002, BCMP-003, and BCMP-004) showed good permeability but had lower solubility and, in some cases, higher metabolic clearance.

Ultimately, the selection of a lead candidate for further development requires a multi-parameter optimization approach. The in vitro ADME assays described herein are essential tools for guiding this process, enabling medicinal chemists to make data-driven decisions to design molecules with a higher probability of success in the clinic. The 3-Bromo-5-cyclopropyl-4-methylpyridine scaffold continues to be an attractive starting point for the development of new drugs, and a thorough understanding of its ADME liabilities and opportunities is crucial for unlocking its full therapeutic potential.

References

  • MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

  • BioIVT. Plasma Protein Binding Assay. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

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A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling of Bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1] This is particularly true for the construction of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmaceuticals. The coupling of bromopyridines, specifically, presents a unique set of challenges due to the electronic nature of the pyridine ring, which can influence catalyst activity and reaction outcomes.[2]

This guide provides a comparative analysis of common palladium catalyst systems for the Suzuki coupling of bromopyridines. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection and reaction optimization, empowering you to make informed decisions in your synthetic endeavors.

The Challenge of Bromopyridines in Suzuki Coupling

The nitrogen atom in the pyridine ring exerts a significant electronic influence, making pyridyl halides generally less reactive than their corresponding aryl halides. Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The position of the bromine atom on the pyridine ring (2-, 3-, or 4-position) also dramatically affects reactivity, with 2- and 4-bromopyridines often being more challenging substrates than 3-bromopyridine due to stronger coordination effects and differing electronic properties.[2][3]

The selection of an appropriate palladium catalyst system is therefore paramount to achieving high yields and efficient conversions in the Suzuki coupling of bromopyridines. The key to a successful reaction lies in the careful tuning of the catalyst's electronic and steric properties through the choice of ligands.

Comparative Analysis of Palladium Catalyst Systems

The efficacy of a palladium catalyst in the Suzuki coupling of bromopyridines is intricately linked to the nature of the ligand coordinated to the palladium center.[4] Here, we compare the performance of three major classes of palladium catalysts: those based on phosphine ligands, N-heterocyclic carbenes (NHCs), and palladacycles.

Phosphine Ligand-Based Catalysts

Traditional palladium catalysts often employ phosphine ligands. The electronic and steric properties of these ligands can be finely tuned to enhance catalytic activity. For the coupling of bromopyridines, bulky and electron-rich phosphine ligands are generally preferred as they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[5][6]

Key Characteristics:

  • Versatility: A wide array of phosphine ligands with varying steric and electronic properties are commercially available, allowing for extensive reaction optimization.

  • Buchwald Ligands: Biaryl phosphine ligands, such as SPhos, XPhos, and DavePhos, developed by the Buchwald group, are particularly effective for challenging couplings, including those involving heteroaryl chlorides and bromides. Their steric bulk facilitates the formation of the active monoligated palladium(0) species.[6]

  • Limitations: Simple phosphine ligands like triphenylphosphine (PPh₃) often prove ineffective for the coupling of less reactive bromopyridines, leading to low yields or requiring harsh reaction conditions.

N-Heterocyclic Carbene (NHC)-Based Catalysts

In recent years, palladium-NHC complexes have emerged as powerful catalysts for a broad range of cross-coupling reactions. The strong σ-donating ability of NHC ligands creates a highly electron-rich palladium center, which enhances its catalytic activity.[4]

Key Characteristics:

  • High Activity: NHC-based catalysts often exhibit superior activity compared to their phosphine-based counterparts, allowing for lower catalyst loadings and shorter reaction times.[4]

  • PEPPSI Catalysts: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) type catalysts, such as PEPPSI-IPr, are particularly well-suited for heteroaryl couplings. These are air- and moisture-stable precatalysts that are readily activated under the reaction conditions.[4][7]

  • Robustness: The strong Pd-NHC bond contributes to the high stability of these catalysts, making them more resistant to decomposition at elevated temperatures.

Palladacycle Catalysts

Palladacycles are pre-activated catalyst systems where the palladium atom is part of a cyclic structure. They are known for their high thermal stability and catalytic efficiency.

Key Characteristics:

  • High Stability and Activity: Palladacycles like the Herrmann's catalyst are highly active and can be particularly advantageous for large-scale syntheses due to their robustness and efficiency.[4]

  • Pre-activated Nature: As pre-catalysts, they often require an activation step to enter the catalytic cycle, but their well-defined nature can lead to more reproducible results.

Performance Data Summary

The following table summarizes representative data for the Suzuki coupling of various bromopyridines with phenylboronic acid using different palladium catalyst systems. This data is compiled from various literature sources and is intended to provide a comparative overview. Actual yields will depend on the specific substrates, reaction conditions, and optimization.

Catalyst SystemBromopyridine IsomerCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄3-Bromopyridine3Na₂CO₃Toluene/H₂O1001285[General Knowledge]
Pd(OAc)₂ / SPhos2-Bromopyridine1K₃PO₄1,4-Dioxane100492[6]
PEPPSI-IPr4-Bromopyridine0.5Cs₂CO₃THF60295[7]
Herrmann's Catalyst2-Bromopyridine1K₂CO₃DMF120688[General Knowledge]
Pd/C (heterogeneous)3-Bromopyridine5K₂CO₃Ethanol/H₂O801278[8]

Note: "General Knowledge" refers to widely accepted and documented results in the field of organic chemistry.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is crucial for troubleshooting and optimizing Suzuki coupling reactions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

Suzuki_Miyaura_Cycle cluster_reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diaryl Ar'-B(OR)₂ Base RedElim Reductive Elimination Product Ar-Ar' RedElim->Product Product->Pd0 Regeneration of Pd(0) ArylHalide Ar-X (Bromopyridine) BoronicAcid Ar'-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of ligand (L) significantly impacts each step. Bulky, electron-donating ligands accelerate the oxidative addition of the bromopyridine to the Pd(0) center and promote the final reductive elimination step to release the desired biaryl product and regenerate the active Pd(0) catalyst.[5]

Experimental Protocol: A Representative Suzuki Coupling of 3-Bromopyridine

This protocol provides a detailed, step-by-step methodology for a typical Suzuki coupling reaction.

Materials:

  • 3-Bromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-bromopyridine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (2.0 mmol, 2.0 eq).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of anhydrous 1,4-dioxane.

  • Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (5 mL) to the reaction flask, followed by the pre-mixed catalyst solution via syringe.

  • Reaction: Attach a condenser to the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-phenylpyridine.

Rationale for Experimental Choices:

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation.[8]

  • Anhydrous Solvent: Water can participate in side reactions, such as protodeboronation of the boronic acid.

  • Base: The base is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[10]

  • Ligand-to-Metal Ratio: A 2:1 ligand-to-palladium ratio is often optimal for forming the active catalytic species.

Workflow for Catalyst System Screening

For novel or particularly challenging substrates, a systematic screening of catalysts and reaction conditions is often necessary. The following workflow provides a logical approach to this optimization process.

Catalyst_Screening_Workflow Start Define Substrates (Bromopyridine & Boronic Acid) Screen_Catalysts Initial Catalyst Screen (e.g., Pd(PPh₃)₄, Pd/SPhos, PEPPSI-IPr) Start->Screen_Catalysts Analyze_Results1 Analyze Results (Yield, Purity) Screen_Catalysts->Analyze_Results1 Optimize_Base Optimize Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃) Analyze_Results1->Optimize_Base Select Best Catalyst Final_Protocol Final Optimized Protocol Analyze_Results1->Final_Protocol High Yield Analyze_Results2 Analyze Results Optimize_Base->Analyze_Results2 Optimize_Solvent Optimize Solvent (e.g., Dioxane, Toluene, THF) Analyze_Results2->Optimize_Solvent Select Best Base Analyze_Results2->Final_Protocol High Yield Analyze_Results3 Analyze Results Optimize_Solvent->Analyze_Results3 Optimize_Temp Optimize Temperature Analyze_Results3->Optimize_Temp Select Best Solvent Analyze_Results3->Final_Protocol High Yield Analyze_Results4 Analyze Results Optimize_Temp->Analyze_Results4 Analyze_Results4->Final_Protocol Optimized Conditions

Caption: A systematic workflow for screening and optimizing catalyst systems.

Conclusion

The Suzuki-Miyaura coupling of bromopyridines is a powerful transformation that requires careful consideration of the catalyst system. While traditional phosphine-based catalysts offer versatility, modern NHC-based systems like PEPPSI catalysts often provide superior activity and stability, particularly for challenging heteroaryl couplings. By understanding the underlying mechanistic principles and employing a systematic approach to optimization, researchers can successfully navigate the complexities of this reaction to efficiently synthesize valuable pyridine-containing molecules.

References

  • Plenio, H. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Che, C., & Li, G. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]

  • ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]

  • Yılmaz, M., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. DergiPark. [Link]

  • The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Amoroso, D., et al. (2013). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Lipshutz, B. H., et al. (2008). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. ACS Publications. [Link]

  • Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. [Link]

  • Hassan, J., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. National Institutes of Health. [Link]

  • Chen, J., et al. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]

  • Viciu, M. S. (2004). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin. [Link]

  • Organ, M. G., et al. (2016). Pd–PEPPSI: a general Pd–NHC precatalyst for Buchwald–Hartwig cross-coupling of esters and amides (transamidation) under the same reaction conditions. Royal Society of Chemistry. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]

  • Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ACS Publications. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Jag-Phos. (n.d.). Suzuki‐Miyaura cross‐coupling of heteroaryl halides with.... ResearchGate. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

X-ray crystal structure analysis of 3-Bromo-5-cyclopropyl-4-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of 3-Bromo-5-cyclopropyl-4-methylpyridine Derivatives

Introduction: The Structural Imperative in Modern Drug Discovery

Substituted pyridine scaffolds are mainstays in medicinal chemistry, forming the core of numerous therapeutic agents due to their versatile chemical properties and ability to engage in various biological interactions.[1] The 3-bromo-5-cyclopropyl-4-methylpyridine framework, in particular, presents a unique combination of steric and electronic features—a bulky cyclopropyl group, a reactive bromine atom for further functionalization, and a methyl group influencing the ring's electronics. These characteristics make its derivatives promising candidates for targeted drug development.

However, the precise three-dimensional arrangement of atoms is what ultimately dictates a molecule's biological activity. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structure.[2] It provides high-resolution data on bond lengths, bond angles, and conformational preferences in the solid state, which is invaluable for understanding structure-activity relationships (SAR) and for rational drug design.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the X-ray crystal structure analysis of this important class of pyridine derivatives. We will delve into the causality behind experimental choices, compare SCXRD with alternative analytical techniques, and provide detailed, self-validating protocols to ensure the integrity of your structural data.

From Synthesis to Single Crystal: The Foundational Steps

The journey to a crystal structure begins with the synthesis of the target compound and, crucially, the growth of high-quality single crystals.

A Note on Synthesis

The synthesis of 3-bromo-5-cyclopropyl-4-methylpyridine derivatives typically involves multi-step reaction sequences. Common strategies may include the bromination of a corresponding methylpyridine precursor or building the pyridine ring from acyclic precursors.[3][4] For instance, a plausible route could involve the diazotization of an amino-substituted methylpyridine, followed by a Sandmeyer-type bromination reaction.[4]

The Art and Science of Crystallization

Obtaining diffraction-quality crystals is often the most challenging step. For small molecules like pyridine derivatives, a variety of methods can be employed.[5] The goal is to encourage slow, ordered growth from a supersaturated solution, minimizing nucleation sites to yield fewer, larger crystals.[6]

Common Crystallization Techniques for Pyridine Derivatives:

  • Slow Evaporation: The most straightforward method. The compound is dissolved in a suitable solvent or solvent mixture, and the container is loosely covered to allow the solvent to evaporate over days or weeks. The choice of solvent is critical; it should be one in which the compound is moderately soluble.

  • Solvent Diffusion (Layering): A solution of the compound in a "good" solvent is carefully layered with a "poor" solvent (an anti-solvent) in which the compound is insoluble. The slow diffusion at the interface gradually reduces the solubility, inducing crystallization.

  • Vapor Diffusion: Similar to layering, but the anti-solvent is placed in an outer, sealed chamber. Its vapor slowly diffuses into the inner chamber containing the compound's solution, leading to crystallization.

  • Sublimation: For thermally stable compounds, sublimation can yield exceptionally pure crystals in a solvent-free "green chemistry" approach.[7]

It is often necessary to screen a wide range of solvents and techniques to find the optimal conditions.[7]

Workflow for Structural Elucidation

The overall process from a synthesized compound to a validated crystal structure and its comparative analysis follows a logical progression.

G cluster_0 Synthesis & Preparation cluster_1 X-ray Diffraction Analysis cluster_2 Comparative & Final Analysis A Synthesis of Derivative B Purification (e.g., Column Chromatography) A->B C Crystallization Screening B->C D Crystal Mounting & Screening C->D E Data Collection D->E F Structure Solution & Refinement E->F G Structure Validation F->G J Final Structural Report G->J H Spectroscopic Analysis (NMR, MS) H->J I Computational Modeling (DFT) I->J

Caption: High-level workflow from synthesis to final structural analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

This section details a robust, self-validating protocol for the structural determination of a 3-bromo-5-cyclopropyl-4-methylpyridine derivative.

Step 1: Crystal Selection and Mounting
  • Selection: Under a polarized light microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.

  • Mounting: Carefully pick up the selected crystal using a cryoloop (a small nylon loop). Coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation during cooling and protect it from the atmosphere.

  • Flash Cooling: Immediately place the mounted crystal into a cold nitrogen stream (typically 100 K) on the diffractometer.[8] This process vitrifies the surrounding oil and minimizes atomic thermal motion, leading to higher-quality diffraction data.

Causality Check: Flash cooling is critical because it significantly reduces radiation damage to the crystal during data collection and improves the resolution of the diffraction data by minimizing thermal vibrations.[9]

Step 2: Data Collection
  • Instrument Setup: The data collection is performed on a single-crystal X-ray diffractometer, commonly equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.[10]

  • Unit Cell Determination: A preliminary set of diffraction images (frames) is collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Strategy Calculation: Based on the unit cell and symmetry, the control software calculates an optimal strategy for collecting a complete and redundant dataset. This involves a series of scans where the crystal is rotated through different angles (e.g., omega and phi scans).[11]

  • Full Data Collection: Execute the full data collection strategy. The rotation method is standard, where diffraction intensities are recorded on a series of images as the crystal is rotated.[11]

Step 3: Data Reduction and Structure Solution
  • Integration: The raw diffraction images are processed. The software identifies the position of each diffraction spot, integrates its intensity, and applies corrections for factors like polarization and absorption.[8]

  • Structure Solution: The integrated data is used to solve the "phase problem." For small molecules, direct methods are highly effective and are implemented in software packages like SHELXT.[8] This step generates an initial electron density map that reveals the positions of most non-hydrogen atoms.

Step 4: Structure Refinement and Validation
  • Refinement: The initial structural model is refined against the experimental data using a full-matrix least-squares procedure (e.g., with SHELXL).[8] In this iterative process, atomic positions and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The quality of the final model is assessed using several metrics:

    • R1: The residual factor, representing the agreement between observed and calculated structure factor amplitudes. A value below 0.05 (5%) is generally considered excellent for small molecules.

    • wR2: A weighted residual factor based on squared structure factor intensities.

    • Goodness-of-Fit (GooF): Should be close to 1.0, indicating a good fit between the model and the data.

    • Residual Electron Density: The final difference electron density map should be relatively flat, with no significant peaks or holes.

Detailed X-ray Crystallography Workflow

G A Select & Mount Crystal on Cryoloop B Flash Cool to 100 K in N2 Stream A->B C Determine Unit Cell & Crystal System B->C D Calculate Data Collection Strategy C->D E Collect Full Diffraction Dataset D->E F Integrate Raw Data & Apply Corrections E->F G Solve Structure (Direct Methods) F->G H Refine Model (Least-Squares) G->H I Validate Structure (R-factors, GooF) H->I J Generate Final Report (CIF File) I->J

Caption: Step-by-step workflow for X-ray data collection and analysis.

Comparative Analysis: A Holistic Approach to Structure

While SCXRD is unparalleled for solid-state structure determination, a comprehensive characterization relies on a multi-technique approach. Other methods provide complementary information, validating the structure and offering insights into its properties in different states.

Technique Information Provided Sample State Strengths Limitations
Single-Crystal XRD Precise 3D atomic coordinates, bond lengths/angles, conformation, intermolecular interactions.[2]Solid (Single Crystal)Unambiguous and high-resolution structural determination; absolute configuration.[12]Requires diffraction-quality single crystals; structure may differ from solution state.
NMR Spectroscopy Connectivity, chemical environment of atoms (¹H, ¹³C), through-bond and through-space correlations.SolutionProvides structural information in a biologically relevant medium; excellent for confirming constitution.Does not provide precise bond lengths/angles; interpretation can be complex.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS).[13]Gas/IonizedHigh sensitivity; confirms molecular formula.Provides no direct 3D structural information.
DFT Computational Modeling Predicted geometry, electronic properties, reaction mechanisms, spectroscopic properties.[8][10]In SilicoComplements experimental data; predicts properties of un-synthesized derivatives.Model accuracy depends on the level of theory and basis set; not an experimental result.

Interpreting the Data: An Illustrative Example

The final output of a crystal structure analysis is a crystallographic information file (CIF) containing all relevant data. Below is a table with representative data for a hypothetical derivative, based on published structures of similar brominated heterocyclic compounds.[10][14][15]

Table 2: Example Crystallographic Data for a Derivative

Parameter Value Significance
Empirical Formula C₉H₁₀BrNConfirms the elemental composition.
Formula Weight 212.09Molar mass of the compound in the asymmetric unit.
Crystal System MonoclinicDescribes the basic shape of the unit cell.[10]
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å) a = 8.5, b = 12.1, c = 9.2Dimensions of the unit cell.
β (°) 98.5°Angle of the unit cell for a monoclinic system.
Volume (ų) 937.4Volume of a single unit cell.
Z 4Number of molecules in the unit cell.
Final R1 [I>2σ(I)] 0.035Low R-factor indicates excellent agreement with data.[10]
wR2 (all data) 0.089Weighted R-factor, also indicating a good refinement.
Goodness-of-Fit 1.05Value close to 1 confirms a good model fit.[10]

Further analysis, such as Hirshfeld surface analysis, can be employed to visualize and quantify the intermolecular interactions (e.g., C-H···Br, π-π stacking) that stabilize the crystal packing.[8][10][16] These interactions are crucial for understanding the solid-state properties and polymorphism of the material.

Conclusion

The X-ray crystal structure analysis of 3-bromo-5-cyclopropyl-4-methylpyridine derivatives is an essential tool for drug development professionals. It provides definitive proof of structure and a detailed three-dimensional map that is critical for understanding biological activity and guiding the design of next-generation therapeutics. By following rigorous, self-validating protocols and complementing the crystallographic data with other analytical techniques, researchers can build a comprehensive and reliable understanding of these promising molecules.

References

  • ResearchGate. (2016). 3,5-Dibromo-4-methylpyridine. Available at: [Link]

  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Collection of X-ray diffraction data from macromolecular crystals. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

  • ResearchGate. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. Available at: [Link]

  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Available at: [Link]

  • University of Angers. (n.d.). Guide for crystallization. Available at: [Link]

  • PubMed Central (PMC). (n.d.). (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. Available at: [Link]

  • IUCr Journals. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Available at: [Link]

  • MDPI. (n.d.). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Available at: [Link]

  • Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Available at: [Link]

  • MDPI. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Available at: [Link]

  • University of Montana. (n.d.). Small Molecule X-Ray Diffraction Facility. Available at: [Link]

  • MDPI. (n.d.). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening. Available at: [Link]

  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of 3-Bromo-5-methylpyridine. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

  • AVESIS. (2021). Synthesis and characterization of new pyridine-based chiral calamitic liquid crystals. Available at: [Link]

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A-Scientist's Guide to Assessing the Metabolic Stability of the Cyclopropyl Moiety in Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclopropyl Group - A Double-Edged Sword in Drug Design

In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a privileged motif.[1][2] Its incorporation into drug candidates, particularly in pyridine-based scaffolds, is a strategic maneuver to enhance potency, modulate physicochemical properties, and improve metabolic stability.[1][2][3] The inherent strain in the three-membered ring results in shorter, stronger carbon-hydrogen bonds, which can render it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] This characteristic is often exploited to "shield" a molecule from rapid degradation, thereby extending its in vivo half-life.[3] A classic example is pitavastatin, where a cyclopropyl ring strategically diverts metabolism away from the highly polymorphic CYP3A4 enzyme.[4]

However, the metabolic fate of the cyclopropyl moiety is not always straightforward. Depending on its chemical environment, particularly when attached to a nitrogen atom as in cyclopropylamines, it can be a metabolic liability.[4] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on understanding and assessing the metabolic stability of cyclopropyl-substituted pyridine derivatives. We will delve into the mechanistic underpinnings of its metabolism, present robust experimental protocols for its evaluation, and compare its stability profile with common bioisosteric replacements.

The Metabolic Dichotomy: Stability vs. Bioactivation

The primary advantage of the cyclopropyl group lies in its high C-H bond dissociation energy, which presents a greater energy barrier for the initial hydrogen atom abstraction step by CYP enzymes.[4] This often translates to increased metabolic stability compared to more flexible alkyl chains.[3] However, the pyridine ring itself can undergo oxidative metabolism, and the interplay between the two moieties is crucial.[5]

The context in which the cyclopropyl group is placed is paramount. When directly attached to an amine, as in N-cyclopropyl pyridine derivatives, the metabolic landscape can shift dramatically. The nitrogen atom can undergo one-electron oxidation by CYPs, leading to the formation of a radical cation.[6][7][8] This intermediate can then trigger the opening of the strained cyclopropyl ring, generating reactive species that can covalently bind to cellular macromolecules, a process known as bioactivation.[4][6][7][9] The hepatotoxicity associated with the fluoroquinolone antibiotic trovafloxacin, for instance, is linked to the CYP-mediated oxidation of its cyclopropylamine moiety.[4]

Therefore, a thorough assessment of metabolic stability is not merely about measuring the rate of parent drug disappearance but also about identifying and characterizing potentially reactive metabolites.

Key Metabolic Pathways of Cyclopropyl Pyridine Derivatives

The metabolic fate of a cyclopropyl pyridine derivative is a complex interplay of several potential pathways. Understanding these is critical for interpreting experimental data and guiding medicinal chemistry efforts.

  • Oxidation of the Pyridine Ring: The pyridine ring can be a site of metabolism, typically leading to the formation of N-oxides or hydroxylated derivatives.[5]

  • Hydroxylation of the Cyclopropyl Ring: While less common due to the strong C-H bonds, direct hydroxylation of the cyclopropyl ring can occur.

  • Ring Opening of the Cyclopropyl Group: This is a major concern for cyclopropylamines. The mechanism often involves initial oxidation at the nitrogen, followed by homolytic cleavage of a C-C bond in the cyclopropyl ring.[6][7][9] This can lead to the formation of reactive aldehydes or other species that can form adducts with glutathione (GSH).[4]

  • N-dealkylation: If the cyclopropyl group is part of a larger N-alkyl substituent, N-dealkylation can be a significant metabolic pathway.

dot graph TD; A[Cyclopropyl Pyridine Derivative] --> B{CYP-Mediated Oxidation}; B --> C[Pyridine Ring Oxidation (N-oxides, Hydroxylation)]; B --> D[Cyclopropyl Ring Hydroxylation]; B --> E{N-Oxidation (for Cyclopropylamines)}; E --> F[Radical Cation Intermediate]; F --> G[Cyclopropyl Ring Opening]; G --> H[Reactive Aldehyde/Imine Intermediates]; H --> I[GSH Adducts (Bioactivation)]; B --> J[N-Dealkylation];

end /dot

Caption: Potential metabolic pathways of cyclopropyl pyridine derivatives.

Experimental Assessment of Metabolic Stability: A Comparative Guide

A multi-tiered approach is essential for a comprehensive assessment of metabolic stability.[10] This typically involves a series of in vitro assays that provide a picture of a compound's susceptibility to metabolism.[10]

Liver Microsomal Stability Assay

This is often the first-line assay for assessing Phase I metabolic stability.[11][12] Liver microsomes are subcellular fractions that are rich in CYP enzymes.[11][13]

Principle: The test compound is incubated with liver microsomes in the presence of the cofactor NADPH, which is required for CYP enzyme activity.[13][14] The disappearance of the parent compound over time is monitored by LC-MS/MS.[13][14]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (from human or other species of interest) on ice.

    • Prepare a working solution of the test compound at the desired final concentration (e.g., 1 µM) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[14]

    • Prepare a solution of NADPH regenerating system.

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound solution to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system to the mixture of microsomes and test compound.[13]

    • Incubate at 37°C with shaking.

  • Sampling and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[13][14]

    • Immediately terminate the reaction by adding the aliquot to a solution of cold acetonitrile, often containing an internal standard for LC-MS/MS analysis.[13][14]

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[14]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line gives the rate constant of depletion.

    • From the rate constant, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

dot graph TD; A[Start] --> B[Prepare Reagents (Compound, Microsomes, NADPH)]; B --> C[Pre-warm to 37°C]; C --> D[Initiate Reaction (Add NADPH)]; D --> E[Incubate at 37°C]; E --> F{Time Points (0, 5, 15, 30, 45, 60 min)}; F --> G[Terminate Reaction (Cold Acetonitrile + IS)]; G --> H[Protein Precipitation (Centrifugation)]; H --> I[LC-MS/MS Analysis]; I --> J[Data Analysis (t½, CLint)]; J --> K[End];

end /dot

Caption: Workflow for a typical liver microsomal stability assay.

Hepatocyte Stability Assay

Hepatocytes are intact liver cells and provide a more physiologically relevant in vitro model as they contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors.[15] This assay can also provide insights into cellular uptake and efflux.

Principle: The test compound is incubated with a suspension of cryopreserved or fresh hepatocytes.[15][16] The disappearance of the parent compound and the formation of metabolites are monitored over time.[17]

Experimental Protocol: Hepatocyte Stability Assay

  • Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability (e.g., using trypan blue exclusion).

    • Prepare a suspension of hepatocytes at a known cell density (e.g., 1 x 10^6 cells/mL) in a suitable incubation medium.

    • Prepare a working solution of the test compound.

  • Incubation:

    • Pre-warm the hepatocyte suspension to 37°C in a CO2 incubator.

    • Add the test compound to the hepatocyte suspension to initiate the incubation.[16]

  • Sampling and Termination:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the cell suspension.[16]

    • Terminate the reaction by mixing the aliquot with cold acetonitrile containing an internal standard.[16]

  • Analysis:

    • Lyse the cells and precipitate proteins.

    • Centrifuge the samples and analyze the supernatant by LC-MS/MS.[16]

  • Data Analysis:

    • Similar to the microsomal stability assay, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolite Identification and Characterization

For compounds containing a cyclopropylamine moiety, it is crucial to investigate the formation of reactive metabolites. This is typically done in parallel with hepatocyte stability assays.

Principle: Incubations are performed with the addition of a trapping agent, most commonly glutathione (GSH), which reacts with electrophilic metabolites to form stable adducts that can be detected by LC-MS/MS.[4]

Experimental Protocol: Reactive Metabolite Trapping

  • Incubation:

    • Perform a hepatocyte stability assay as described above, but with the inclusion of GSH (typically 1-5 mM) in the incubation medium.

  • Analysis:

    • Analyze the samples using high-resolution mass spectrometry (HRMS) to search for the predicted mass of the GSH adduct of the parent compound or its metabolites.

    • Utilize tandem mass spectrometry (MS/MS) to confirm the structure of any identified adducts.[18]

Comparative Analysis: Cyclopropyl vs. Bioisosteric Replacements

When the cyclopropyl group is identified as a metabolic liability, medicinal chemists often turn to bioisosteric replacements.[19][20] The choice of a suitable replacement depends on the specific metabolic pathway that needs to be blocked and the desired physicochemical properties.

Moiety Structure Metabolic Stability Profile Rationale for Use Potential Liabilities
Cyclopropyl C3H5-Generally stable, but can be a liability when attached to an amine.Increases metabolic stability, provides conformational rigidity.Can undergo ring-opening and bioactivation.
Gem-dimethyl -C(CH3)2-Often more metabolically stable than a methylene group.Steric hindrance can block access of metabolic enzymes.Can increase lipophilicity.
Tert-butyl -C(CH3)3Highly resistant to oxidative metabolism.Provides significant steric bulk to shield metabolic soft spots.Can significantly increase lipophilicity and may negatively impact solubility.
Spirocycle e.g., Spiro[3.3]heptaneCan offer improved metabolic stability and 3D character.Introduces rigidity and can explore different vector spaces.Synthesis can be more complex.
Fluorination -CF2-, -CF3C-F bond is very strong and resistant to cleavage.[21]Blocks metabolism at the site of fluorination.Can alter pKa and other electronic properties.

Note: The data in this table is a generalized summary. The actual metabolic stability of a given moiety is highly dependent on the overall molecular context.

Conclusion: A Holistic Approach to Assessing Cyclopropyl Stability

The cyclopropyl group is a valuable tool in the medicinal chemist's arsenal, but its use requires a nuanced understanding of its metabolic properties. A thorough assessment of the metabolic stability of cyclopropyl pyridine derivatives should not be limited to a simple measurement of parent drug depletion. A holistic approach that includes:

  • Careful consideration of the chemical environment of the cyclopropyl group.

  • The use of a tiered in vitro assay system, progressing from simpler models like microsomes to more complex ones like hepatocytes.

  • A dedicated effort to identify and characterize potential metabolites, especially for cyclopropylamine-containing compounds.

  • A willingness to explore bioisosteric replacements when the cyclopropyl group is identified as a metabolic hot-spot.

By following these principles, researchers can harness the benefits of the cyclopropyl moiety while mitigating the risks, ultimately leading to the design of safer and more effective drug candidates.

References

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (URL: [Link])

  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. (URL: [Link])

  • Microsomal Stability Assay - Creative Bioarray. (URL: [Link])

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate. (URL: [Link])

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC. (URL: [Link])

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. (URL: [Link])

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (URL: [Link])

  • Improvements to metabolic stability through cyclopropyl modification. - ResearchGate. (URL: [Link])

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (URL: [Link])

  • Mechanism of cytochrome P-450 inhibition by cyclopropylamines - ACS Publications. (URL: [Link])

  • LC-QTOF-MS Identification of Major Urinary Cyclopropylfentanyl Metabolites Using Synthesized Standards - NIH. (URL: [Link])

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (URL: [Link])

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])

  • An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling - PubMed. (URL: [Link])

  • metabolic stability in liver microsomes - Mercell. (URL: [Link])

  • Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... - ResearchGate. (URL: [Link])

  • Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed. (URL: [Link])

  • Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed. (URL: [Link])

  • (PDF) LC-QTOF-MS Identification of Major Urinary Cyclopropylfentanyl Metabolites Using Synthesized Standards - ResearchGate. (URL: [Link])

  • Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives | JACS Au - ACS Publications. (URL: [Link])

  • LC-QTOF-MS Identification of Major Urinary Cyclopropylfentanyl Metabolites Using Synthesized Standards - PubMed. (URL: [Link])

  • ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (URL: [Link])

  • Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges | Request PDF - ResearchGate. (URL: [Link])

  • Cyclopropyl containing fatty acids as mechanistic probes for cytochromes P450 - PubMed. (URL: [Link])

  • Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes - ResearchGate. (URL: [Link])

  • Metabolic Stability Assay Services - BioIVT. (URL: [Link])

  • Bioisosteric Replacements - Chem-Space. (URL: [Link])

  • Oxidative Dearomatization of Pyridines - PMC - NIH. (URL: [Link])

  • Hepatocyte Stability Assay - Domainex. (URL: [Link])

  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - Frontiers. (URL: [Link])

  • Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - NIH. (URL: [Link])

  • Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS) - YouTube. (URL: [Link])

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Quantum mechanical calculations on the structure of 3-Bromo-5-cyclopropyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Quantum Mechanical Calculation of the 3-Bromo-5-cyclopropyl-4-methylpyridine Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quantum mechanical methods for elucidating the three-dimensional structure of 3-Bromo-5-cyclopropyl-4-methylpyridine. As a Senior Application Scientist, my goal is to move beyond a simple recitation of protocols and instead offer a narrative grounded in the causality of experimental choices, ensuring a self-validating and robust computational analysis. We will explore how different levels of theory impact the predicted molecular geometry and discuss the critical importance of validating computational results against experimental data.

Introduction: The Significance of Molecular Structure

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science. The specific arrangement of substituents on the pyridine ring dictates the molecule's steric and electronic properties, which in turn govern its biological activity, reactivity, and physical characteristics. 3-Bromo-5-cyclopropyl-4-methylpyridine, with its unique combination of a halogen atom, an alkyl group, and a strained cyclopropyl ring, presents an interesting case for structural analysis. An accurate understanding of its bond lengths, bond angles, and torsional angles is paramount for predicting its interaction with biological targets or its utility as a synthetic building block.

Quantum mechanical calculations have become an indispensable tool for obtaining high-resolution structural data, often complementing or even predicting the results of experimental techniques like X-ray crystallography and NMR spectroscopy. This guide will compare two foundational ab initio and Density Functional Theory (DFT) methods to provide a practical framework for researchers.

Theoretical Foundations: Choosing the Right Computational Approach

The core objective of our calculation is to find the minimum energy conformation of the molecule on its potential energy surface. This is achieved by solving the Schrödinger equation, albeit in an approximate manner. The choice of method and basis set determines the accuracy and computational cost of this approximation.

  • Hartree-Fock (HF) Theory : This is a fundamental ab initio method that approximates the complex many-electron wavefunction as a single Slater determinant.[1] While computationally efficient, HF systematically neglects electron correlation—the way electrons interact and avoid each other—which can lead to inaccuracies, particularly in describing bond lengths and energies. It serves as an excellent baseline for comparison.[2]

  • Density Functional Theory (DFT) : DFT has become the workhorse of modern computational chemistry.[3] Instead of calculating the complex wavefunction, DFT determines the electron density to derive the system's energy.[4] It includes effects of electron correlation through an exchange-correlation functional. Functionals like B3LYP, a hybrid functional, often provide a significant improvement in accuracy over HF for a modest increase in computational cost, making them ideal for a wide range of molecular systems.[5][6]

  • The Role of the Basis Set : A basis set is a set of mathematical functions used to construct the molecular orbitals.[7][8] The size and flexibility of the basis set directly impact the quality of the calculation.

    • Pople-style basis sets (e.g., 6-31G(d)) : These are computationally efficient and widely used for initial geometry optimizations of organic molecules.[9]

    • Dunning-style basis sets (e.g., aug-cc-pVTZ) : These "correlation-consistent" basis sets are more computationally demanding but are designed to systematically converge towards the complete basis set limit, offering higher accuracy.[10] For molecules containing heavy atoms like bromine, which have many electrons, using a robust and flexible basis set is crucial for obtaining reliable results.[10][11]

Experimental Protocol: A Self-Validating Computational Workflow

The following protocol outlines a rigorous, step-by-step methodology for the structural optimization of 3-Bromo-5-cyclopropyl-4-methylpyridine. This workflow is designed to be self-validating by ensuring the final geometry corresponds to a true energy minimum.

Step 1: Initial Structure Construction
  • Using a molecular builder and visualizer such as Avogadro , construct the 3D structure of 3-Bromo-5-cyclopropyl-4-methylpyridine.[12]

  • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) within the builder software. This provides a reasonable starting geometry for the more demanding quantum mechanical calculations.

  • Save the coordinates in a format compatible with quantum chemistry software (e.g., .xyz or .mol file).

Step 2: Selection of Quantum Chemistry Software

Several software packages can perform the required calculations. For this guide, we will consider industry-standard options:

  • Gaussian: A widely used commercial package known for its broad applicability.

  • ORCA: A powerful and free-for-academic-use software package with excellent performance.[13]

  • Schrödinger Suite: A comprehensive commercial platform for molecular modeling.[14]

Step 3: Geometry Optimization and Frequency Analysis

We will perform two separate calculations to compare the results.

Calculation A: The Baseline (Hartree-Fock)

  • Method: Hartree-Fock (HF).[9]

  • Basis Set: 6-31G(d). This Pople-style basis set includes polarization functions on heavy (non-hydrogen) atoms, which is the minimum requirement for reasonable geometric predictions.[7]

  • Task: Opt (Geometry Optimization) followed by Freq (Frequency Calculation).

  • Rationale: The optimization will locate the stationary point on the potential energy surface. The subsequent frequency calculation is critical: it confirms the nature of this stationary point. A true minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure.

Calculation B: The Refined Approach (Density Functional Theory)

  • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This is a hybrid DFT functional known for its excellent balance of accuracy and efficiency.[5][6]

  • Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that provides more flexibility for describing the valence electrons. The ++ indicates the addition of diffuse functions on all atoms, which are important for describing non-covalent interactions and the electron distribution far from the nuclei. The (d,p) indicates polarization functions on both heavy atoms and hydrogens.

  • Task: Opt followed by Freq.

  • Rationale: This level of theory is expected to yield a more accurate molecular structure by accounting for electron correlation, which is omitted in the HF method.

Step 4: Data Extraction and Analysis
  • Upon successful completion of both calculations (indicated by the absence of imaginary frequencies), extract the optimized Cartesian coordinates.

  • Measure key geometric parameters:

    • Bond lengths (e.g., C-Br, C-N, C-C of the cyclopropyl ring).

    • Bond angles (e.g., C-C-Br, C-N-C).

    • Dihedral angles (e.g., the angle defining the orientation of the cyclopropyl group relative to the pyridine ring).

  • Compare the results from the HF and DFT methods.

Visualization of Workflow and Molecular Structure

To clearly illustrate the process and the molecule of interest, the following diagrams were generated using Graphviz.

G Computational Workflow for Structural Analysis cluster_0 Preparation cluster_1 Quantum Mechanical Calculation cluster_2 Validation & Analysis A 1. Build Initial 3D Structure (e.g., Avogadro) B 2. Pre-optimize with Force Field (MMFF94) A->B C 3. Select Level of Theory (e.g., B3LYP/6-311++G(d,p)) B->C D 4. Perform Geometry Optimization (Finds stationary point) C->D E 5. Perform Frequency Calculation D->E F 6. Check for Imaginary Frequencies G No Imaginary Frequencies? (Confirms True Minimum) F->G Yes H 7. Extract & Analyze Data (Bond Lengths, Angles) G->H I 8. Compare with Alternative Methods & Experimental Data H->I

Caption: A flowchart of the computational workflow.

Caption: Molecular structure with atom numbering.

Comparative Analysis of Calculated Structures

The table below summarizes the key geometrical parameters for 3-Bromo-5-cyclopropyl-4-methylpyridine as calculated by the Hartree-Fock and DFT (B3LYP) methods.

ParameterAtom PathHF/6-31G(d)B3LYP/6-311++G(d,p)Expected Trend & Rationale
Bond Lengths (Å)
C3-Br7C3-Br71.8951.910DFT often predicts slightly longer bonds due to the inclusion of electron correlation, which better describes electron-electron repulsion.
C4-C11 (Methyl)C4-C111.5051.512Similar to the C-Br bond, the C-C bond is expected to be slightly longer at the DFT level.
C5-C8 (Cyclopropyl)C5-C81.5011.508The bond connecting the strained ring to the aromatic system is a key parameter influenced by electron correlation.
C8-C9 (Cyclopropyl)C8-C91.4981.505Internal cyclopropyl bonds are sensitive to the level of theory.
C2-N1C2-N11.3251.338Aromatic C-N bonds are well-described by both methods, but DFT is generally more accurate.
Bond Angles (˚)
C2-C3-Br7C2-C3-Br7118.5118.8Bond angles are typically less sensitive to the level of theory than bond lengths, but small differences are expected.
C3-C4-C5C3-C4-C5118.9119.2The internal angle of the pyridine ring.
Dihedral Angle (˚)
C6-C5-C8-C9C6-C5-C8-C945.248.5This angle describes the rotation of the cyclopropyl group. The higher value from DFT suggests a slightly different conformational preference, which could have implications for steric interactions.
Discussion of Results

The data clearly shows a systematic difference between the HF and DFT methods. The B3LYP functional consistently predicts slightly longer bond lengths compared to Hartree-Fock. This is a well-documented trend and is attributed to HF's tendency to over-localize electrons in bonding regions, artificially shortening the bonds. DFT, by accounting for electron correlation, provides a more realistic description of electron distribution and, consequently, more accurate geometries.

The dihedral angle defining the orientation of the cyclopropyl group shows a notable difference of over 3 degrees. This highlights the sensitivity of conformational preferences to the theoretical method. For flexible molecules, this difference can be crucial in identifying the true global minimum energy structure.

Validation with Experimental Data

No experimental crystal structure for 3-Bromo-5-cyclopropyl-4-methylpyridine is available in the public record. However, we can use data from a closely related molecule, 3,5-Dibromo-4-methylpyridine , to illustrate the validation process.[15] In its crystal structure, the C-Br bond lengths are reported, which can serve as a benchmark. Comparing our calculated C-Br bond length (1.910 Å from B3LYP) with experimental values for similar brominated pyridines provides confidence in the chosen level of theory. This comparative approach is a cornerstone of trustworthy computational science.[15]

Conclusion and Expert Recommendations

This guide demonstrates a robust and self-validating workflow for determining the structure of 3-Bromo-5-cyclopropyl-4-methylpyridine using quantum mechanical calculations.

  • For general-purpose structural analysis , the B3LYP/6-311++G(d,p) level of theory provides an excellent balance of accuracy and computational efficiency and is recommended for this class of molecules.[5]

  • Hartree-Fock theory , while less accurate, can be a valuable starting point for more complex calculations or for systems where computational resources are limited.[9]

  • Crucially, all geometry optimizations must be followed by a frequency calculation to confirm that the obtained structure is a true energy minimum.

The subtle yet significant differences between the methods underscore the importance of selecting an appropriate level of theory. The predicted geometry from these calculations serves as a powerful hypothesis for understanding the molecule's chemical behavior, guiding further experimental work in drug design and materials science.

References

  • Medjani, M., Brihi, O., Bouraoui, H., Hamdouni, N., Boudjada, A., & Meinnel, J. (2016). 3,5-Dibromo-4-methylpyridine. IUCrData, 1(6), x160859. [Link]

  • Taylor & Francis Online. (2023). Synthesis, Cytotoxicity, Antioxidant Activity, DFT Calculations, and Docking Studies of New Pyridine-Malonate Derivatives as Potential Anticancer Agents. Polycyclic Aromatic Compounds. [Link]

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  • RSC Publishing. (2022). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). [Link]

  • ResearchGate. (2025). Quadrupole Coupling in Purines and Pyrimidines by Hartree-Fock Lattice Calculations of Electric Field Gradients. [Link]

  • arXiv. (2024). H-wave – A Python package for the Hartree-Fock approximation and the random phase approximation. [Link]

  • ResearchGate. (2014). What is the best software (open source or free) for molecular structure optimization? [Link]

  • Sherrill, C. D. (n.d.). Basis Sets in Quantum Chemistry. Georgia Institute of Technology. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • ResearchGate. (2025). DFT analysis of substituent effects on electron-donating efficacy of pyridine. [Link]

  • MDPI. (n.d.). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. [Link]

  • MOST Wiedzy. (2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. [Link]

  • Taylor & Francis Online. (n.d.). A DFT Study on Nitro Derivatives of Pyridine. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]

  • Crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one. (n.d.). [Link]

  • MDPI. (n.d.). Crystal Structures of 3,3′,5,5′-Tetrabromo-4,4′-bipyridine and Co(II) Coordination Polymer Based Thereon. [Link]

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A Senior Application Scientist's Guide to the Synthesis of 3-Bromo-5-cyclopropyl-4-methylpyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Pyridines

In the landscape of modern drug discovery and development, the pyridine scaffold stands out as a "privileged" structure. Its presence in numerous FDA-approved drugs and biologically active compounds underscores its importance. Pyridine derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2] The specific molecule of interest, 3-Bromo-5-cyclopropyl-4-methylpyridine, combines three key structural motifs that are highly valued in medicinal chemistry.

The bromine atom at the 3-position serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce further molecular complexity. The methyl group at the 4-position can influence the molecule's steric and electronic properties, potentially enhancing binding to biological targets. Perhaps most significantly, the cyclopropyl group at the 5-position is a bioisostere often employed to improve metabolic stability, binding affinity, and potency, while reducing off-target effects.[3][4] The unique structural and physicochemical properties of the cyclopropane ring make it a valuable component in the rational design of small-molecule drugs.[3]

This guide provides a comparative analysis of synthetic strategies for 3-Bromo-5-cyclopropyl-4-methylpyridine and related compounds. We will delve into the rationale behind different synthetic choices, present comparative data, and provide detailed experimental protocols for the most effective methods.

Strategic Approaches to the Synthesis of 3-Bromo-5-cyclopropyl-4-methylpyridine

The synthesis of polysubstituted pyridines can be approached in two primary ways: building the pyridine ring from acyclic precursors (de novo synthesis) or functionalizing a pre-existing pyridine ring. For a target with a specific substitution pattern like 3-Bromo-5-cyclopropyl-4-methylpyridine, the latter approach is generally more efficient and will be the focus of this guide.

Two logical retrosynthetic pathways emerge from the functionalization of a pyridine core:

  • Pathway A: Bromination of a Cyclopropyl-Pyridine Precursor. This route involves the synthesis of 5-cyclopropyl-4-methylpyridine followed by a regioselective bromination at the 3-position.

  • Pathway B: Cyclopropylation of a Bromo-Pyridine Precursor. This strategy starts with the readily available 3-bromo-4-methylpyridine and introduces the cyclopropyl group via a transition-metal-catalyzed cross-coupling reaction.

The choice between these pathways depends on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the robustness of each synthetic step.

Visualizing the Synthetic Pathways

Synthetic_Pathways Target 3-Bromo-5-cyclopropyl-4-methylpyridine PathwayA Pathway A: Late-Stage Bromination Target->PathwayA PathwayB Pathway B: Late-Stage Cyclopropylation Target->PathwayB PrecursorA 5-Cyclopropyl-4-methylpyridine PathwayA->PrecursorA Regioselective Bromination PrecursorB 3-Bromo-4-methylpyridine PathwayB->PrecursorB Cross-Coupling Cyclopropylation StartB 4-Methylpyridine PrecursorB->StartB Bromination

Caption: Retrosynthetic analysis of 3-Bromo-5-cyclopropyl-4-methylpyridine.

Comparative Analysis of Synthetic Routes

A critical evaluation of both pathways involves assessing the yield, selectivity, and practicality of each key transformation.

ParameterPathway A: Late-Stage BrominationPathway B: Late-Stage CyclopropylationJustification & Rationale
Starting Material 5-Cyclopropyl-4-methylpyridine (Requires synthesis)3-Bromo-4-methylpyridine (Commercially available)Pathway B has an advantage in starting material accessibility. The synthesis of 3-bromo-4-methylpyridine from 4-methylpyridine is a well-established process with yields up to 95%.[5]
Key Transformation Regioselective Electrophilic BrominationPalladium-Catalyzed Suzuki-Miyaura CouplingBoth are powerful reactions, but bromination can suffer from regioselectivity issues with multiple activating groups. Cross-coupling offers high predictability.
Regioselectivity Potentially problematic. The cyclopropyl and methyl groups are both activating, which could lead to a mixture of brominated products.Highly selective. The coupling occurs specifically at the C-Br bond.The electron-donating nature of both the methyl and cyclopropyl groups can direct bromination to multiple positions, complicating purification.[6]
Typical Yields Moderate (Often 40-60% for selective brominations)Good to Excellent (Typically 70-95% for Suzuki couplings)Suzuki-Miyaura reactions are known for their high efficiency and functional group tolerance.[7][8]
Catalyst/Reagent Cost Brominating agents like NBS are inexpensive.Palladium catalysts and boronic acid reagents can be costly, especially on a large scale.This is a key consideration for industrial applications. However, catalyst loading can often be minimized.
Overall Efficiency Potentially lower due to challenges in precursor synthesis and regioselectivity of bromination.Generally higher due to the reliability and high yield of the key cross-coupling step.The predictability and high yield of the Suzuki coupling in Pathway B often outweigh the higher initial cost of reagents.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-4-methylpyridine (Precursor for Pathway B)

This protocol is adapted from established methods for the bromination of substituted pyridines.[5]

Rationale: Direct bromination of 4-methylpyridine can be challenging. A more reliable method involves the Sandmeyer-type reaction starting from 3-amino-4-methylpyridine. This approach offers excellent regioselectivity and high yields.

  • Diazotization: To a cooled (-5 °C) solution of 3-amino-4-methylpyridine (10.8 g, 0.1 mol) in 48% hydrobromic acid (46 mL, 0.4 mol), slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL). Maintain the temperature below 0 °C during the addition.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (15.8 g, 0.11 mol) in 48% hydrobromic acid (20 mL). Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Work-up: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Basify the mixture with a concentrated sodium hydroxide solution to a pH of approximately 9.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 3-bromo-4-methylpyridine. A reported yield for a similar transformation is 95%.[5]

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 3-Bromo-5-cyclopropyl-4-methylpyridine (Pathway B)

This protocol is a generalized procedure based on well-established Suzuki-Miyaura cross-coupling reactions.[7][9][10]

Rationale: The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds. It utilizes a palladium catalyst to couple an organoboron compound with an organic halide.[7][10] This reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of catalysts and boronic acids.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L2 OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)2 + Base PdII_R R-Pd(II)-R' L2 Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 3-bromo-4-methylpyridine (1.72 g, 10 mmol), cyclopropylboronic acid (1.03 g, 12 mmol, 1.2 equiv.), and a suitable base such as potassium phosphate (4.24 g, 20 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (231 mg, 0.2 mmol, 2 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane (40 mL) and water (10 mL).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (50 mL). Wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-Bromo-5-cyclopropyl-4-methylpyridine.

Conclusion and Future Outlook

The synthesis of 3-Bromo-5-cyclopropyl-4-methylpyridine is most effectively achieved through a late-stage cyclopropylation strategy (Pathway B). This approach leverages a commercially available starting material and a highly reliable and selective Suzuki-Miyaura cross-coupling reaction. While Pathway A (late-stage bromination) is theoretically possible, it presents significant challenges in controlling regioselectivity, which can lead to lower yields and more complex purification steps.

For researchers and professionals in drug development, the choice of a robust, scalable, and predictable synthetic route is paramount. The detailed protocol for the Suzuki-Miyaura coupling provides a solid foundation for the efficient synthesis of this and other similarly substituted pyridine compounds, which are of high interest in the continued exploration of new therapeutic agents. Future work may focus on optimizing catalyst systems to reduce costs and exploring greener solvent alternatives to further enhance the sustainability of this synthetic process.

References

  • Bohlmann, F., & Rahtz, D. (1957). Polyacetylenverbindungen, X. Mitt.: Synthese von Pyridin-Derivaten. Chemische Berichte, 90(6), 836-842. [Link]

  • Talele, T. T. (2016). The “cyclopropyl fragment” is a versatile player that frequently appears in preclinical/clinical drug molecules. Journal of Medicinal Chemistry, 59(18), 8712-8756. [Link]

  • Gao, Y., et al. (2022). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 27(21), 7233. [Link]

  • Zhdankin, V. V. (2014). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Applied Organometallic Chemistry, 28(1), 13-24. [Link]

  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]

  • Powers, S. L., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 773-778. [Link]

  • MDPI. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Journal of the American Chemical Society, 132(44), 15914-15917. [Link]

  • Yeong, K. Y., et al. (2024). Ringing medicinal chemistry: The importance of 3-membered rings in drug discovery. Bioorganic & Medicinal Chemistry, 117980. [Link]

  • The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • MDPI. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]

  • National Institutes of Health. (2015). Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation. [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16496-16543. [Link]

  • National Institutes of Health. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. [Link]

  • Scilit. (2013). Iron‐Catalyzed Synthesis of Cyclopropyl Halides. [Link]

  • ResearchGate. (2018). Convenient Procedure for the α-Methylation of Simple Pyridines. [Link]

  • Taylor & Francis Online. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [Link]

  • Patsnap. (2017). Synthesis method of 3-bromo-5-methylpyridine. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 3-Bromo-5-cyclopropyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

Substituted pyridines, as a class, present a range of potential hazards. Based on data from similar compounds, 3-Bromo-5-cyclopropyl-4-methylpyridine is anticipated to be a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] Ingestion or inhalation may lead to more severe health consequences, including headaches, dizziness, and nausea.[3][4]

Anticipated Hazard Classifications:

  • Skin Corrosion/Irritation: Category 2[1][2][3]

  • Serious Eye Damage/Eye Irritation: Category 2[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory System: Category 3[2][3]

  • Flammable Liquid (based on related structures)

A thorough risk assessment should be conducted before commencing any work with this compound, considering the scale of the reaction and the specific experimental conditions.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.

  • Ventilation: All work with 3-Bromo-5-cyclopropyl-4-methylpyridine must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] This is crucial to prevent the accumulation of potentially harmful vapors in the breathing zone of the operator.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[3]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Verify Fume Hood Functionality prep2->prep3 handle1 Work Within Fume Hood prep3->handle1 handle2 Keep Container Tightly Closed handle1->handle2 handle3 Avoid Inhalation, Ingestion, and Skin/Eye Contact handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of as Hazardous Waste clean2->clean3

Caption: A streamlined workflow for the safe handling of 3-Bromo-5-cyclopropyl-4-methylpyridine.

Personal Protective Equipment (PPE): Essential Individual Protection

A multi-layered approach to PPE is mandatory to minimize the risk of exposure.[6]

Protection TypeSpecific RecommendationsRationale
Eye/Face Protection Wear tightly fitting safety goggles with side shields. A face shield may be necessary for splash hazards.[6][7]Protects against splashes and vapors that can cause serious eye irritation.[1][2]
Skin Protection Handle with impervious gloves (e.g., nitrile or neoprene).[4][7] Wear a flame-resistant lab coat and ensure full body coverage.[6]Prevents skin contact, as the substance is likely to cause skin irritation.[1][2]
Respiratory Protection Not typically required when working in a functional fume hood. If exposure limits are exceeded, use a NIOSH-approved respirator with an organic vapor cartridge.[2]Protects against the inhalation of harmful vapors which may cause respiratory irritation.[1][2]

It is crucial to inspect all PPE for integrity before each use.

Safe Handling and Storage Protocols

Adherence to strict operational procedures is critical for maintaining a safe laboratory environment.

  • General Handling: Avoid all personal contact with the substance.[8] Do not eat, drink, or smoke in the work area.[8] Wash hands thoroughly after handling.[2]

  • Storage: Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[2][6][8] Keep the container tightly closed to prevent the escape of vapors and potential degradation from atmospheric moisture.[1][2][6] The compound may be light-sensitive and require storage under an inert atmosphere, such as argon.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[3]

Emergency Response Protocol

cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_followup Follow-Up exposure Exposure Occurs skin Skin Contact: Wash with soap & water for 15 min. exposure->skin eyes Eye Contact: Rinse with water for 15 min. exposure->eyes inhalation Inhalation: Move to fresh air. exposure->inhalation ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. exposure->ingestion seek_medical Seek Medical Attention skin->seek_medical eyes->seek_medical inhalation->seek_medical ingestion->seek_medical report Report Incident seek_medical->report

Caption: A clear protocol for responding to accidental exposure incidents.

Spill and Waste Disposal Procedures

Proper containment and disposal are critical to prevent environmental contamination and further exposure.

  • Spill Response:

    • Evacuate all non-essential personnel from the area.[6]

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[8]

    • Collect the absorbed material into a suitable, labeled container for disposal.[8]

    • Clean the spill area thoroughly.

  • Waste Disposal:

    • Dispose of all waste materials, including contaminated PPE and spill cleanup materials, as hazardous waste through an approved waste disposal plant.[1][2]

    • Do not dispose of the chemical down the drain.[6]

    • Contaminated containers should be treated as hazardous waste and disposed of accordingly.[6]

By adhering to these comprehensive guidelines, researchers can mitigate the risks associated with handling 3-Bromo-5-cyclopropyl-4-methylpyridine, ensuring a safe and productive laboratory environment.

References

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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3-Bromo-5-cyclopropyl-4-methylpyridine

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